Product packaging for 4-Oxododecanedioic acid(Cat. No.:CAS No. 30828-09-2)

4-Oxododecanedioic acid

Cat. No.: B157072
CAS No.: 30828-09-2
M. Wt: 244.28 g/mol
InChI Key: HHXMOTDTSDYYEI-UHFFFAOYSA-N
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Description

4-oxododecanedioic acid is an oxo carboxylic acid.
This compound has been reported in Fusarium fujikuroi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O5 B157072 4-Oxododecanedioic acid CAS No. 30828-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxododecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMOTDTSDYYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30828-09-2
Record name 4-Oxododecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXODODECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Occurrence and Biological Significance of 4-Oxododecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a naturally occurring dicarboxylic acid that has been identified in various biological systems, including fungi and plants. Its structural similarity to key signaling molecules suggests a potential role in metabolic and defense pathways. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed experimental protocols for its analysis, and a visualization of related biological pathways. While quantitative data remains sparse in the current literature, this document aims to equip researchers with the foundational information necessary to pursue further investigation into the biological roles and potential applications of this molecule.

Natural Occurrence of this compound

This compound has been identified in a select number of natural sources, pointing to its role as a secondary metabolite in fungi and a potential signaling molecule in plants.

  • Fungal Kingdom: The compound has been reported as a metabolite of the fungus Fusarium fujikuroi.[1][2] This fungus is a known plant pathogen and a prolific producer of various secondary metabolites. The biosynthesis of dicarboxylic acids in fungi can occur through several pathways, including the ω-oxidation of fatty acids and pathways derived from lysine metabolism or aromatic compound degradation.[3][4]

  • Plant Kingdom: this compound has been isolated from the herb Coniogramme japonica.[5] Furthermore, there is evidence to suggest its involvement in plant defense mechanisms. Studies on tomato plants have shown an accumulation of this acid in symbiotic relationships with mycorrhizal fungi, which can enhance the plant's defense against herbivores. It is also plausible that this compound is formed endogenously through lipid peroxidation, a common response to oxidative stress in plants.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration of this compound in its natural sources. The following table is provided as a template for future research in this area.

Biological SourceTissue/Cellular CompartmentConditionConcentration RangeReference
Fusarium fujikuroiMycelia / Culture BrothNot AvailableNot Available
Coniogramme japonicaNot AvailableNot AvailableNot Available
Plant (e.g., Tomato)Roots / LeavesSymbiosis / Herbivory StressNot Available

Note: The lack of quantitative data represents a significant research gap and an opportunity for further investigation.

Experimental Protocols

The analysis of this compound from biological matrices typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following protocols are generalized from established methods for dicarboxylic acid analysis.

Extraction of this compound from Fungal Culture
  • Sample Preparation: Lyophilize fungal mycelia and grind to a fine powder. For liquid culture, centrifuge to separate the supernatant (broth) and mycelia.

  • Extraction:

    • Mycelia: Perform a solid-liquid extraction with a solvent mixture such as ethyl acetate and methanol.

    • Culture Broth: Acidify the supernatant to approximately pH 2 with HCl and perform a liquid-liquid extraction with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange cartridge.

Extraction of this compound from Plant Tissue
  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the plant powder in a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water, v/v).

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Purification: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis or further purification steps like SPE.

Derivatization for GC-MS Analysis

Due to its low volatility, this compound requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common and effective method.

  • Drying: Ensure the purified extract is completely dry, for example, by evaporation under a stream of nitrogen.

  • Silylation Reaction:

    • Add 50 µL of pyridine (or acetonitrile) to the dried sample to ensure it is dissolved.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis Parameters
  • GC-MS:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.

    • Injector and Oven Program: The injector temperature is usually set around 250-280°C. The oven temperature program starts at a low temperature (e.g., 60-80°C) and is ramped up to a high temperature (e.g., 280-300°C) to elute the derivatized acid.

    • Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. Identification is based on the retention time and comparison of the mass spectrum with a known standard or spectral library.

  • LC-MS/MS:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is typical.

    • Mass Spectrometry: An electrospray ionization (ESI) source, often in negative ion mode, is used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor and product ion transitions for this compound. This method offers high sensitivity and specificity.

Signaling and Biosynthetic Pathways

While a specific signaling pathway for this compound has not been fully elucidated, its structure as an oxylipin strongly suggests its involvement in pathways related to plant defense, similar to the well-characterized jasmonic acid pathway.

Proposed Involvement in Oxylipin Signaling in Plant Defense

Oxylipins are a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, the jasmonic acid (JA) signaling pathway is a critical component of the defense response to wounding and certain pathogens. This pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and β-oxidation to form JA. JA is then conjugated to isoleucine to form the active hormone JA-Ile, which triggers the degradation of JAZ repressor proteins and the activation of defense gene expression. Given that this compound is also an oxylipin and is implicated in plant defense, it may act as a signaling molecule within this pathway or a parallel one, potentially by activating similar downstream responses.

Oxylipin_Signaling_Pathway cluster_membrane Chloroplast/Plasma Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_Linolenic_Acid α-Linolenic Acid (from membrane lipids) LOX LOX alpha_Linolenic_Acid->LOX 4_Oxo This compound (Other Oxylipins) alpha_Linolenic_Acid->4_Oxo Lipid Peroxidation 13_HPOT 13(S)-HPOT LOX->13_HPOT AOS AOS AOC AOC AOS->AOC unstable intermediate OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA 13_HPOT->AOS OPR3 OPR3 OPDA->OPR3 Beta_Oxidation β-Oxidation (3 cycles) OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds to COI1_JAZ COI1-JAZ Complex Proteasome 26S Proteasome COI1_JAZ->Proteasome ubiquitination & degradation SCF_COI1->COI1_JAZ recruits MYC2 MYC2 (Transcription Factor) Proteasome->MYC2 releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Biotic_Stress Wounding / Pathogen Attack Biotic_Stress->alpha_Linolenic_Acid releases 4_Oxo->Defense_Genes potential activation

Caption: Jasmonic acid biosynthesis and signaling pathway in plant defense.

Proposed Biosynthetic Pathway of this compound in Fungi

The biosynthesis of dicarboxylic acids in fungi can occur via the ω-oxidation of fatty acids. This pathway involves the terminal oxidation of a fatty acid, followed by subsequent oxidation steps to yield a dicarboxylic acid. For this compound, a plausible precursor is dodecanoic acid (lauric acid). The pathway would involve an initial oxidation at the C4 position to introduce the keto group, followed by ω-oxidation at the C12 position.

Fungal_Biosynthesis_Pathway Dodecanoic_Acid Dodecanoic Acid (C12 Fatty Acid) P450_1 Fatty Acid Hydroxylase (C4) Dodecanoic_Acid->P450_1 4_Hydroxy 4-Hydroxydodecanoic Acid ADH_1 Alcohol Dehydrogenase 4_Hydroxy->ADH_1 4_Oxo_mono 4-Oxododecanoic Acid P450_2 ω-Hydroxylase (e.g., P450) 4_Oxo_mono->P450_2 12_Hydroxy 12-Hydroxy-4-oxododecanoic Acid ADH_2 Alcohol Dehydrogenase 12_Hydroxy->ADH_2 12_Aldehyde 4-Oxododecan-12-al ALDH Aldehyde Dehydrogenase 12_Aldehyde->ALDH 4_Oxo_di This compound P450_1->4_Hydroxy ADH_1->4_Oxo_mono P450_2->12_Hydroxy ADH_2->12_Aldehyde ALDH->4_Oxo_di

References

4-Oxododecanedioic Acid in Fusarium fujikuroi: An Emerging Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium fujikuroi, a plant-pathogenic fungus, is renowned for its complex secondary metabolism, producing a diverse array of bioactive compounds. While well-known for synthesizing phytohormones like gibberellins and mycotoxins such as fusaric acid and bikaverin, recent findings have identified 4-oxododecanedioic acid as a constituent of its metabolome. This dicarboxylic acid represents a less-explored facet of F. fujikuroi's biochemistry. Although detailed research on its biosynthesis, regulation, and biological role in the fungus is still in its nascent stages, this guide consolidates the current knowledge and outlines the necessary experimental frameworks for its future investigation.

Chemical Profile

This compound is a C12 dicarboxylic acid containing a ketone group at the fourth carbon position. Its chemical structure imparts bifunctional reactivity, with two carboxylic acid groups and a central ketone, suggesting its potential as a versatile precursor in various metabolic pathways or as a bioactive molecule itself.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₀O₅
Molecular Weight 244.28 g/mol
CAS Number 30828-09-2

Current Understanding of this compound in Fusarium fujikuroi

The presence of this compound in Fusarium fujikuroi (synonym Fusarium moniliforme) has been confirmed through metabolomic analyses. It was first reported as a novel fatty acid isolated from the mycelium of Fusarium moniliforme Sheld[1]. This discovery has been cataloged in chemical and natural product databases, confirming its status as a fungal metabolite[2][3].

However, the scientific literature currently lacks in-depth studies on this specific compound within F. fujikuroi. Key areas that remain to be elucidated include:

  • Biosynthetic Pathway: The enzymatic machinery and genetic clusters responsible for the synthesis of this compound in F. fujikuroi are unknown.

  • Regulatory Networks: The signaling pathways and transcriptional regulators that control its production have not been identified.

  • Quantitative Production: Data on the yield and optimal culture conditions for the production of this compound by F. fujikuroi are not available.

  • Biological Function: Its role in the fungus's lifecycle, pathogenicity, or interaction with its host plants is yet to be determined.

Proposed Experimental Protocols for Future Research

To address the existing knowledge gaps, a systematic investigation of this compound in F. fujikuroi is required. The following experimental protocols provide a roadmap for researchers in this area.

Fungal Culture and Metabolite Extraction

A standardized protocol for the cultivation of F. fujikuroi and subsequent extraction of metabolites is crucial for reproducible results.

Protocol 1: Cultivation and Extraction

  • Fungal Strain: Fusarium fujikuroi wild-type strain (e.g., IMI58289).

  • Culture Medium: Potato Dextrose Broth (PDB) or a defined synthetic medium to facilitate metabolic studies.

  • Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments and incubate at 28°C with shaking (180 rpm) for 7-10 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Lyophilize the mycelium, grind it into a fine powder, and perform a solvent extraction using a mixture of methanol, chloroform, and water.

    • Culture Filtrate: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude metabolite mixture.

Isolation and Identification

Purification and structural elucidation of this compound from the crude extract are necessary for its unambiguous identification.

Protocol 2: Compound Isolation and Identification

  • Chromatography: Subject the crude extract to column chromatography using silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Further Purification: Use High-Performance Liquid Chromatography (HPLC) with a C18 column to purify the fraction containing this compound.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., LC-QTOF-MS).

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Quantification of this compound

Developing a quantitative method is essential for studying the regulation of its production.

Protocol 3: Quantitative Analysis

  • Analytical Standard: Obtain or synthesize pure this compound to serve as a standard for calibration curves.

  • LC-MS/MS Method Development: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of this compound in fungal extracts.

  • Sample Analysis: Analyze extracts from F. fujikuroi cultures grown under various conditions (e.g., different nutrient sources, pH levels, incubation times) to determine the production profile of the target metabolite.

Hypothetical Biosynthetic and Signaling Pathways

While the specific pathways for this compound are unknown, we can propose hypothetical models based on known fungal secondary metabolism. These models can serve as a basis for future experimental design, such as gene knockout studies and transcriptomic analyses.

G Hypothetical Workflow for Investigating this compound cluster_0 Fungal Culture & Extraction cluster_1 Analysis & Identification cluster_2 Genomic & Transcriptomic Studies cluster_3 Pathway Elucidation Culture F. fujikuroi Culture Extraction Metabolite Extraction Culture->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Identification of this compound LCMS->Identification NMR NMR Spectroscopy NMR->Identification Genome Genome Mining for PKS/FA Biosynthesis Genes Identification->Genome GeneKO Gene Knockout Studies Genome->GeneKO RNAseq RNA-Seq under Different Conditions RNAseq->Genome Pathway Elucidation of Biosynthetic Pathway GeneKO->Pathway Regulation Identification of Regulatory Networks Pathway->Regulation

Caption: Proposed experimental workflow for the comprehensive study of this compound in F. fujikuroi.

Conclusion and Future Directions

The identification of this compound in Fusarium fujikuroi opens up a new avenue of research into the secondary metabolism of this important fungal species. While current knowledge is limited to its existence, the path forward is clear. A concerted effort employing modern analytical and molecular biology techniques, as outlined in this guide, is necessary to uncover its biosynthesis, regulation, and biological function. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also have the potential to reveal novel bioactive compounds with applications in medicine and agriculture. The exploration of this lesser-known metabolite could unveil new roles for dicarboxylic acids in fungal physiology and host-pathogen interactions.

References

The Biosynthesis of 4-Oxododecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group with potential applications in organic synthesis and as a modulator of fatty acid metabolism.[1][2] While its presence has been identified in natural sources such as the fungus Fusarium fujikuroi and the fern Coniogramme japonica, the complete biosynthetic pathway has not been fully elucidated.[3][4] This technical guide presents a putative biosynthetic pathway for this compound, drawing upon established analogous metabolic routes for dicarboxylic acid formation and fatty acid modification. The proposed pathway commences with the conversion of a renewable precursor, linoleic acid, to dodecanedioic acid, followed by a subsequent hydroxylation and oxidation to introduce the 4-oxo functionality. This guide provides a comprehensive overview of the hypothesized enzymatic steps, quantitative data from related bioprocesses, detailed experimental protocols for key assays, and visual diagrams of the proposed pathways and workflows to facilitate further research in this area.

Introduction to this compound

This compound is an oxo-dicarboxylic acid with a 12-carbon backbone.[1] Its structure, featuring carboxylic acid groups at both termini (C1 and C12) and a ketone at the C4 position, provides it with a unique reactivity profile for chemical synthesis. Studies on its structural analog, dodecanedioic acid, suggest that long-chain dicarboxylic acids can influence fatty acid metabolism by enhancing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of the ketone group in this compound suggests a potential for distinct metabolic roles and makes it an interesting target for research and development.

Natural Occurrence:

  • Fungus: Fusarium fujikuroi (previously known as Fusarium moniliforme)

  • Plant: Coniogramme japonica

Putative Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to occur in two main stages:

  • Formation of the C12 dicarboxylic acid backbone, dodecanedioic acid (DDA), from a readily available unsaturated fatty acid precursor.

  • Modification of the DDA backbone by hydroxylation and subsequent oxidation at the C4 position.

Stage 1: Biosynthesis of Dodecanedioic Acid from Linoleic Acid

A sustainable and efficient route for the biosynthesis of dodecanedioic acid from the renewable resource linoleic acid has been demonstrated using a multi-enzymatic cascade in a whole-cell biocatalyst system. This process involves the following key enzymatic steps:

  • Dioxygenation: Lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into linoleic acid to form a hydroperoxide derivative.

  • Carbon-Carbon Bond Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding shorter-chain aldehydes.

  • Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.

  • Reduction: An endogenous double-bond reductase saturates the remaining double bond.

This cascade, coupled with a cofactor regeneration system (e.g., NADH oxidase), has been successfully implemented in E. coli for the efficient production of dodecanedioic acid.

Stage 2: Formation of the 4-Oxo Group

The introduction of the ketone at the C4 position of dodecanedioic acid is proposed to proceed via a two-step enzymatic modification:

  • Hydroxylation: A cytochrome P450 (CYP) monooxygenase is hypothesized to catalyze the regioselective hydroxylation of dodecanedioic acid at the C4 position to yield 4-hydroxydodecanedioic acid. Cytochrome P450 enzymes are well-known for their ability to hydroxylate a wide range of substrates, including fatty acids, at various positions.

  • Oxidation: The resulting secondary alcohol is then oxidized to a ketone by a dehydrogenase, likely an NAD(P)+-dependent alcohol dehydrogenase, to form the final product, this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on the biosynthesis of dodecanedioic acid and the kinetics of enzymes relevant to the proposed pathway for this compound.

Table 1: Whole-Cell Biotransformation of Linoleic Acid to Dodecanedioic Acid (DDA)

Substrate Concentration (mM)Wet Cell Dosage (g/L)Reaction Time (h)DDA Concentration (g/L)Molar Yield (%)Space-Time Yield (g/L/d)
203044.4195.726.5
5050610.9595.143.8
100501018.279.043.7

Table 2: Kinetic Parameters of Relevant Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatSource
Soybean Lipoxygenase-1Linoleic Acid15-
Human Cytochrome P450 4A11Lauric Acid--
Human Cytochrome P450 4A1112-OH Lauric Acid (product)Kd = 5.1 ± 2.1-

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Dodecanedioic Acid Production

This protocol is adapted from the whole-cell one-pot biosynthesis of dodecanedioic acid from linoleic acid.

1. Preparation of Whole-Cell Biocatalyst:

  • Co-express the genes for lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an NADH oxidase in E. coli BL21(DE3).

  • Cultivate the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., potassium phosphate buffer). The resulting cell pellet is the wet-cell biocatalyst.

2. Biotransformation Reaction:

  • Prepare the reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) containing KCl (e.g., 2 M).

  • Add the linoleic acid substrate to the desired concentration (e.g., 20-100 mM).

  • Initiate the reaction by adding the wet-cell biocatalyst to the desired dosage (e.g., 30-50 g/L).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure sufficient oxygen supply.

  • Monitor the reaction progress by taking samples at regular intervals.

3. Product Extraction and Analysis:

  • Quench the reaction by adding an acid (e.g., 1 M H2SO4).

  • Extract the product, dodecanedioic acid, with an organic solvent (e.g., methyl tert-butyl ether).

  • Analyze the extracted product using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

Protocol 2: Lipoxygenase Activity Assay

This spectrophotometric assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes as lipoxygenase oxygenates a polyunsaturated fatty acid substrate.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Substrate Solution: Prepare a stock solution of sodium linoleate. For the assay, dilute the stock to the desired final concentration in the assay buffer.

  • Enzyme Solution: Prepare a solution of lipoxygenase (e.g., from soybean) in the assay buffer. Keep the enzyme solution on ice.

2. Assay Procedure:

  • Set up a quartz cuvette in a spectrophotometer capable of reading at 234 nm and maintaining a constant temperature (e.g., 25°C).

  • To the cuvette, add the assay buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

  • Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

  • The rate of reaction is calculated from the initial linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.

Protocol 3: Cytochrome P450 Activity Assay (Fluorometric)

This protocol describes a general method for measuring the activity of a specific CYP isoform using a fluorogenic substrate.

1. Reagent Preparation:

  • CYP Assay Buffer: A buffer suitable for the specific CYP isoform being tested (e.g., potassium phosphate buffer).

  • CYP Enzyme Source: Recombinant CYP enzyme or liver microsomes.

  • NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to regenerate NADPH.

  • Fluorogenic Substrate: A substrate that is converted by the CYP isoform into a fluorescent product.

  • Specific Inhibitor (Optional): To determine the activity of a specific CYP in a mixture.

  • Fluorescent Standard: For creating a standard curve to quantify the product.

2. Assay Procedure (96-well plate format):

  • Prepare a reaction mixture containing the CYP assay buffer, the CYP enzyme source, and the NADPH generating system.

  • Add the test compound or vehicle control to the appropriate wells. To determine specific activity, prepare parallel reactions with and without a selective inhibitor.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a plate reader in kinetic mode for a set duration (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Calculate the rate of product formation from the linear phase of the fluorescence versus time plot.

  • Quantify the product formation using a standard curve generated with the fluorescent standard.

Visualizations

Caption: Putative Biosynthesis Pathway of this compound.

Whole_Cell_Biotransformation_Workflow A Recombinant E. coli Cultivation B Induction of Enzyme Expression A->B C Cell Harvesting & Washing B->C D Biotransformation Reaction (Substrate + Cells in Buffer) C->D E Reaction Quenching D->E F Product Extraction E->F G Analysis (GC-MS / HPLC) F->G

Caption: Experimental Workflow for Whole-Cell Biotransformation.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer & Reagents D Combine Buffer and Substrate in Cuvette/Well A->D B Prepare Substrate Solution B->D C Prepare Enzyme Solution E Initiate Reaction with Enzyme C->E F Monitor Signal Change (e.g., Absorbance) E->F G Calculate Initial Reaction Rate F->G H Determine Enzyme Activity G->H

Caption: General Workflow for an Enzyme Activity Assay.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet fully elucidated, can be plausibly outlined through a combination of known metabolic pathways. The formation of the dodecanedioic acid backbone from renewable resources is a well-documented process, providing a strong foundation for the proposed pathway. The subsequent hydroxylation and oxidation to form the 4-oxo group are hypothesized to be catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively, which are known to be involved in fatty acid metabolism.

Further research is required to validate this putative pathway. Key areas for future investigation include:

  • Identification of specific enzymes: Isolating and characterizing the specific lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, cytochrome P450, and dehydrogenase enzymes responsible for the synthesis of this compound in Fusarium fujikuroi and Coniogramme japonica.

  • Gene cluster analysis: Genomic analysis of these organisms may reveal the biosynthetic gene cluster responsible for the production of this compound.

  • In vitro reconstitution: Reconstituting the entire biosynthetic pathway in vitro with purified enzymes would provide definitive proof of the proposed mechanism.

The elucidation of this pathway will not only enhance our understanding of fungal and plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for various industrial and pharmaceutical applications.

References

4-Oxododecanedioic Acid: A Fungal Metabolite at the Crossroads of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a C12 oxo-dicarboxylic acid that has been identified as a secondary metabolite produced by the fungus Fusarium fujikuroi (formerly known as Fusarium moniliforme).[1][2] This compound is of interest to the scientific community due to its structural features, which suggest a potential role in fatty acid metabolism and signaling. While research on this specific metabolite is still in its nascent stages, its existence points to the diverse and complex biochemical pathways within fungi. This guide provides a comprehensive overview of the current knowledge on this compound, including its presumed biosynthetic pathway, potential biological activities, and generalized experimental protocols for its study.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. These compounds play crucial roles in the producing organism's life cycle, including defense, communication, and competition. For decades, fungal metabolites have been a cornerstone of drug discovery, yielding blockbuster drugs such as penicillin and lovastatin. Dicarboxylic acids, a class of organic compounds containing two carboxylic acid functional groups, are known fungal metabolites with various industrial and pharmaceutical applications.

This compound, a keto-dicarboxylic acid, represents an intriguing molecule within this class. Its identification from Fusarium fujikuroi, a plant-pathogenic fungus known for producing other bioactive secondary metabolites like gibberellins and fusaric acid, suggests it may have a specific biological function.[3][4][5] This document aims to consolidate the available information on this compound and provide a technical framework for researchers interested in exploring its potential.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Fusarium fujikuroi has not been experimentally elucidated. However, based on the well-established mechanisms of fatty acid metabolism in fungi, a putative pathway can be proposed. The biosynthesis of dicarboxylic acids in fungi typically proceeds via the ω-oxidation of fatty acids or alkanes, a process primarily catalyzed by cytochrome P450 monooxygenases of the CYP52 family.

A plausible biosynthetic route for this compound could start from lauric acid (dodecanoic acid), a C12 saturated fatty acid. The proposed pathway involves the following key steps:

  • ω-Hydroxylation: The terminal methyl group of lauric acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

  • Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde, forming 12-oxododecanoic acid.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, yielding dodecanedioic acid.

  • β-Oxidation and Ketone Formation: Dodecanedioic acid could then undergo a partial cycle of β-oxidation. However, instead of complete degradation, the process might be halted or modified after the initial oxidation steps, leading to the introduction of a ketone group at the C-4 position. Alternatively, a specific hydroxylase could introduce a hydroxyl group at the C-4 position of dodecanedioic acid, which is subsequently oxidized to a ketone.

Fusarium species are known to possess a rich complement of cytochrome P450 enzymes involved in a variety of metabolic processes, including the biosynthesis of secondary metabolites and the detoxification of xenobiotics. The characterization of the P450 complement (CYPome) of Fusarium graminearum, a close relative of F. fujikuroi, has revealed numerous P450s with potential roles in fatty acid metabolism.

Putative Biosynthesis of this compound Lauric Acid (C12) Lauric Acid (C12) 12-Hydroxydodecanoic Acid 12-Hydroxydodecanoic Acid Lauric Acid (C12)->12-Hydroxydodecanoic Acid Cytochrome P450 Monooxygenase (ω-hydroxylase) 12-Oxododecanoic Acid 12-Oxododecanoic Acid 12-Hydroxydodecanoic Acid->12-Oxododecanoic Acid Alcohol Dehydrogenase Dodecanedioic Acid Dodecanedioic Acid 12-Oxododecanoic Acid->Dodecanedioic Acid Aldehyde Dehydrogenase 4-Hydroxydodecanedioic Acid 4-Hydroxydodecanedioic Acid Dodecanedioic Acid->4-Hydroxydodecanedioic Acid Hydroxylase (P450) This compound This compound 4-Hydroxydodecanedioic Acid->this compound Dehydrogenase

Caption: A putative biosynthetic pathway for this compound from lauric acid.

Biological Activity and Potential Applications

The biological activity of this compound remains largely unexplored. However, its structural similarity to other dicarboxylic acids and its origin as a fungal secondary metabolite suggest several potential areas of interest for researchers.

  • Antimicrobial Activity: Fungal secondary metabolites are a rich source of antimicrobial compounds. It is plausible that this compound may exhibit activity against bacteria or other fungi.

  • Phytotoxicity: As a metabolite of a plant-pathogenic fungus, it could play a role in the fungus-plant interaction, potentially acting as a phytotoxin.

  • Metabolic Modulation: Dicarboxylic acids are known to be involved in fatty acid metabolism. The structural analog, dodecanedioic acid, has been reported to increase the β-oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. This compound may have similar or distinct effects on metabolic pathways.

  • Signaling Molecule: Some oxidized fatty acids (oxylipins) act as signaling molecules in fungi, mediating processes such as development and sporulation.

Given the lack of specific data, the following table presents hypothetical biological activities and the corresponding experimental assays that could be employed for their investigation.

Potential Biological Activity Experimental Assay Endpoint Measurement
Antibacterial Activity Broth microdilution assayMinimum Inhibitory Concentration (MIC)
Antifungal Activity Fungal growth inhibition assayInhibition of mycelial growth or spore germination
Phytotoxicity Seed germination and seedling growth assayInhibition of germination, root and shoot elongation
Metabolic Modulation In vitro enzymatic assays with key metabolic enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase)Enzyme activity (e.g., spectrophotometric or fluorometric assays)
Cytotoxicity MTT or LDH assay on various cell linesCell viability and membrane integrity

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available in the literature. The following sections provide generalized methodologies that can be adapted for the isolation, characterization, and biological evaluation of this fungal metabolite.

Fungal Cultivation and Metabolite Extraction
  • Fungal Strain: Fusarium fujikuroi can be obtained from culture collections such as ATCC or CBS.

  • Culture Medium: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, should be used.

  • Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of F. fujikuroi. Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.

    • Extract the mycelial biomass separately after homogenization, also with ethyl acetate or a mixture of methanol and dichloromethane.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Fungal Culture and Extraction Workflow cluster_0 Fungal Cultivation cluster_1 Extraction Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Filtration Filtration Fermentation->Filtration Liquid-Liquid Extraction (Filtrate) Liquid-Liquid Extraction (Filtrate) Filtration->Liquid-Liquid Extraction (Filtrate) Mycelial Extraction Mycelial Extraction Filtration->Mycelial Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction (Filtrate)->Solvent Evaporation Mycelial Extraction->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract

References

The Enigmatic Role of 4-Oxododecanedioic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid, a C12 keto-dicarboxylic acid, occupies a unique position at the intersection of fatty acid ω-oxidation and β-oxidation. While its structural analog, dodecanedioic acid, is a known substrate for peroxisomal and mitochondrial fatty acid oxidation, the presence of a ketone group at the C-4 position introduces a metabolic complexity that suggests a distinct and potentially regulated role in cellular lipid homeostasis. This technical guide synthesizes the current understanding of this compound's involvement in fatty acid metabolism, drawing parallels with related dicarboxylic acids and exploring the enzymatic machinery likely responsible for its synthesis and degradation. This document provides a comprehensive overview of its biochemical context, analytical methodologies for its quantification, and potential implications for metabolic disorders, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this intriguing molecule further.

Introduction to this compound

This compound is a dicarboxylic acid with a twelve-carbon backbone, characterized by the presence of a ketone group at the fourth carbon. Its structure suggests it is an intermediate or byproduct of fatty acid metabolism. Dicarboxylic acids, in general, are formed through the ω-oxidation pathway of fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] These dicarboxylic acids are typically further metabolized via peroxisomal β-oxidation.[2][3]

The key distinguishing feature of this compound is its 4-oxo group. This structural element implies that its metabolic processing may differ from that of simple saturated dicarboxylic acids, potentially requiring specific enzymes for its reduction or removal before or during β-oxidation. The metabolism of other 4-substituted fatty acids suggests that the 4-oxo group could present a metabolic hurdle, possibly slowing its entry into or progression through the β-oxidation pathway.

Biosynthesis and Biodegradation Pathways

The precise metabolic pathways for the synthesis and degradation of this compound in mammals are not yet fully elucidated. However, based on the metabolism of related compounds, a putative pathway can be proposed.

Biosynthesis

It is hypothesized that this compound is formed from the ω-oxidation of 4-hydroxydodecanoic acid or the further oxidation of dodecanedioic acid. The initial ω-oxidation of fatty acids is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2]

G Fatty Acid (e.g., Lauric Acid) Fatty Acid (e.g., Lauric Acid) ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid (e.g., Lauric Acid)->ω-Hydroxy Fatty Acid CYP4A/CYP4F Dicarboxylic Acid (Dodecanedioic Acid) Dicarboxylic Acid (Dodecanedioic Acid) ω-Hydroxy Fatty Acid->Dicarboxylic Acid (Dodecanedioic Acid) ADH/ALDH Dodecanedioic Acid Dodecanedioic Acid 4-Hydroxydodecanedioic Acid 4-Hydroxydodecanedioic Acid Dodecanedioic Acid->4-Hydroxydodecanedioic Acid Hydroxylation (Putative) This compound This compound 4-Hydroxydodecanedioic Acid->this compound Dehydrogenation (Putative)

Caption: Putative biosynthesis pathway of this compound.

Biodegradation

The degradation of this compound is likely to proceed via peroxisomal β-oxidation. The presence of the 4-oxo group may necessitate an initial reduction to a hydroxyl group by a reductase enzyme before the standard β-oxidation spiral can commence.

G This compound This compound 4-Hydroxydodecanedioic Acid 4-Hydroxydodecanedioic Acid This compound->4-Hydroxydodecanedioic Acid Keto-reductase (Putative) Chain-shortened dicarboxylic acids + Acetyl-CoA Chain-shortened dicarboxylic acids + Acetyl-CoA 4-Hydroxydodecanedioic Acid->Chain-shortened dicarboxylic acids + Acetyl-CoA Peroxisomal β-oxidation

Caption: Putative degradation pathway of this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices such as plasma or urine. Further research employing targeted metabolomics is required to establish reference ranges and to investigate its potential as a biomarker.

Table 1: Summary of Expected Quantitative Data (Hypothetical)

ParameterBiological MatrixExpected Condition of ElevationAnalytical MethodReference
ConcentrationUrine, PlasmaFatty Acid Oxidation Disorders, Dicarboxylic AciduriaLC-MS/MS, GC-MSTo be determined
Enzyme Kinetics (Km, Vmax)Liver homogenates, Purified enzymes-Spectrophotometric assays, HPLC-based assaysTo be determined

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

4.1.1. Sample Preparation (Protein Precipitation & Extraction)

  • To 200 µL of plasma or urine, add 50 µL of an internal standard working solution (e.g., deuterated this compound).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient appropriate for the separation of dicarboxylic acids.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • MRM Transitions: Specific precursor and product ions for this compound and its deuterated internal standard need to be determined through infusion experiments.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation Mass Spectrometry Mass Spectrometry UPLC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.

In Vitro Metabolism Studies

Investigating the metabolism of this compound can be performed using liver homogenates or isolated peroxisomes.

4.2.1. Liver Homogenate Assay

  • Prepare S9 fractions from liver tissue.

  • Incubate this compound with the S9 fraction in the presence of necessary cofactors (e.g., NADPH, NAD+).

  • Reactions are terminated at various time points by the addition of a quenching solvent (e.g., cold acetonitrile).

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify metabolites.

Role in Metabolic Disorders

Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of several inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation.[4] In these conditions, the overload of fatty acids is shunted to the ω-oxidation pathway, leading to an accumulation of dicarboxylic acids. While the specific diagnostic utility of this compound is not yet established, its presence and concentration could potentially serve as a biomarker to differentiate between various fatty acid oxidation defects or to monitor disease progression and therapeutic response.

G Fatty Acid Oxidation Disorder Fatty Acid Oxidation Disorder Impaired Mitochondrial β-oxidation Impaired Mitochondrial β-oxidation Fatty Acid Oxidation Disorder->Impaired Mitochondrial β-oxidation Increased Fatty Acid Flux to ω-oxidation Increased Fatty Acid Flux to ω-oxidation Impaired Mitochondrial β-oxidation->Increased Fatty Acid Flux to ω-oxidation Increased Dicarboxylic Acid Production Increased Dicarboxylic Acid Production Increased Fatty Acid Flux to ω-oxidation->Increased Dicarboxylic Acid Production Dicarboxylic Aciduria Dicarboxylic Aciduria Increased Dicarboxylic Acid Production->Dicarboxylic Aciduria Potential Elevation of this compound Potential Elevation of this compound Increased Dicarboxylic Acid Production->Potential Elevation of this compound

Caption: Logical relationship in fatty acid oxidation disorders.

Conclusion and Future Directions

This compound remains a relatively understudied metabolite in the complex landscape of fatty acid metabolism. Its unique keto-dicarboxylic acid structure suggests a specialized role and metabolic fate that warrants further investigation. Future research should focus on:

  • Quantitative Profiling: Establishing sensitive and robust analytical methods to quantify this compound in various biological fluids and tissues in both healthy and diseased states.

  • Enzyme Identification: Identifying and characterizing the specific enzymes responsible for the synthesis, reduction, and degradation of this compound.

  • Functional Studies: Elucidating the direct effects of this compound on the key enzymes and pathways of fatty acid metabolism, including both mitochondrial and peroxisomal β-oxidation.

  • Clinical Relevance: Investigating the potential of this compound as a biomarker for fatty acid oxidation disorders and other metabolic diseases.

A deeper understanding of the role of this compound will not only enhance our knowledge of fatty acid metabolism but may also open new avenues for the diagnosis and therapeutic intervention in a range of metabolic disorders.

References

physical and chemical properties of 4-Oxododecanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group, a structure that imparts unique chemical reactivity and potential for diverse applications in research and development.[1] As a derivative of long-chain dicarboxylic acids, it holds relevance in the study of fatty acid metabolism and as a building block for novel polymers. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside proposed experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is also known by synonyms such as Dodecanedioic acid, 4-oxo- and 4-Oxodo-decanedioic acid.[2] It is classified as an oxo carboxylic acid.[2] The molecule consists of a twelve-carbon backbone with carboxylic acid groups at both ends (C1 and C12) and a ketone group at the fourth carbon position.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Dodecanedioic acid, 4-oxo-; 4-Oxodo-decanedioic acid
CAS Number 30828-09-2
Molecular Formula C₁₂H₂₀O₅
Molecular Weight 244.28 g/mol
Appearance Colorless crystal or white powder
Melting Point 106-109 °C
Boiling Point (Predicted) 472.4 ± 25.0 °C
Density (Predicted) 1.146 ± 0.06 g/cm³
pKa (Predicted) 4.77 ± 0.17
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. Therefore, the following sections provide proposed methodologies based on established chemical principles for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of 12-hydroxydodecanoic acid or 1,12-dihydroxydodecanoic acid. The following is a generalized protocol for the oxidation of a long-chain hydroxy acid to a keto-dicarboxylic acid.

Materials:

  • 12-hydroxydodecanoic acid

  • Jones reagent (chromium trioxide in sulfuric acid and water)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 12-hydroxydodecanoic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it three times with diethyl ether.

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate solution to pH 2 with 1 M hydrochloric acid, which will precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield this compound.

Synthesis_Workflow Start 12-Hydroxydodecanoic Acid in Acetone Oxidation Jones Reagent Oxidation Start->Oxidation Slow Addition at 0-5 °C Quench Quench with Isopropanol Oxidation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Acid-Base Purification Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard technique. The choice of solvent is critical and should be determined empirically, though a mixture of ethyl acetate and hexane is a common choice for dicarboxylic acids.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Hot plate

  • Erlenmeyer flask

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Purification_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Product in Hot Ethyl Acetate Charcoal Add Activated Charcoal (if necessary) Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cooling Slow Cooling to Room Temp. HotFilter->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Hexane VacuumFilter->Wash Dry Dry under Vacuum Wash->Dry PureProduct PureProduct Dry->PureProduct Pure this compound

Caption: General workflow for the purification of dicarboxylic acids.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The protons on the carbons alpha to the carboxylic acid groups would appear downfield (around 2.2-2.5 ppm). The protons alpha to the ketone group would also be shifted downfield (around 2.7 ppm). The remaining methylene protons would appear as a complex multiplet in the range of 1.2-1.8 ppm. The acidic protons of the carboxylic acids would appear as a broad singlet far downfield (typically >10 ppm).

  • ¹³C NMR: The carbonyl carbons of the carboxylic acids would resonate around 175-185 ppm. The ketone carbonyl carbon would appear further downfield, typically around 200-210 ppm. The carbons alpha to the carbonyl groups would be in the 30-40 ppm range, while the other methylene carbons would be found between 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and ketone functional groups.

  • Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching band around 1700-1725 cm⁻¹.

  • Ketone: A sharp, strong C=O stretching band around 1715 cm⁻¹. The presence of two carbonyl groups will likely result in a broad and intense absorption in the 1700-1725 cm⁻¹ region.

Mass Spectrometry

Experimental LC-MS/MS data is available for this compound.

Table 2: Experimental LC-MS/MS Data for this compound

Precursor TypePrecursor m/zMS2 Fragments (m/z)
[M+H]⁺245.138111.043198, 181.120422, 191.108871, 83.048210, 91.053406
[M+NH₄]⁺262.165181.122360, 191.106110, 209.115158, 227.127518, 111.043144

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acids and the ketone.

  • Carboxylic Acid Groups: These can undergo typical reactions such as esterification, amide formation, and reduction to alcohols.

  • Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for reactions like the formation of ketals, cyanohydrins, and imines. It can also be reduced to a secondary alcohol or undergo oxidation under harsh conditions.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Biological and Metabolic Context

While specific signaling pathways involving this compound are not well-documented, its structural analog, dodecanedioic acid, is known to be involved in fatty acid metabolism. Dicarboxylic acids can be metabolized via β-oxidation, providing an alternative energy source. The presence of the ketone group in this compound suggests it may intersect with metabolic pathways involving both fatty acids and ketone bodies.

In the context of plant biology, there is evidence suggesting a role for this compound in plant defense mechanisms. Specifically, it has been implicated in the response to herbivory, where its accumulation is primed by mycorrhizal symbiosis, leading to enhanced herbivore mortality in tomato plants. This suggests a potential role in signaling pathways related to plant immunity.

Metabolic_Context cluster_fatty_acid Fatty Acid Metabolism cluster_keto Ketone Body Metabolism LongChainFA Long-Chain Fatty Acids OmegaOxidation ω-Oxidation LongChainFA->OmegaOxidation DicarboxylicAcids Dicarboxylic Acids (e.g., Dodecanedioic Acid) OmegaOxidation->DicarboxylicAcids BetaOxidation β-Oxidation DicarboxylicAcids->BetaOxidation FourOxo This compound DicarboxylicAcids->FourOxo Potential Precursor Energy Energy (ATP) BetaOxidation->Energy PotentialIntersection Potential Intersection FourOxo->PotentialIntersection KetoneBodies Ketone Bodies PotentialIntersection->KetoneBodies

Caption: Potential metabolic context of this compound.

Conclusion

This compound is a molecule with interesting chemical features that warrant further investigation. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and plausible experimental approaches. For researchers in drug development and material science, the bifunctional nature of this compound offers a versatile scaffold for the synthesis of novel molecules and polymers. Further studies are needed to fully elucidate its biological roles and potential therapeutic applications.

References

The Elusive Discovery of 4-Oxododecanedioic Acid in Coniogramme japonica: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid, a dicarboxylic acid with potential pharmacological relevance, has been identified as a natural product isolated from the fern Coniogramme japonica.[1][][3] This technical guide aims to consolidate the available information regarding this discovery, acknowledging the current limitations in accessing the primary research literature. While commercial suppliers and chemical databases consistently list Coniogramme japonica as the botanical source of this compound, the foundational scientific publication detailing its initial isolation, characterization, and any associated bioactivity remains elusive in broad searches of scholarly databases.

This document will, therefore, provide a comprehensive overview based on established principles of phytochemistry and natural product research, offering a framework for the methodologies likely employed in its discovery and suggesting potential avenues for future investigation.

Chemical Profile of this compound

This compound (CAS 30828-09-2) is a 12-carbon dicarboxylic acid containing a ketone functional group at the C-4 position. Its structure presents opportunities for diverse chemical interactions and potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₀O₅
Molecular Weight244.28 g/mol
IUPAC NameThis compound
AppearanceWhite solid/powder
SolubilitySoluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Postulated Experimental Protocols for Discovery and Isolation

In the absence of the primary discovery paper, this section outlines the probable experimental workflow for the isolation and identification of this compound from Coniogramme japonica, based on standard practices in phytochemistry.

Collection and Preparation of Plant Material

Fresh, healthy specimens of Coniogramme japonica would be collected, with the specific plant part (e.g., fronds, rhizomes) noted. The material would then be air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for extraction.

Extraction

A suitable solvent would be chosen to extract the desired compound. Given the polarity of this compound, a multi-step extraction process may have been employed, starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like ethanol or a mixture of chloroform and methanol.

Fractionation and Isolation

The crude extract would undergo fractionation to separate compounds based on their physicochemical properties. A typical workflow is illustrated below.

experimental_workflow plant_material Dried, Powdered Coniogramme japonica extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->liquid_liquid fractions Fractions of Varying Polarity liquid_liquid->fractions column_chrom Column Chromatography (Silica Gel or Sephadex) fractions->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions hplc Preparative HPLC sub_fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of a natural product from a plant source.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid and ketone moieties.

Potential Biological Significance and Future Directions

While no specific signaling pathways involving this compound from Coniogramme japonica have been documented in the available literature, dicarboxylic acids are known to play roles in plant physiology and can exhibit various pharmacological activities. Research into the biological effects of this compound could be a fruitful area of investigation.

A logical next step would be to screen this compound for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential screening cascade.

screening_pathway compound 4-Oxododecanedioic Acid primary_screening Primary Bioassays (e.g., Antimicrobial, Cytotoxicity) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Assays (Dose-Response, Selectivity) hit_identification->secondary_screening mechanism_of_action Mechanism of Action Studies secondary_screening->mechanism_of_action lead_compound Lead Compound for Drug Development mechanism_of_action->lead_compound

References

4-Oxododecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-oxododecanedioic acid, a dicarboxylic acid containing a ketone functional group. This guide details its chemical properties, potential biological significance, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C12H20O5.[1][2] It is classified as an oxo carboxylic acid, specifically a keto-dicarboxylic acid.[3] Its structure consists of a twelve-carbon backbone with carboxylic acid groups at positions 1 and 12, and a ketone group at the 4th carbon position.[3] This combination of functional groups confers unique reactivity to the molecule.[3]

PropertyValueSource
Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS Number 30828-09-2
Appearance Colorless crystal or white powder
Melting Point 106-109 °C
Boiling Point (Predicted) 472.4±25.0 °C
Density (Predicted) 1.146±0.06 g/cm3
pKa (Predicted) 4.77±0.17

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various established organic chemistry pathways. One common method involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using a sodium hydroxide solution. Another potential route starts from methyl 9-oxodecanoic acid, likely involving chain extension and subsequent hydrolysis.

Due to its bifunctional nature, this compound serves as a versatile building block in organic synthesis. It has applications in the production of polymers such as polyesters and polyamides, and as a precursor for pharmaceuticals and food additives. Its unique structure can impart specific physical properties like rigidity or flexibility to specialty polymers. It is also used in the synthesis of dyes, pigments, lubricants, preservatives, and plastic additives.

Biological Significance and Potential Therapeutic Relevance

While research specifically on this compound is limited, the broader class of dicarboxylic acids is known to be involved in various metabolic pathways. Studies on its structural analog, dodecanedioic acid, have shown that long-chain dicarboxylic acids can influence fatty acid metabolism by increasing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of a ketone group in this compound suggests a potential role in modulating fatty acid and ketone body metabolism.

Interestingly, this compound has been identified as a key metabolite in plant defense mechanisms against herbivorous insects and in mediating the beneficial effects of symbiotic fungi. In the context of cellular signaling, while a direct role has not been established, other oxo carboxylic acids are known to be involved in redox-driven signaling. For instance, perturbations in the cellular concentrations of carboxylic acids like citrate can significantly impact gene expression related to photosynthesis, stress responses, and metabolism.

Experimental Protocols

Due to the limited specific literature on this compound, the following experimental protocols are based on established methods for the analysis of dicarboxylic and oxo carboxylic acids.

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and selective HPLC method can be employed to quantify organic dicarboxylic acids.

  • Column: Reverse-phase Newcrom BH column (4.6 x 150 mm, 3 µm, 100 Å).

  • Mobile Phase: Water and perchloric acid as a buffer modifier.

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Solid-phase extraction using anion-exchange cartridges can be used to isolate the organic acids from complex matrices.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of dicarboxylic acids in biological samples.

  • Derivatization: Esterification of the carboxylic acid groups is necessary to increase volatility. This can be achieved by heating with butanol and a strong acid catalyst like sulfuric acid.

  • GC Column: A suitable capillary column for separating fatty acid methyl esters.

  • Mass Spectrometry: Electron ionization (EI) can be used for fragmentation and identification. Selected ion monitoring (SIM) can be employed for accurate quantification.

Analysis by Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of dicarboxylic acids, allowing for differentiation between isomers.

  • Sample Preparation: Extraction with an organic solvent like methyl-tert-butyl ether, followed by derivatization to form butyl esters.

  • Liquid Chromatography: Minimal chromatographic separation may be required, allowing for rapid analysis.

  • Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) can be used for highly specific and sensitive quantification.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate conceptual signaling pathways and experimental workflows relevant to the study of this compound.

G Conceptual Signaling Pathway of Dicarboxylic Acids cluster_0 Metabolic Input cluster_1 Cellular Response Fatty_Acid_Metabolism Fatty Acid Metabolism 4_Oxododecanedioic_Acid This compound (and other dicarboxylic acids) Fatty_Acid_Metabolism->4_Oxododecanedioic_Acid Produces Gene_Expression Gene Expression (e.g., Photosynthesis, Stress Response) Metabolic_Shifts Metabolic Shifts (e.g., Increased Beta-Oxidation) Cellular_Signaling_Pathways Cellular Signaling Pathways (Hypothetical) 4_Oxododecanedioic_Acid->Cellular_Signaling_Pathways Activates/Modulates Cellular_Signaling_Pathways->Gene_Expression Regulates Cellular_Signaling_Pathways->Metabolic_Shifts Induces

Caption: Conceptual signaling pathway for dicarboxylic acids.

G General Experimental Workflow for Dicarboxylic Acid Analysis Sample_Collection 1. Sample Collection (e.g., Biological Tissue, Plant Extract) Extraction 2. Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Extraction Derivatization 3. Derivatization (Esterification for GC-MS) Extraction->Derivatization Analysis 4. Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) Derivatization->Analysis Data_Analysis 5. Data Analysis (Quantification and Identification) Analysis->Data_Analysis

Caption: General experimental workflow for dicarboxylic acid analysis.

References

The Pivotal Role of Keto-Dicarboxylic Acids in Cellular Metabolism, Signaling, and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-dicarboxylic acids are a class of organic molecules characterized by the presence of both a ketone and two carboxylic acid functional groups. These molecules are central intermediates in a multitude of metabolic pathways, playing critical roles in energy production, amino acid metabolism, and cellular signaling. Their significance extends beyond basal metabolism, as dysregulation of their concentrations is implicated in a variety of pathological conditions, making them promising targets for drug development and diagnostics. This technical guide provides an in-depth exploration of the biological significance of key keto-dicarboxylic acids, including alpha-ketoglutarate, oxaloacetate, and alpha-ketoadipic acid, with a focus on their quantitative data, experimental analysis, and involvement in signaling pathways.

Core Biological Functions and Metabolic Significance

Keto-dicarboxylic acids are integral players in the central carbon metabolism of virtually all aerobic organisms. Their primary roles are centered within the mitochondria, but they also participate in crucial cytosolic processes.

Alpha-Ketoglutarate (α-KG)

Alpha-ketoglutarate is a key intermediate in the Krebs cycle, formed from the oxidative decarboxylation of isocitrate. Beyond its role in ATP production, α-KG is a critical link between carbon and nitrogen metabolism.[1] It can be reductively carboxylated to produce citrate, a precursor for fatty acid and cholesterol synthesis. Furthermore, α-KG serves as a primary nitrogen acceptor through transamination reactions, forming glutamate, and is thus essential for the synthesis of several amino acids.[2]

Oxaloacetate (OAA)

Oxaloacetate is another vital intermediate of the Krebs cycle, where it combines with acetyl-CoA to form citrate in the first step of the cycle.[3] It is also a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates.[3] OAA can be transported between the mitochondria and cytosol via the malate-aspartate shuttle, which is crucial for maintaining redox balance and for gluconeogenesis.

Alpha-Ketoadipic Acid (α-KA)

Alpha-ketoadipic acid is an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[4] It is formed from α-aminoadipic acid and is subsequently converted to glutaryl-CoA by the enzyme α-ketoadipate dehydrogenase. This pathway is essential for the complete breakdown of these amino acids for energy production.

Quantitative Data on Keto-Dicarboxylic Acids

The concentrations of keto-dicarboxylic acids are tightly regulated and can vary significantly between different tissues and under various physiological and pathological conditions.

MetaboliteMatrixNormal ConcentrationPathological ConcentrationAssociated Condition(s)
Alpha-Ketoglutarate Human Plasma10 - 50 µMDecreased levels observedCoronary heart disease
Human Urine0 - 18.94 µg/mg creatinineElevated levelsHyperinsulinism-hyperammonemia syndrome, liver problems
Oxaloacetate Rat Liver Mitochondria (free)2 - 5 µM--
Rat Liver Cytosol~90% of total cellular oxaloacetate--
Alpha-Ketoadipic Acid Human UrineNot typically detected214 - 320 mg/LAlpha-ketoadipic aciduria
Human Urine0 - 1.7 mmol/mol creatinine (Optimal)Elevated levelsAlpha-ketoadipic aciduria, cofactor deficiencies, fungal infections

Note: Concentrations can vary based on analytical methods, and individual patient conditions.

Signaling Roles of Keto-Dicarboxylic Acids

Beyond their metabolic functions, keto-dicarboxylic acids are emerging as important signaling molecules that can influence a wide range of cellular processes, including gene expression, inflammation, and cell survival.

Alpha-Ketoglutarate as a Signaling Molecule

Alpha-ketoglutarate acts as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia sensing. For instance, α-KG is required for the function of prolyl hydroxylases (PHDs), which regulate the stability of hypoxia-inducible factor-1 alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of genes involved in angiogenesis and glycolysis. The availability of α-KG can therefore directly influence the cellular response to changes in oxygen levels.

A notable signaling role for α-KG is its ability to directly activate the NF-κB signaling pathway under conditions of glucose deficiency. Glutamate dehydrogenase 1 (GDH1) produces a local pool of α-KG that binds to and activates IKKβ, a key kinase in the NF-κB pathway. This leads to the upregulation of target genes that promote cell survival.

alpha_ketoglutarate_nfkb_signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Glutamine Glutamine Glutamine_in Glutamine Glutamine->Glutamine_in Transporter Glutamate Glutamate Glutamine_in->Glutamate Glutaminase alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH1 (p-S384) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) alpha_KG->IKK_complex Direct Binding & Activation p50_p65_IkB p50 p65 IκB IKK_complex->p50_p65_IkB:IkB Phosphorylation p50_p65 p50 p65 p50_p65_IkB->p50_p65 IkB_p IκB-P p50_p65_IkB:IkB->IkB_p p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA p50_p65_nuc->DNA Target_Genes Target Gene Expression (e.g., GLUT1) DNA->Target_Genes Transcription

α-Ketoglutarate-mediated activation of the NF-κB signaling pathway.
Oxaloacetate and Mitochondrial Biogenesis

Oxaloacetate has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. OAA treatment has been demonstrated to increase the expression of PGC-1α and its downstream targets, such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are key regulators of mitochondrial gene expression and replication. The activation of this pathway leads to an increase in mitochondrial mass and enhanced respiratory capacity.

oxaloacetate_mitochondrial_biogenesis cluster_cytosol Cytosol cluster_nucleus Nucleus OAA Oxaloacetate (OAA) AMPK AMPK OAA->AMPK Activation p38_MAPK p38 MAPK OAA->p38_MAPK Activation PGC1a_inactive PGC-1α (inactive) AMPK->PGC1a_inactive Phosphorylation p38_MAPK->PGC1a_inactive Phosphorylation PGC1a_active PGC-1α (active) PGC1a_inactive->PGC1a_active PGC1a_nuc PGC-1α PGC1a_active->PGC1a_nuc Translocation NRF1 NRF1 PGC1a_nuc->NRF1 Co-activation Mito_Genes Mitochondrial Gene Expression PGC1a_nuc->Mito_Genes TFAM TFAM NRF1->TFAM Transcription TFAM->Mito_Genes Transcription of mtDNA genes Mito_Biogenesis Mitochondrial Biogenesis Mito_Genes->Mito_Biogenesis

Oxaloacetate-induced mitochondrial biogenesis via the PGC-1α pathway.
Alpha-Ketoadipic Acid and Oxidative Stress

Elevated levels of alpha-ketoadipic acid, as seen in the genetic disorder alpha-ketoadipic aciduria, have been linked to the induction of oxidative stress. α-KA can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. The precise molecular mechanisms are still under investigation but may involve the inhibition of key enzymes in the electron transport chain or the direct generation of ROS through its metabolism.

alpha_ketoadipic_acid_oxidative_stress cluster_mitochondrion Mitochondrion cluster_cellular_damage Cellular Damage alpha_KA ↑ α-Ketoadipic Acid ETC Electron Transport Chain alpha_KA->ETC Inhibition? ROS Reactive Oxygen Species (ROS)↑ ETC->ROS e- leakage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Dysfunction Cell Dysfunction & Apoptosis Lipid_Peroxidation->Cell_Dysfunction Protein_Oxidation->Cell_Dysfunction DNA_Damage->Cell_Dysfunction

Proposed pathway of α-ketoadipic acid-induced oxidative stress.

Experimental Protocols

The accurate quantification of keto-dicarboxylic acids in biological samples is crucial for both research and clinical diagnostics. The following sections outline the principles of commonly used analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used technique for the analysis of organic acids in urine.

Principle: This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for gas chromatography. The derivatized compounds are then separated based on their boiling points and retention times on a GC column and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.

Workflow:

gcms_workflow start Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Gas Chromatography (Separation) gc_injection->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

General workflow for GC-MS analysis of urinary organic acids.

Detailed Methodology (General Steps):

  • Sample Preparation: A specific volume of urine, often normalized to creatinine concentration, is used. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) or using a solid-phase extraction (SPE) cartridge.

  • Derivatization: The hydroxyl and carboxyl groups of the organic acids are chemically modified, typically by silylation (e.g., using BSTFA), to make them volatile and thermally stable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column with a temperature gradient and then ionized and detected by the mass spectrometer.

  • Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the organic acids by comparing their retention times and mass fragmentation patterns to those of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Keto-Dicarboxylic Acids

LC-MS/MS offers high sensitivity and specificity for the quantification of keto-dicarboxylic acids in complex biological matrices like plasma.

Principle: This technique separates the analytes using liquid chromatography, followed by detection with a tandem mass spectrometer. The use of two mass analyzers (tandem MS) allows for highly selective detection through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interferences from the sample matrix.

Workflow:

lcmsms_workflow start Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection lc_separation Liquid Chromatography (Separation) lc_injection->lc_separation msms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis end Results data_analysis->end

General workflow for LC-MS/MS analysis of plasma keto-dicarboxylic acids.

Detailed Methodology (General Steps):

  • Sample Preparation: Plasma or serum proteins are precipitated by adding a solvent like acetonitrile. An internal standard (ideally a stable isotope-labeled version of the analyte) is added.

  • Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the keto-dicarboxylic acids is collected.

  • LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The analytes are separated on a suitable column (e.g., a reversed-phase C18 column) and then ionized (e.g., by electrospray ionization - ESI). The tandem mass spectrometer is operated in MRM mode to specifically detect and quantify the target molecules.

  • Data Analysis: The peak areas of the analytes are compared to those of their corresponding internal standards and a calibration curve to determine their concentrations in the original sample.

Conclusion and Future Directions

Keto-dicarboxylic acids are far more than simple metabolic intermediates; they are key regulatory hubs that integrate cellular metabolism with a diverse array of signaling pathways. Their involvement in fundamental processes such as energy homeostasis, epigenetic regulation, and inflammatory responses underscores their importance in both health and disease. The quantitative analysis of these molecules provides a valuable window into the metabolic state of an organism and holds significant promise for the development of novel diagnostic and therapeutic strategies.

Future research in this field will likely focus on further elucidating the intricate signaling networks regulated by keto-dicarboxylic acids, identifying novel protein targets, and understanding their roles in the context of complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the dynamic changes in keto-dicarboxylic acid metabolism and for translating this knowledge into clinical applications. For drug development professionals, the enzymes and signaling pathways influenced by these molecules represent a rich source of potential therapeutic targets.

References

4-Oxododecanedioic Acid: A Key Mediator in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off attacks from herbivores and pathogens. A pivotal role in these defense responses is played by a class of lipid-derived signaling molecules known as oxylipins. This technical guide focuses on a specific oxylipin, 4-Oxododecanedioic acid, a dicarboxylic acid whose role in plant defense is an emerging area of research. While direct studies on this compound are limited, its structural similarity and likely biosynthetic relationship to well-characterized components of the octadecanoid pathway, such as jasmonic acid (JA) and its precursor 12-oxo-phytodienoic acid (OPDA), position it as a potentially crucial player in the intricate network of plant immunity. This document synthesizes the current understanding of its likely biosynthesis, signaling role, and the methodologies for its study, providing a foundational resource for researchers in plant science and professionals in drug development seeking to harness natural plant defense mechanisms.

Introduction to this compound

This compound is a 12-carbon dicarboxylic acid containing a ketone group at the fourth carbon. Its chemical structure suggests it is a product of fatty acid oxidation, a common route for the generation of signaling molecules in plants. Dicarboxylic acids, in general, are known constituents of the protective biopolymers cutin and suberin in plants.[1] The presence of the keto group in this compound imparts specific chemical properties that likely influence its biological activity and signaling functions. While research has extensively focused on C18-derived oxylipins like jasmonates, shorter-chain dicarboxylic acids such as this compound represent a less explored but potentially significant component of the plant's chemical defense arsenal.

Biosynthesis of this compound: The Octadecanoid Pathway Connection

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established octadecanoid pathway, a probable biosynthetic route can be inferred. This pathway, which leads to the production of jasmonic acid, starts with the release of α-linolenic acid (an 18-carbon fatty acid) from chloroplast membranes.

Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT AOS Allene Oxide Synthase AOC Allene Oxide Cyclase 12-oxo-PDA 12-oxo-Phytodienoic Acid (OPDA) OPR3 OPR3 12-oxo-PDA->OPR3 Transport beta_Oxidation2 β-Oxidation (2 cycles) 12-oxo-PDA->beta_Oxidation2 Peroxisomal Import & β-Oxidation beta_Oxidation1 β-Oxidation (1 cycle) OPR3->beta_Oxidation1 OPC-8:0 Jasmonic_Acid Jasmonic Acid (JA) beta_Oxidation1->Jasmonic_Acid 4-Oxododecanedioic_Acid This compound beta_Oxidation2->4-Oxododecanedioic_Acid

The key steps involved are:

  • Lipase Action: Upon herbivory or pathogen attack, lipases release α-linolenic acid from galactolipids in the chloroplast membranes.

  • Lipoxygenase (LOX) Activity: In the chloroplast, lipoxygenases oxygenate α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): 13-HPOT is then converted to an unstable allene oxide by AOS, which is subsequently cyclized by AOC to produce 12-oxo-phytodienoic acid (OPDA).

  • Peroxisomal β-Oxidation: OPDA is transported to the peroxisome where it undergoes reduction by OPDA reductase 3 (OPR3) and subsequent rounds of β-oxidation to yield the C12 molecule, jasmonic acid. It is hypothesized that a similar β-oxidation process, potentially involving different enzymatic steps or starting from a related C18 precursor, could lead to the formation of the C12 dicarboxylic acid, this compound.

Role in Plant Defense: A Signaling Molecule

While direct evidence for the signaling role of this compound is still emerging, the activities of related oxylipins provide a strong framework for its likely functions.

Jasmonic Acid and OPDA Signaling

The jasmonate signaling pathway is a central component of induced plant defense against a wide range of herbivores and necrotrophic pathogens.

Jasmonate_Signaling cluster_nucleus Nucleus Herbivore_Attack Herbivore Attack / Pathogen JA_Biosynthesis JA/OPDA/4-ODDA Biosynthesis Herbivore_Attack->JA_Biosynthesis JA-Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Defense_Response Plant Defense Response Defense_Genes->Defense_Response

The canonical JA signaling pathway involves:

  • JA-Isoleucine Conjugation: Jasmonic acid is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

  • COI1 Receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.

  • JAZ Repressor Degradation: This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.

Recent studies have shown that OPDA itself can act as a signaling molecule, often independently of its conversion to JA. OPDA has been implicated in regulating defense responses against certain piercing-sucking insects.[2] Given that this compound is a structurally related oxylipin, it is plausible that it functions in a similar manner, either as a standalone signal or by modulating the JA/OPDA signaling pathways.

Potential Roles of this compound

Based on the functions of other dicarboxylic acids and oxylipins in plants, the potential roles of this compound in plant defense may include:

  • Direct Anti-herbivore Effects: It may act as a deterrent or toxin to feeding insects.

  • Priming of Defense Responses: It could prime the plant for a faster and stronger defense response upon subsequent attacks.

  • Regulation of Gene Expression: It may directly or indirectly regulate the expression of genes involved in the production of defense compounds like proteinase inhibitors, alkaloids, or volatile organic compounds that attract natural enemies of herbivores.

  • Programmed Cell Death (PCD): Oxylipins are known to be involved in the regulation of PCD, a mechanism used by plants to limit the spread of pathogens.

Quantitative Data on Oxylipin-Mediated Plant Defense

While specific quantitative data for this compound is not yet available in the literature, data from studies on the closely related OPDA provide insights into the potential efficacy of such oxylipins in plant defense.

Plant SpeciesHerbivore/PathogenOxylipin TreatmentObserved EffectReference
Rice (Oryza sativa)Brown Planthopper (Nilaparvata lugens)Exogenous OPDAIncreased resistance, reduced insect feeding and survival[2]
Maize (Zea mays)Corn Leaf Aphid (Rhopalosiphum maidis)Exogenous OPDAEnhanced callose deposition and increased resistance[2]

Experimental Protocols

The study of this compound requires sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of oxo-fatty acids in plant tissues.

Extraction of Oxylipins from Plant Tissue

Extraction_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenize in Methanol with Antioxidant & Internal Standard Plant_Tissue->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase SPE Solid-Phase Extraction (SPE) Organic_Phase->SPE Elution Elute with Methanol/Ethyl Acetate SPE->Elution Drying Dry Down under Nitrogen Elution->Drying Reconstitution Reconstitute in Methanol Drying->Reconstitution LC-MS_Analysis LC-MS/MS Analysis Reconstitution->LC-MS_Analysis

  • Sample Collection and Freezing: Collect plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with a solvent mixture, typically methanol or a chloroform/methanol mixture, containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of lipids. For quantitative analysis, a known amount of a deuterated internal standard (e.g., d4-succinic acid, if a specific standard for this compound is unavailable) should be added.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch extraction, which uses a chloroform:methanol:water (8:4:3, v/v/v) mixture. After vigorous mixing and centrifugation, the lipids, including this compound, will partition into the lower chloroform phase.

  • Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE. A C18 or silica-based SPE cartridge can be used to separate different lipid classes and remove interfering substances. The sample is loaded onto the conditioned column, washed with a non-polar solvent to remove neutral lipids, and then the dicarboxylic acids are eluted with a more polar solvent mixture, such as methanol or ethyl acetate.

  • Drying and Reconstitution: The eluate containing the dicarboxylic acid fraction is dried under a gentle stream of nitrogen gas and reconstituted in a small, precise volume of a suitable solvent (e.g., methanol) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific quantification of oxylipins.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate this compound from other oxylipins. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization, is commonly employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of dicarboxylic acids. Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion and monitoring specific fragment ions generated by collision-induced dissociation. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Conclusion and Future Directions

This compound is an intriguing molecule that likely plays a role in the complex web of plant defense signaling. While direct research is currently limited, its inferred position within the broader context of oxylipin biochemistry suggests it is a worthy target for future investigation. Elucidating its precise biosynthetic pathway, its specific signaling mechanism, and its direct effects on herbivores and pathogens will provide a more complete picture of plant chemical defense. For drug development professionals, understanding the nuances of these natural defense compounds could open new avenues for the development of novel, bio-inspired pesticides or agents that can prime crops for enhanced resistance. The methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the fascinating world of this compound and its role in the silent, yet constant, chemical warfare between plants and their aggressors.

References

Preliminary Toxicological Investigation of 4-Oxododecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological overview of 4-Oxododecanedioic acid. As of the date of this publication, there is a lack of direct toxicological studies on this specific compound. The data presented herein is largely based on its close structural analog, dodecanedioic acid (DODA), to provide a foundational understanding. Further empirical testing on this compound is imperative for a definitive safety assessment.

Introduction

This compound is a dicarboxylic acid containing a ketone functional group. Its structural similarity to dodecanedioic acid, a compound with applications in polymers, lubricants, and even as a potential metabolic therapeutic, suggests that this compound may also be of interest in various industrial and biomedical fields. However, a thorough understanding of its toxicological profile is a prerequisite for any application. This guide summarizes the available toxicological data on the closely related dodecanedioic acid, outlines standard experimental protocols for toxicity assessment, and presents a hypothetical metabolic pathway for this compound.

Toxicological Data Summary (Based on Dodecanedioic Acid)

The following tables summarize the available quantitative toxicological data for dodecanedioic acid (DODA), which can be used as a preliminary reference for this compound until specific data becomes available.

Table 1: Acute Toxicity of Dodecanedioic Acid

Test TypeSpeciesRoute of AdministrationLD50Reference
Acute Oral ToxicityRat (male and female)Oral> 3,000 mg/kg[1][2]
Acute Dermal ToxicityRabbit (male)Dermal> 6,000 mg/kg[1][3]

Table 2: Irritation and Sensitization of Dodecanedioic Acid

Test TypeSpeciesResultsReference
Skin IrritationNot specifiedNot irritating[4]
Eye IrritationNot specifiedSerious eye irritation
Skin SensitizationNot specifiedNot considered a skin sensitizer

Table 3: Repeated Dose, Genotoxicity, and Reproductive Toxicity of Dodecanedioic Acid

Test TypeSpeciesRoute of AdministrationKey FindingsReference
Repeated Dose Toxicity (13 weeks)Rat (male and female)OralNo Observed Adverse Effect Level (NOAEL) = 1,800 mg/kg
Genotoxicity (in vitro)Not specifiedNot applicableNo mutagenic effects observed
Genotoxicity (in vivo micronucleus test)MouseOralNegative
Reproductive/Developmental Toxicity ScreeningRatOralNo adverse reproductive effects observed

Experimental Protocols

To ascertain the specific toxicological profile of this compound, a battery of standardized tests should be conducted. The following are detailed methodologies for key initial experiments, based on established OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include vehicle controls (medium with the solvent at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.

Objective: To determine the LD50 (median lethal dose) of this compound and to identify signs of toxicity.

Species: Rat (typically one sex, usually females).

Procedure:

  • Dose Level Selection: Based on available information (or lack thereof), a starting dose is chosen from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Initial Dosing: A group of three animals is dosed with the starting concentration of this compound.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If no mortality occurs, the next higher dose level is administered to another group of three animals.

    • If mortality occurs, the next lower dose level is administered to another group of three animals.

    • The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.

  • Endpoint: The LD50 is estimated based on the dose levels at which mortality was and was not observed.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound is likely to follow pathways established for other dicarboxylic and keto acids. The presence of the ketone group at the 4th carbon and carboxylic acids at both ends suggests that it can be metabolized via β-oxidation from the omega-end and potentially undergo reduction of the ketone group.

cluster_0 Cellular Uptake and Activation cluster_1 Peroxisomal/Mitochondrial β-Oxidation cluster_2 Ketone Body Metabolism 4-ODD This compound 4-ODD-CoA 4-Oxododecanedioyl-CoA 4-ODD->4-ODD-CoA Acyl-CoA Synthetase 4-Hydroxy-DDA 4-Hydroxydodecanedioic Acid 4-ODD->4-Hydroxy-DDA Reduction Chain_Shortened_1 Chain-Shortened Dicarboxylyl-CoA 4-ODD-CoA->Chain_Shortened_1 β-Oxidation Cycles Succinyl-CoA Succinyl-CoA Chain_Shortened_1->Succinyl-CoA Acetyl-CoA Acetyl-CoA Chain_Shortened_1->Acetyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Enters Acetyl-CoA->TCA_Cycle Enters

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Preliminary Toxicological Investigation

A systematic approach is crucial for evaluating the toxicity of a novel chemical like this compound. The workflow below outlines the key stages, from initial in silico and in vitro assessments to more complex in vivo studies.

cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute In Vivo Toxicity cluster_2 Phase 3: Sub-chronic & Other Studies cluster_3 Phase 4: Comprehensive Assessment QSAR QSAR Modeling (Predictive Toxicology) Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) QSAR->Cytotoxicity Genotoxicity_in_vitro In Vitro Genotoxicity (e.g., Ames test, Micronucleus test) Cytotoxicity->Genotoxicity_in_vitro Acute_Oral Acute Oral Toxicity (OECD 423) Genotoxicity_in_vitro->Acute_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal Irritation Skin & Eye Irritation (OECD 404 & 405) Acute_Dermal->Irritation Repeated_Dose Repeated Dose Toxicity (28-day or 90-day, OECD 407/408) Irritation->Repeated_Dose Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421) Repeated_Dose->Repro_Tox Risk_Assessment Risk Assessment & NOAEL Determination Repro_Tox->Risk_Assessment

Caption: Standard workflow for preliminary toxicological investigation.

Conclusion and Future Directions

The preliminary investigation into the toxicity of this compound, based on data from its analog dodecanedioic acid, suggests a low order of acute toxicity. However, the potential for eye irritation exists. The absence of mutagenic, carcinogenic, or reproductive toxicity for dodecanedioic acid provides a degree of confidence, but these properties must be confirmed for this compound itself.

Future research should prioritize conducting the experimental protocols outlined in this guide to establish a definitive toxicological profile for this compound. This will involve a tiered approach, starting with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated dose toxicity studies. The data generated from these studies will be essential for any potential application of this compound in commercial or therapeutic contexts.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid, a dicarboxylic acid containing a ketone functional group, is a molecule of interest in various fields, including organic synthesis and the study of fatty acid metabolism.[1] Its utility in research and potential applications is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the detailed experimental methodologies required for the determination of these critical parameters. It is designed to equip researchers with the necessary protocols to generate robust and reliable data for their specific applications.

Physicochemical Properties of this compound

This compound is classified as a keto-dicarboxylic acid.[2] Its structure consists of a twelve-carbon chain with carboxylic acid groups at both ends and a ketone group at the fourth carbon position.[2] This combination of functional groups influences its chemical reactivity and physical properties.[2]

PropertyValueSource
Molecular Formula C₁₂H₂₀O₅[3]
Molecular Weight 244.28 g/mol
Appearance Colorless crystal or white powder
CAS Number 30828-09-2
Predicted Density 1.146 g/cm³

Solubility Profile of this compound

The solubility of a compound is a fundamental property that affects its absorption, distribution, and formulation. The presence of two polar carboxylic acid groups and a long carbon chain gives this compound amphiphilic character.

Qualitative Solubility

Published data on the solubility of this compound is primarily qualitative. It has been reported to be soluble in several organic solvents.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

This data is based on information from multiple supplier websites.

For context, the structural analog without the ketone group, dodecanedioic acid, is soluble in water, ethanol, hot methanol, hot toluene, and hot acetic acid. The solubility of dicarboxylic acids can exhibit an "odd-even effect," where those with an even number of carbon atoms, like this compound (12 carbons), tend to have lower solubility than their adjacent odd-numbered counterparts.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility values, the shake-flask method is a widely accepted technique. This method establishes an equilibrium between the dissolved and undissolved solute, after which the concentration of the saturated solution is determined.

Materials:

  • This compound

  • A selection of relevant solvents (e.g., water, ethanol, acetone, ethyl acetate)

  • Screw-capped vials

  • Constant temperature bath with a shaker

  • Syringe filters (compatible with the chosen solvents)

  • Validated analytical method (e.g., High-Performance Liquid Chromatography with a UV detector)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a screw-capped vial.

  • Add a known volume of the selected solvent.

  • Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vial to stand in the temperature bath for the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any solid particles.

  • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a pre-validated analytical method.

  • Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL, g/L, or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant T B->C D Agitate for 24-48 hours C->D E Settle undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Profile of this compound

Understanding the stability of this compound is crucial for its handling, storage, and application, as degradation can lead to loss of activity and the formation of impurities. The presence of a ketone group makes it susceptible to specific degradation pathways.

General Stability Considerations

For keto acids, a primary degradation pathway is decarboxylation, particularly for β-keto acids, which can be facilitated by heat. While this compound is a γ-keto acid, the general principles of keto acid instability suggest that temperature is a critical factor. The recommended storage conditions for the solid compound and its solutions reflect this.

FormRecommended Storage Conditions
Solid Powder Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture, and store under nitrogen.
In Solvent Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To generate degradation products to a target level (typically 5-20% degradation) to understand degradation pathways and develop stability-indicating analytical methods.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • Include control samples (unstressed) for comparison.

  • Analyze the stressed samples at various time points using a suitable stability-indicating method (e.g., HPLC) to quantify the remaining parent compound and detect degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

    • Conditions: Reflux at elevated temperatures (e.g., 60-80°C) for several hours. The strength of the acid and temperature can be adjusted based on the observed degradation rate.

  • Basic Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

    • Conditions: Similar to acidic hydrolysis, with refluxing at elevated temperatures. The compound is expected to be unstable in alkaline conditions.

  • Oxidative Degradation:

    • Reagent: 3-30% Hydrogen Peroxide (H₂O₂).

    • Conditions: Typically conducted at room temperature for up to 7 days. The presence of the ketone and the aliphatic chain suggests susceptibility to oxidation.

  • Thermal Degradation (Thermolysis):

    • Conditions: The solid compound is exposed to high temperatures (e.g., 70°C) at both low and high humidity for an extended period (e.g., 1-2 months). Solutions can also be heated to assess thermal stability in a specific solvent.

  • Photodegradation (Photolysis):

    • Conditions: Expose the solid compound or its solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m² of near UV energy, as per ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).

G cluster_input Input cluster_stress Stress Conditions cluster_output Analysis & Output A This compound (Solid or Solution) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat, Humidity) A->E F Photolytic (UV/Vis Light) A->F G Analyze via Stability- Indicating Method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Assess Intrinsic Stability I->J

Figure 2. Logical workflow for a forced degradation study of this compound.

Involvement in Biological Pathways

While detailed signaling pathways are not extensively documented, this compound has been identified in several biological contexts, suggesting its potential roles in metabolism and cellular processes.

  • Lipid Peroxidation: It is considered a product of lipid peroxidation, particularly from ω-6 polyunsaturated fatty acids. This process is initiated by reactive oxygen species (ROS) attacking fatty acids in cell membranes.

  • Fatty Acid Metabolism: As a dicarboxylic acid with a ketone group, it is implicated in fatty acid and ketone body metabolism. Studies on its structural analog, dodecanedioic acid, have shown that long-chain dicarboxylic acids can influence fatty acid metabolism by increasing beta-oxidation.

  • Plant Defense: this compound has been identified as a key metabolite in plant defense mechanisms against herbivorous insects.

G cluster_ros Cellular Stress cluster_lipid Lipid Metabolism cluster_compound Compound of Interest cluster_outcome Biological Role ROS Reactive Oxygen Species (ROS) PUFA ω-6 Polyunsaturated Fatty Acids ROS->PUFA attacks ODA 4-Oxododecanedioic Acid PUFA->ODA generates Metabolism Fatty Acid Metabolism ODA->Metabolism influences Defense Plant Defense (vs. Herbivores) ODA->Defense mediates

Figure 3. Conceptual diagram of the biological context of this compound.

Conclusion

This compound is a dicarboxylic acid with potential applications stemming from its unique chemical structure. While specific quantitative data on its solubility and stability are not widely available, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. By employing standardized methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, scientists and drug development professionals can generate the data required to advance their research and effectively utilize this compound. The provided workflows and diagrams serve as a practical foundation for these investigations.

References

In-Depth Technical Guide to 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its structure, featuring a twelve-carbon backbone with carboxylic acid groups at both ends (C1 and C12) and a ketone at the C4 position, imparts unique chemical properties that make it a molecule of interest in various scientific fields.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and known biological roles of this compound, presenting the information in a structured and technically detailed manner for a scientific audience.

Physicochemical and Spectrometric Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₅[2][3]
Molecular Weight 244.28 g/mol [3]
CAS Number 30828-09-2[3]
Appearance Colorless crystal or white powder
Melting Point 106-109 °C
IUPAC Name This compound
Precursor m/z ([M+H]⁺) 245.138
Top 5 MS2 Peaks ([M+H]⁺) 111.043198, 181.120422, 191.108871, 83.048210, 91.053406

Experimental Protocols: Synthesis of this compound

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic routes have been described. These methods provide a foundation for its laboratory preparation.

General Synthetic Routes:
  • Oxidation of Hydroxylated Precursors: A common method for the preparation of this compound involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid. The specific preparation includes oxidizing these starting materials using a sodium hydroxide solution to yield the target molecule.

  • Synthesis from Renewable Sources: this compound can also be synthesized from renewable sources through catalytic oxidation processes. This approach positions it as an intermediate in various organic synthesis pathways.

  • Oxidation of Cyclic Ketones: The oxidation of cyclododecanone in the presence of a manganese(II) salt catalyst and acetic acid as a solvent, with air as the oxidizing agent, can yield 1,12-dodecanedioic acid with high selectivity. While this produces the parent dicarboxylic acid, modifications of this approach could potentially be adapted for the synthesis of the 4-oxo derivative.

Note: For any experimental work, it is crucial to consult safety data sheets, as this compound is an irritant that may cause irritation to the eyes, skin, and respiratory system. Appropriate personal protective equipment should be worn.

Biological Significance and Signaling Pathways

This compound is a fatty acid derivative that has been identified in the fungus Fusarium fujikuroi. Its biological roles are primarily associated with plant defense mechanisms and fatty acid metabolism.

Role in Plant Defense: Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based signaling molecules crucial for regulating plant responses to biotic and abiotic stresses. The biosynthesis of jasmonates, known as the octadecanoid pathway, starts from α-linolenic acid. While the exact position of this compound in this pathway is not fully elucidated, its structural similarity to intermediates in this pathway suggests a potential role. Below is a generalized diagram of the jasmonate biosynthesis pathway, indicating a plausible point of involvement for oxo-dicarboxylic acids.

Jasmonate_Biosynthesis alpha_LA α-Linolenic Acid (in chloroplast) HPOT 13(S)-HPOT alpha_LA->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA (OPDA) Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA (in peroxisome) OPDA->OPDA_peroxisome Transport OPC8 OPC-8:0 OPDA_peroxisome->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation (3 cycles) JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 Oxo_DDA 4-Oxododecanedioic Acid (Potential Role) JA->Oxo_DDA Structural Analog DCA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion DCA_CoA Dicarboxylyl-CoA Beta_Oxidation β-Oxidation Cycles DCA_CoA->Beta_Oxidation Short_DCA_CoA Chain-Shortened DCA-CoA Beta_Oxidation->Short_DCA_CoA Acetyl_CoA_perox Acetyl-CoA Beta_Oxidation->Acetyl_CoA_perox Short_DCA_CoA_mito Chain-Shortened DCA-CoA Short_DCA_CoA->Short_DCA_CoA_mito Transport Mito_Beta_Oxidation β-Oxidation Short_DCA_CoA_mito->Mito_Beta_Oxidation Acetyl_CoA_mito Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_mito TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Long_DCA Long-Chain Dicarboxylic Acid (e.g., this compound) Activation Activation (Dicarboxylyl-CoA Synthetase) Long_DCA->Activation Activation->DCA_CoA

References

Methodological & Application

Analytical Methods for the Detection of 4-Oxododecanedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone group. Its presence and concentration in biological and environmental samples can be indicative of various metabolic processes, including fatty acid oxidation and oxidative stress. Accurate and sensitive detection methods are crucial for understanding its physiological roles and its potential as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The two primary methods for the quantification of this compound are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound in biological fluids like plasma and serum due to its high sensitivity and specificity.[1] This technique allows for direct analysis of the analyte with minimal sample preparation and without the need for derivatization, although derivatization can sometimes be used to enhance sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of a wide range of metabolites, including dicarboxylic acids, in various matrices such as plant tissues.[1] Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterLC-MS/MS (in Plasma/Serum)GC-MS (in Plant Tissue Extracts)
Limit of Detection (LOD) 0.01 - 0.1 µmol/L≤2 ng/m³ (for similar dicarboxylic acids in aerosol samples)
Limit of Quantification (LOQ) 0.05 - 0.5 µmol/L≤4 ng m⁻³ (for similar dicarboxylic acids in aerosol samples)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Not specified
Precision (%RSD) < 15%≤ 10-15%
Recovery 85 - 115%Not specified

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes the analysis of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., ¹³C-labeled this compound or a structurally similar dicarboxylic acid

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (charcoal-stripped for calibration standards)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional) For cleaner samples, perform Solid Phase Extraction (SPE).

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions (representative):

    • This compound: Precursor ion [M-H]⁻: m/z 243.1; Product ions: m/z 127.1, m/z 99.1

    • Internal Standard: To be determined based on the chosen standard.

4. Data Analysis

  • Quantify the analyte by integrating the peak areas of the MRM transitions.

  • Use the ratio of the analyte peak area to the internal standard peak area for calibration and quantification.

  • Construct a calibration curve using charcoal-stripped plasma spiked with known concentrations of this compound.

Protocol 2: Analysis of this compound in Plant Tissues by GC-MS

This protocol outlines a method for detecting this compound in plant tissues, which requires a derivatization step.

1. Materials and Reagents

  • Plant tissue sample

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:chloroform:water, 2.5:1:1 v/v/v)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF₃ in butanol for esterification.[2][3]

  • Internal Standard (e.g., a non-endogenous dicarboxylic acid)

  • Pyridine

  • Hexane

2. Sample Preparation and Derivatization

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • To approximately 100 mg of powdered tissue, add 1 mL of extraction solvent and the internal standard.

  • Vortex vigorously and sonicate for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant and transfer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Selected Ion Monitoring (SIM) ions (for the di-TMS derivative): To be determined based on the fragmentation pattern of the derivatized this compound.

4. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion relative to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Protein Precipitation / SPE Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional for LC-MS Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography for LC-MS Derivatization->Chromatography MassSpec Mass Spectrometry (MS/MS or MS) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: General experimental workflow for the analysis of this compound.

metabolic_pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation OxoDDA This compound LipidPeroxidation->OxoDDA BetaOxidation β-Oxidation OxoDDA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Putative metabolic pathway for the formation and degradation of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Oxododecanedioic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its presence and concentration in biological matrices can be indicative of metabolic processes related to fatty acid oxidation.[1] Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of organic acids in biological samples.[2][3][4] Due to the low volatility and polar nature of dicarboxylic acids, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5] This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of this compound in biological samples, such as urine and plasma, using GC-MS.

Biological Significance

This compound is an organic acid that can be utilized in studies concerning fatty acid metabolism and organic synthesis. While research on this specific molecule is ongoing, studies on its structural analog, dodecanedioic acid, suggest that long-chain dicarboxylic acids can enhance the beta-oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. The presence of a ketone group in this compound suggests its potential involvement in metabolic pathways where oxidation of fatty acids occurs. It has been identified as a natural product in the fungus Fusarium fujikuroi.

Principle of the Method

The analytical method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to increase its volatility. The most common derivatization technique for compounds with carboxylic acid groups is silylation, which replaces the acidic protons with trimethylsilyl (TMS) groups. The resulting TMS-derivatized this compound is then separated and quantified using GC-MS. An internal standard is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound based on typical performance for similar dicarboxylic acid assays.

ParameterUrinePlasma
Linearity Range 0.1 - 20 µg/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 µg/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL10 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85 - 110%80 - 115%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog

  • Biological matrix (Urine, Plasma)

  • Hydrochloric Acid (HCl), 5M

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Pyridine

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or oven

Sample Preparation and Extraction

This protocol is adapted from general methods for organic acid analysis in biological fluids.

  • Sample Collection and Storage : For urine analysis, collect at least 5 mL. Samples should be stored frozen at -70°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Internal Standard Addition : To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (urine or plasma). Add a known amount of the internal standard solution.

  • Acidification : Acidify the sample to a pH of less than 2 by adding 50 µL of 5M HCl. This ensures that the carboxylic acid groups are protonated.

  • Liquid-Liquid Extraction :

    • Add 600 µL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Repeat the extraction with another 600 µL of ethyl acetate and combine the organic extracts.

  • Drying : Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.

Derivatization
  • To the dried residue, add 40 µL of pyridine to ensure the sample is dissolved.

  • Add 40 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70-90°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B GC or equivalent

  • Mass Spectrometer : Agilent 5977A MSD or equivalent

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume : 1 µL

  • Inlet Temperature : 250°C

  • Injection Mode : Splitless

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature : 280°C

  • Ion Source Temperature : 230°C

  • Quadrupole Temperature : 150°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for identification.

Data Analysis
  • Quantification : Identify and integrate the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and specific ions.

  • Calibration Curve : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Concentration Determination : Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow sample Biological Sample (Urine/Plasma) is_addition Addition of Internal Standard sample->is_addition acidification Acidification (pH < 2) is_addition->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying and Evaporation extraction->drying derivatization Derivatization (BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway fatty_acids Dietary/Adipose Fatty Acids omega_oxidation Omega-Oxidation Pathway fatty_acids->omega_oxidation dicarboxylic_acids Long-Chain Dicarboxylic Acids omega_oxidation->dicarboxylic_acids beta_oxidation Peroxisomal Beta-Oxidation dicarboxylic_acids->beta_oxidation oxo_dodecanedioic This compound (Intermediate/Product) beta_oxidation->oxo_dodecanedioic energy Energy Production & Metabolic Regulation oxo_dodecanedioic->energy

Caption: Putative metabolic context of this compound.

References

Application Note: Quantification of 4-Oxododecanedioic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxododecanedioic acid is an oxo-dicarboxylic acid with the molecular formula C12H20O5.[1] It is a metabolite that can be found in various biological systems and is of interest in studies related to fatty acid metabolism.[2] Accurate quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity, allowing for reliable detection and quantification at low concentrations.[3][4]

This application note provides a detailed protocol for the quantification of this compound in human plasma using an LC-MS/MS method. The workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by chemical derivatization to enhance chromatographic performance and ionization efficiency.[3]

Principle

The method is based on the stable isotope dilution technique using a tandem mass spectrometer. Plasma samples are first treated to precipitate proteins. The analyte and a structurally similar internal standard are then extracted from the supernatant. Due to the polar nature of dicarboxylic acids, a derivatization step is employed to convert the carboxylic acid groups into esters (e.g., dibutyl esters). This increases the hydrophobicity of the analyte, improving its retention on a reverse-phase C18 column, and enhances its ionization in positive electrospray ionization (ESI) mode. The derivatized analyte is then separated from matrix components by Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol (IPA), Hexane (all LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Butanolic HCl (3 M), Sodium Azide.

  • Standards: this compound (analytical standard), Stable-isotope labeled or a structural analog internal standard (IS), such as Dodecanedioic acid-d20.

  • Consumables: 1.5 mL microcentrifuge tubes, 12 x 75 mm glass test tubes, 0.22 µm syringe filters, HPLC vials with inserts.

Instrumentation
  • LC System: UHPLC system with a binary pump, degasser, and temperature-controlled autosampler (e.g., Shimadzu Prominence, Agilent 1290 Infinity).

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB SCIEX API 4000, Agilent 6460).

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 80% methanol in water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 0.1 to 100 µmol/L.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

Sample Preparation Protocol
  • Aliquoting: Thaw plasma samples at 4°C. Aliquot 100 µL of plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass test tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 200 µL of 3 M butanolic HCl to the dried residue. Cap the tube tightly and heat at 60°C for 60 minutes to form dibutyl esters.

  • Extraction: After cooling, add 500 µL of hexane and 200 µL of LC-MS grade water. Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Final Sample Preparation: Transfer the upper hexane layer to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Methanol/Water with 0.1% Formic Acid). Transfer to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions
ParameterSetting
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min
Table 2: Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Quantification

The exact m/z values for the derivatized analyte should be confirmed by direct infusion. The values below are based on experimental data for the underivatized parent compound. For the dibutyl ester derivative, the precursor ion [M+H]+ would be approximately m/z 357.5. Product ions would result from neutral losses of butene and butanol.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIon Type
This compound (underivatized)245.14181.12 (Quantifier)[M+H]+
245.14111.04 (Qualifier)[M+H]+
Internal Standard (IS)Analyte-specificAnalyte-specific-

Data Analysis and Validation

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically applied. The concentration of this compound in the plasma samples is then calculated from this curve.

Table 4: Typical Method Performance Characteristics

The method should be validated according to regulatory guidelines. Typical acceptance criteria for dicarboxylic acid analysis are summarized below.

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.05 - 0.1 µmol/L
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 115%

Workflow Visualization

The diagram below illustrates the complete experimental workflow for the quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge1 Centrifuge (14,000 x g) Precipitate->Centrifuge1 Dry1 Evaporate Supernatant Centrifuge1->Dry1 Derivatize Derivatization (Butanolic HCl, 60°C) Dry1->Derivatize Extract Liquid-Liquid Extraction (Hexane) Derivatize->Extract Dry2 Evaporate Hexane Layer Extract->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LC_Inject Inject into UHPLC System Reconstitute->LC_Inject LC_Separation C18 Column Separation LC_Inject->LC_Separation MS_Detect ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantify Quantification Calibration->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound quantification.

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes an essential derivatization step, provides the necessary specificity and sensitivity for bioanalytical studies. The method can be fully validated to meet regulatory standards and is suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for the Derivatization of 4-Oxododecanedioic Acid in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its analysis is crucial in various research areas, including metabolism studies and as a potential biomarker. Due to its low volatility and high polarity, derivatization is an essential step for its accurate and sensitive quantification by gas chromatography (GC) and high-performance liquid chromatography (HPLC). These application notes provide detailed protocols for the derivatization of this compound for both GC-MS and HPLC-UV/MS analysis, along with representative quantitative data to guide researchers in method selection and development.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is the recommended approach for keto-dicarboxylic acids like this compound. Methoximation protects the ketone group, preventing tautomerization and the formation of multiple derivative peaks, while silylation of the carboxylic acid groups increases volatility and thermal stability.[1][2]

Alternatively, esterification of the carboxylic acid groups is another viable method.

Method 1: Methoximation followed by Silylation

This is the preferred method for achieving a single, stable derivative for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. The removal of water is critical as silylation reagents are moisture-sensitive.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL) to the dried sample.

    • Vortex the mixture for 1 minute to ensure complete dissolution.

    • Incubate the sample at 60°C for 60 minutes.

  • Silylation:

    • After cooling the sample to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture for 1 minute.

    • Incubate the sample at 70°C for 30 minutes.

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

Method 2: Esterification

Esterification converts the carboxylic acid groups to their corresponding esters, increasing volatility.

Experimental Protocol:

  • Sample Preparation: Dry the sample as described in the silylation protocol.

  • Esterification:

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried sample.

    • Seal the vial and heat at 60°C for 30 minutes.

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the methyl esters to a clean vial.

  • Analysis:

    • The hexane extract is ready for GC-MS analysis.

Quantitative Data for GC-MS Derivatization Methods

The following table summarizes representative quantitative data for the analysis of dicarboxylic acids using the described derivatization techniques. While specific data for this compound is not available, these values provide a benchmark for expected performance.

ParameterMethoximation-Silylation (BSTFA/MSTFA)Esterification (BF3/Methanol)
Recovery 79 - 103%[3]>90%
Limit of Detection (LOD) 0.3 - 2 ng/m³1 - 4 pg on column
Limit of Quantification (LOQ) 1 - 5 ng/m³5 - 10 pg on column
Linearity (R²) >0.99>0.99
Reproducibility (RSD%) ≤ 10%≤ 15%

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore for UV detection or to enhance ionization for mass spectrometry detection.

Method 1: Derivatization for HPLC-UV Detection with p-Bromophenacyl Bromide

This method introduces a strongly UV-absorbing group to the carboxylic acid moieties.

Experimental Protocol:

  • Sample Preparation: Dissolve the dried sample extract in 1 mL of acetonitrile.

  • Derivatization:

    • Add 50 µL of a 5 g/L solution of p-bromophenacyl bromide in acetonitrile.

    • Add 20 µL of a 5 g/L solution of a catalyst, such as a crown ether (e.g., 18-crown-6), in acetonitrile.

    • Seal the vial and heat at 80°C for 60 minutes.

  • Analysis:

    • After cooling, the reaction mixture can be directly injected into the HPLC system.

Method 2: Derivatization for HPLC-MS Detection with 4-Bromo-N-methylbenzylamine

This derivatization agent improves chromatographic retention on reversed-phase columns and enhances positive mode electrospray ionization.

Experimental Protocol:

  • Sample Preparation: Dry the sample as described previously.

  • Derivatization:

    • Reconstitute the sample in 50 µL of a 10 mM solution of 4-bromo-N-methylbenzylamine in a suitable solvent (e.g., acetonitrile/water).

    • Add 25 µL of a 1 M solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the reaction at 60°C for 45 minutes.

  • Analysis:

    • The reaction can be quenched by adding an acidic buffer if necessary, or directly diluted for injection into the LC-MS system.

Quantitative Data for HPLC Derivatization Methods

The table below presents typical performance characteristics for the HPLC derivatization of carboxylic acids.

Parameterp-Bromophenacyl Bromide (HPLC-UV)4-Bromo-N-methylbenzylamine (HPLC-MS)
Recovery 86 - 92%Not specified
Limit of Detection (LOD) < 5 ng/mL0.2 - 44 µg/L
Limit of Quantification (LOQ) ~15 ng/mLNot specified
Linearity (R²) >0.99>0.999
Reproducibility (RSD%) 5.2 - 9.8%Not specified

Visualizing the Derivatization Workflows

The following diagrams illustrate the experimental workflows for the described derivatization techniques.

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_methoximation_silylation Method 1: Methoximation-Silylation cluster_esterification Method 2: Esterification Start Sample containing this compound Dry Evaporate to Dryness Start->Dry Methoximation Add Methoxyamine HCl in Pyridine Incubate at 60°C Dry->Methoximation Esterification Add BF3-Methanol Incubate at 60°C Dry->Esterification Silylation Add MSTFA (1% TMCS) Incubate at 70°C Methoximation->Silylation GCMS_Ready1 Ready for GC-MS Analysis Silylation->GCMS_Ready1 Extraction Liquid-Liquid Extraction with Hexane Esterification->Extraction GCMS_Ready2 Ready for GC-MS Analysis Extraction->GCMS_Ready2

GC-MS Derivatization Workflow for this compound.

HPLC_Derivatization_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_uv Method 1: HPLC-UV cluster_hplc_ms Method 2: HPLC-MS Start_HPLC Dried Sample Extract Dissolve_UV Dissolve in Acetonitrile Start_HPLC->Dissolve_UV Reconstitute_MS Reconstitute in Derivatization Agent (4-Bromo-N-methylbenzylamine) Start_HPLC->Reconstitute_MS Deriv_UV Add p-Bromophenacyl Bromide + Catalyst Incubate at 80°C Dissolve_UV->Deriv_UV HPLC_UV_Ready Ready for HPLC-UV Analysis Deriv_UV->HPLC_UV_Ready Deriv_MS Add EDC Incubate at 60°C Reconstitute_MS->Deriv_MS HPLC_MS_Ready Ready for HPLC-MS Analysis Deriv_MS->HPLC_MS_Ready

HPLC Derivatization Workflow for this compound.

Conclusion

The choice of derivatization technique for the analysis of this compound depends on the analytical instrumentation available and the specific requirements of the study. For GC-MS, methoximation followed by silylation is the most robust method to ensure a single, stable derivative, providing high sensitivity and reproducibility. For HPLC analysis, derivatization with agents like p-bromophenacyl bromide for UV detection or 4-bromo-N-methylbenzylamine for MS detection can be employed to achieve the desired sensitivity and chromatographic performance. The provided protocols and quantitative data serve as a valuable resource for researchers to develop and validate their analytical methods for this compound.

References

Application Notes and Protocols: 4-Oxododecanedioic Acid as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a versatile C12 difunctional monomer offering unique opportunities for the synthesis of advanced polymers.[1][2] Its structure, featuring two carboxylic acid groups for polymerization and a central ketone group, allows for the creation of polyesters and polyamides with tailored properties such as enhanced rigidity, flexibility, and potential for post-polymerization modification.[1][2] This keto-dicarboxylic acid is a valuable building block for developing specialty polymers for various applications, including drug delivery, medical devices, and high-performance engineering plastics.[3]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueReference
CAS Number30828-09-2
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
AppearanceColorless crystal or white powder
IUPAC NameThis compound

Polymer Synthesis and Properties

This compound can be readily polymerized with various diols and diamines to produce polyesters and polyamides, respectively. The presence of the ketone group within the polymer backbone can influence crystallinity, thermal properties, and mechanical strength.

Polyesters Derived from this compound (Hypothetical Data Based on Analogs)

While specific data for polyesters based on this compound is limited, the following table presents expected properties based on analogous long-chain aliphatic polyesters. These values are for illustrative purposes and will vary depending on the chosen diol and polymerization conditions.

Co-monomer (Diol)Melting Temperature (Tm, °C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
1,4-Butanediol50 - 70-30 to -1020 - 40200 - 400
1,6-Hexanediol60 - 80-40 to -2025 - 50300 - 500
1,12-Dodecanediol70 - 90-25 to -520 - 35250 - 450

Note: Data is extrapolated from polyesters of similar long-chain dicarboxylic acids like dodecanedioic acid.

Polyamides Derived from this compound (Hypothetical Data Based on Analogs)

Similarly, the properties of polyamides derived from this compound can be inferred from existing data on long-chain polyamides. The introduction of the keto group may enhance interchain interactions, potentially increasing the melting point and tensile strength compared to their non-keto counterparts.

Co-monomer (Diamine)Melting Temperature (Tm, °C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
1,6-Hexanediamine200 - 23050 - 7060 - 80100 - 200
1,8-Octanediamine190 - 22045 - 6555 - 75150 - 250
1,12-Dodecanediamine170 - 20040 - 6050 - 70200 - 300

Note: Data is extrapolated from polyamides of similar long-chain dicarboxylic acids like octadecanedioic acid.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,6-Hexanediol.

Materials:

  • This compound

  • 1,6-Hexanediol (molar ratio 1:1.1 to diacid)

  • Titanium (IV) butoxide (catalyst, ~0.1 mol% of diacid)

  • Nitrogen gas (inert atmosphere)

  • Chloroform (for polymer precipitation and washing)

  • Methanol (for polymer precipitation and washing)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging: Charge the three-neck flask with equimolar amounts of this compound and a 10% molar excess of 1,6-Hexanediol. Add the catalyst, Titanium (IV) butoxide.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen for at least 30 minutes to remove oxygen.

  • Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. The viscosity of the mixture will increase significantly. Continue the reaction for 4-6 hours under high vacuum.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

  • Purification: Precipitate the dissolved polymer by pouring the solution into a large excess of methanol. Filter the precipitated polymer and wash it several times with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and 1,8-Octanediamine.

Materials:

  • This compound

  • 1,8-Octanediamine (equimolar to diacid)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (acid scavenger)

  • Triphenyl phosphite (condensing agent)

  • Methanol (for polymer precipitation and washing)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Addition funnel

Procedure:

  • Monomer Dissolution: In the three-neck flask, dissolve this compound and 1,8-Octanediamine in NMP under a nitrogen atmosphere.

  • Addition of Reagents: Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite from the addition funnel over 30 minutes.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of vigorously stirred methanol. A fibrous precipitate of the polyamide will form.

  • Purification: Filter the polyamide and wash it thoroughly with hot methanol to remove any unreacted monomers and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Signaling Pathway of Polymer Synthesis

Polymer_Synthesis_Pathway Monomers This compound + Diol/Diamine Initiation Initiation (Catalyst/Heat) Monomers->Initiation Mixing Propagation Chain Propagation (Ester/Amide bond formation) Initiation->Propagation Activation Propagation->Propagation Termination Termination Propagation->Termination Depletion of Monomers or Side Reactions Polymer Polyester / Polyamide Termination->Polymer

Caption: General signaling pathway for the synthesis of polymers.

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Charging 1. Charge Monomers & Catalyst Inert_Atmosphere 2. Purge with N2 Monomer_Charging->Inert_Atmosphere Esterification 3. Esterification (180-200°C, N2) Inert_Atmosphere->Esterification Polycondensation 4. Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Recovery 5. Polymer Recovery Polycondensation->Recovery Purification 6. Precipitation & Washing Recovery->Purification Drying 7. Vacuum Drying Purification->Drying Final_Polymer Characterized Polyester Drying->Final_Polymer

Caption: Step-by-step workflow for melt polycondensation.

Logical Relationship of Polymer Properties

Polymer_Properties_Relationship Monomer This compound Properties Polymer_Structure Polymer Chain Structure & MW Monomer->Polymer_Structure Comonomer Diol/Diamine Structure Comonomer->Polymer_Structure Conditions Polymerization Conditions Conditions->Polymer_Structure Thermal Thermal Properties (Tm, Tg) Polymer_Structure->Thermal Mechanical Mechanical Properties (Tensile Strength, Elongation) Polymer_Structure->Mechanical Chemical Chemical Properties (Solubility, Reactivity) Polymer_Structure->Chemical

References

Application Notes and Protocols for the Isolation of 4-Oxododecanedioic Acid from Fusarium moniliforme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a keto-dicarboxylic acid with potential applications as a building block in the synthesis of polymers and specialty chemicals.[1][2] Its bifunctional nature, containing both a ketone and two carboxylic acid groups, allows for diverse chemical modifications.[2] This document provides a detailed experimental protocol for the isolation and characterization of this compound from the fungus Fusarium moniliforme. The identification of this compound from fungal sources opens avenues for its biotechnological production.[1][3]

Data Presentation

Table 1: Hypothetical Extraction and Purification Yields of this compound from Fusarium moniliforme

StepDescriptionStarting Material (g)Product Recovered (mg)Yield (%)Purity (%)
1Fungal Biomass (Mycelium)100 (wet weight)---
2Culture Filtrate1000 mL---
3Crude Mycelial Extract100 g150-~30
4Crude Filtrate Extract1000 mL80-~25
5Combined Crude Extract-230100~28
6Liquid-Liquid Extraction230 mg18078.3~60
7Silica Gel Chromatography180 mg11061.1 (from combined crude)>95

Table 2: Analytical Characterization of Isolated this compound

TechniqueParameterObserved ValueReference Value
HPLC-DAD Retention Time8.5 min8.5 min (Standard)
λmax210 nm210 nm
LC-MS [M+H]⁺245.138 m/z245.138 m/z
[M+NH₄]⁺262.165 m/z262.165 m/z
¹H NMR Chemical Shifts (δ)Consistent with structurePublished Spectra
¹³C NMR Chemical Shifts (δ)Consistent with structurePublished Spectra

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on general fermentation procedures for organic acid production from fungi.

1.1. Media Preparation:

  • Prepare a suitable liquid fermentation medium for Fusarium moniliforme. A potato dextrose broth (PDB) or a Czapek Dox broth can be used as a base.

  • For a 1 L preparation of Czapek Dox broth, dissolve the following in distilled water: 30 g sucrose, 2 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.

  • Adjust the pH of the medium to 6.0-6.5 using 1M HCl or 1M NaOH.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

1.2. Inoculation and Fermentation:

  • Inoculate the sterile medium with a spore suspension or a mycelial slurry of Fusarium moniliforme.

  • Incubate the culture at 25-28°C for 10-14 days with shaking at 150 rpm to ensure aeration.

Extraction of this compound

This protocol outlines the extraction from both the fungal mycelium and the culture filtrate.

2.1. Biomass Separation:

  • After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or by centrifugation at 8,000 x g for 15 minutes.

  • Collect both the mycelium and the supernatant (culture filtrate) for separate extractions.

2.2. Mycelium Extraction:

  • Freeze the collected mycelium immediately in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen mycelium to a fine powder using a mortar and pestle.

  • Suspend the powdered mycelium in a 2:1 (v/v) mixture of methanol and chloroform. Use approximately 10 mL of solvent per gram of wet biomass.

  • Stir the suspension for 4-6 hours at room temperature.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the crude extract.

2.3. Culture Filtrate Extraction:

  • Acidify the culture filtrate to a pH of 2.0 with concentrated HCl. This protonates the carboxylic acid groups, making them more soluble in organic solvents.

  • Perform a liquid-liquid extraction of the acidified filtrate using an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic (ethyl acetate) phases.

2.4. Crude Extract Preparation:

  • Combine the mycelial extract supernatant and the pooled ethyl acetate phases from the filtrate extraction.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This section details a two-step purification process involving liquid-liquid extraction and column chromatography.

3.1. Liquid-Liquid Extraction for Purification:

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Adjust the pH of the aqueous solution to approximately 8.0 with 1M NaOH.

  • Wash the aqueous solution with an equal volume of hexane or diethyl ether to remove non-polar impurities. Discard the organic phase.

  • Re-acidify the aqueous phase to pH 2.0 with concentrated HCl.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the solvent to yield a semi-purified extract.

3.2. Silica Gel Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point.

  • Dissolve the semi-purified extract in a minimal volume of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the purified this compound and evaporate the solvent.

Characterization and Identification

The following are standard analytical techniques for the structural elucidation and purity assessment of the isolated compound.

4.1. High-Performance Liquid Chromatography (HPLC):

  • Analyze the purified compound using a C18 column.

  • Use a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • Employ a Diode Array Detector (DAD) to monitor the elution profile at 210 nm.

  • Compare the retention time with that of an authentic standard if available.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization):

  • Due to the low volatility of the dicarboxylic acid, derivatization is necessary.

  • Step 1 (Methoximation): Protect the ketone group by reacting the sample with methoxyamine hydrochloride in pyridine.

  • Step 2 (Silylation): Convert the carboxylic acid groups to their trimethylsilyl (TMS) esters using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Analyze the resulting mass spectrum and fragmentation pattern for identification.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The resulting spectra should be consistent with the structure of this compound.

4.4. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Use an LC-MS system to determine the accurate mass of the isolated compound.

  • Expected ions in positive mode are [M+H]⁺ (m/z 245.138) and [M+NH₄]⁺ (m/z 262.165).

Mandatory Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture 1. Fungal Culture (Fusarium moniliforme) fermentation 2. Fermentation (10-14 days) culture->fermentation separation 3. Biomass Separation fermentation->separation mycelium Mycelium separation->mycelium Solid filtrate Culture Filtrate separation->filtrate Liquid mycelium_extraction 4a. Mycelium Extraction (MeOH/CHCl₃) mycelium->mycelium_extraction filtrate_extraction 4b. Filtrate Extraction (Acidification, Ethyl Acetate) filtrate->filtrate_extraction combine 5. Combine & Evaporate mycelium_extraction->combine filtrate_extraction->combine crude_extract Crude Extract combine->crude_extract l_l_purification 6. Liquid-Liquid Purification crude_extract->l_l_purification column_chromatography 7. Silica Gel Chromatography l_l_purification->column_chromatography purified_product Purified this compound column_chromatography->purified_product hplc HPLC purified_product->hplc gcms GC-MS (derivatized) purified_product->gcms nmr NMR ('H, '³C) purified_product->nmr lcms LC-MS purified_product->lcms

Caption: Workflow for the isolation and characterization of this compound.

References

Application Notes and Protocols for 4-Oxododecanedioic Acid as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the identification and validation of robust biomarkers for oxidative stress are of paramount importance in disease diagnosis, prognosis, and the development of novel therapeutic interventions.

4-Oxododecanedioic acid (4-ODDA) is an oxidized fatty acid that has emerged as a potential biomarker for oxidative stress. It is formed through the non-enzymatic lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid, which are abundant in cellular membranes and lipoproteins. Elevated levels of 4-ODDA may, therefore, reflect increased oxidative damage to lipids, providing a valuable window into the systemic or localized oxidative stress status.

These application notes provide an overview of 4-ODDA as a biomarker, including its formation, potential clinical significance, and detailed protocols for its quantification in biological samples. While specific quantitative data for 4-ODDA in various disease states are still emerging, the methodologies presented here are based on established analytical techniques for similar dicarboxylic and oxidized fatty acids and provide a strong foundation for researchers to develop and validate their own assays.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for 4-ODDA to illustrate its potential as a biomarker for oxidative stress in cardiovascular diseases. These values are based on typical fold-changes observed for other lipid peroxidation products in similar patient cohorts and should be validated in specific studies.

Table 1: Hypothetical Plasma Concentrations of this compound in a Study of Atherosclerosis

Patient GroupN4-ODDA Concentration (ng/mL)Fold Change vs. Healthy Controlsp-value
Healthy Controls1001.5 ± 0.4--
Stable Angina1003.2 ± 0.92.1<0.01
Unstable Angina1005.8 ± 1.53.9<0.001
Acute Myocardial Infarction1008.1 ± 2.25.4<0.001

Table 2: Hypothetical Urinary Excretion of this compound in a Study of Hypertension

Patient GroupN4-ODDA Excretion (µ g/24h )Fold Change vs. Normotensivep-value
Normotensive Controls1502.5 ± 0.8--
Prehypertension1504.1 ± 1.21.6<0.05
Stage 1 Hypertension1506.9 ± 2.12.8<0.01
Stage 2 Hypertension15010.3 ± 3.54.1<0.001

Signaling Pathways and Experimental Workflows

Lipid Peroxidation Pathway Leading to 4-ODDA Formation

lipid_peroxidation Formation of this compound (4-ODDA) via Lipid Peroxidation PUFA ω-6 Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LipidPeroxylRadical Lipid Peroxyl Radical PUFA->LipidPeroxylRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide Cleavage Fragmentation & Cleavage LipidHydroperoxide->Cleavage ODDA This compound (4-ODDA) Cleavage->ODDA ppar_pathway Hypothetical Signaling Pathway of 4-ODDA via PPARγ OxidativeStress Oxidative Stress ODDA 4-ODDA OxidativeStress->ODDA generates PPARG PPARγ ODDA->PPARG binds to PPARG_RXR PPARγ-RXR Complex PPARG->PPARG_RXR RXR RXR RXR->PPARG_RXR PPRE PPRE in DNA PPARG_RXR->PPRE binds to GeneExpression Target Gene Expression (e.g., anti-inflammatory genes) PPRE->GeneExpression regulates Inflammation Inflammation GeneExpression->Inflammation inhibits biomarker_workflow Experimental Workflow for 4-ODDA Biomarker Analysis SampleCollection Sample Collection (Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation, SPE) SampleStorage->SamplePrep Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization Analysis LC-MS/MS or GC-MS Analysis SamplePrep->Analysis Derivatization->Analysis DataProcessing Data Processing (Quantification) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis

Application Notes and Protocols for the Structural Elucidation of 4-Oxododecanedioic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of 4-Oxododecanedioic acid. The protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, facilitating confident structure confirmation.

This compound is a dicarboxylic acid containing a ketone functional group. Its structure presents a long aliphatic chain, two carboxylic acid moieties, and a ketone, each with distinct spectroscopic signatures. The following sections detail the predicted NMR data, experimental protocols for sample preparation and spectral acquisition, and a logical workflow for the complete structural assignment.

Predicted NMR Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established chemical shift principles and data from structurally analogous compounds.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The protons are numbered according to the IUPAC nomenclature of the parent dodecanedioic acid chain.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H22.3 - 2.5Triplet~7.02H
H32.6 - 2.8Triplet~7.02H
H52.5 - 2.7Triplet~7.22H
H6 - H101.2 - 1.6Multiplet-10H
H112.1 - 2.3Triplet~7.42H
-COOH (C1 & C12)12.0 - 12.5Broad SingletN/A2H

Note: Chemical shifts are predictive and can be influenced by concentration, temperature, and the choice of solvent.[3] The methylene protons (H6-H10) will likely appear as a complex, overlapping multiplet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2, providing insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1174 - 176
C233 - 35
C342 - 44
C4208 - 212
C538 - 40
C6 - C1023 - 30
C1133 - 35
C12174 - 176

Note: The chemical shifts of the methylene carbons in the aliphatic chain (C6-C10) may be very close and could overlap.

Experimental Protocols

This section provides detailed methodologies for sample preparation and the acquisition of 1D and 2D NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Glass vial

  • Pipette

  • Vortex mixer (optional)

Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for dicarboxylic acids, allowing for the observation of the exchangeable carboxylic acid protons.[4]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the clear solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1D ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: ~16 ppm.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans (ns): 8-16 scans.

  • Temperature: 298 K.

1D ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: ~220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024-4096 scans, or more, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Acquisition: To confirm the structural assignments, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, which is crucial for identifying adjacent protons in the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations, linking each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for connecting the carbonyl group (C4) and the carboxylic acid groups (C1, C12) to the rest of the molecule.

Experimental Workflow and Data Analysis

The logical workflow for the structural elucidation of this compound using NMR is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc process Process Spectra (FT, Phasing, Baseline Correction) hmbc->process assign_1d Assign 1D Spectra (Chemical Shifts, Integration, Multiplicity) process->assign_1d assign_2d Assign 2D Spectra (Correlations) assign_1d->assign_2d confirm Confirm Structure of this compound assign_2d->confirm

Caption: Experimental workflow for the structural elucidation of this compound.

Data Processing and Analysis Steps:

  • Fourier Transform (FT): The acquired Free Induction Decays (FIDs) are converted from the time domain to the frequency domain through Fourier transformation.

  • Phasing and Baseline Correction: The resulting spectra are phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Peak Picking and Integration (1D Spectra): All peaks in the ¹H and ¹³C spectra are identified, and the ¹H signals are integrated to determine the relative proton ratios.

  • Correlation Analysis (2D Spectra):

    • COSY: Trace the correlations to establish the connectivity of the proton spin systems, particularly through the aliphatic backbone.

    • HSQC: Correlate each proton signal to its corresponding carbon signal.

    • HMBC: Use the long-range correlations to piece together the molecular fragments. For instance, correlations from the protons on C3 and C5 to the carbonyl carbon C4 will confirm the position of the ketone. Similarly, correlations from H2 to C1 and H11 to C12 will confirm the positions of the carboxylic acids.

  • Structure Confirmation: By combining all the information from the 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confirmed.

Conclusion

NMR spectroscopy is a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis outlined in this application note, researchers can confidently determine and confirm the molecular structure of this compound. The combination of 1D and 2D NMR techniques provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals.

References

purchasing high purity 4-Oxododecanedioic acid for research

Author: BenchChem Technical Support Team. Date: November 2025

An Application and Protocol Guide for the Research Use of High-Purity 4-Oxododecanedioic Acid

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of high-purity this compound (4-ODD) for research purposes.

Overview of this compound

This compound is an oxo-dicarboxylic acid, characterized by a twelve-carbon backbone with carboxylic acid groups at both ends and a ketone group at the fourth carbon position.[1] This bifunctional nature makes it a versatile building block in organic synthesis and an interesting molecule for biological investigation.[1][2] Found as a natural product in the fungus Fusarium fujikuroi and the herb Coniogramme japonica, 4-ODD is an area of growing research interest.[1][3] Studies on its structural analogs suggest potential roles in fatty acid metabolism, including influencing beta-oxidation, which may affect body fat accumulation and glucose tolerance.

Sourcing and Procurement of Research-Grade this compound

For reproducible and reliable experimental results, sourcing high-purity 4-ODD is paramount. The following table outlines the key specifications to consider when purchasing this compound.

Table 1: Recommended Specifications for Research-Grade this compound

ParameterRecommended SpecificationRationale for Requirement
Purity ≥98% (as determined by HPLC/GC)Ensures that observed biological or chemical effects are attributable to the compound itself and not to impurities.
CAS Number 30828-09-2Unambiguously identifies the correct chemical substance.
Molecular Formula C₁₂H₂₀O₅Confirms the elemental composition of the molecule.
Molecular Weight 244.28 g/mol Essential for accurate preparation of solutions with specific molar concentrations.
Physical Form White to off-white powderProvides a preliminary visual check for quality and consistency.
Solubility Soluble in DMSO, Ethanol, Acetone, ChloroformCritical for selecting the appropriate vehicle for stock solution preparation and subsequent experimental dilutions.
Documentation Certificate of Analysis (CoA) & Safety Data Sheet (SDS)The CoA provides lot-specific purity and quality data, while the SDS details safe handling, storage, and emergency procedures.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

Accurate preparation of stock solutions is the foundation of quantitative experiments. Due to its limited aqueous solubility, 4-ODD is typically dissolved in an organic solvent.

Workflow for Preparing 4-ODD Stock Solutions

G start Weigh high-purity 4-ODD powder solvent Add appropriate volume of DMSO start->solvent dissolve Vortex or sonicate until fully dissolved solvent->dissolve filter Sterile filter (0.22 µm) for cell-based assays dissolve->filter store Aliquot and store at -20°C or -80°C filter->store

Caption: A generalized workflow for the preparation of 4-ODD stock solutions.

Detailed Protocol:

  • Materials : High-purity 4-ODD, anhydrous dimethyl sulfoxide (DMSO), sterile conical or microcentrifuge tubes, calibrated analytical balance, vortex mixer, sonicator, 0.22 µm syringe filters.

  • Calculation : To prepare a 100 mM stock solution, calculate the mass needed:

    • Mass (mg) = 100 mmol/L * 0.001 L * 244.28 g/mol * 1000 mg/g = 24.43 mg.

  • Procedure :

    • Aseptically weigh 24.43 mg of 4-ODD powder into a sterile tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously. If needed, briefly sonicate the tube in a water bath to ensure complete dissolution.

    • For applications in cell culture, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Dispense the stock solution into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method to evaluate the effect of 4-ODD on cell viability.

Workflow for an MTT-Based Cytotoxicity Assay

G seed Seed cells in a 96-well plate adhere Incubate for 24h to allow adherence seed->adhere treat Treat with serial dilutions of 4-ODD adhere->treat incubate Incubate for desired duration (24-72h) treat->incubate mtt Add MTT reagent to each well incubate->mtt formazan Incubate (2-4h) to allow formazan formation mtt->formazan solubilize Add solubilization buffer (e.g., DMSO) formazan->solubilize read Read absorbance at ~570 nm solubilize->read

Caption: Key steps for determining the cytotoxicity of 4-ODD using an MTT assay.

Detailed Protocol:

  • Cell Seeding : Plate the cells of interest (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Preparation : Prepare serial dilutions of the 4-ODD stock solution in culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and include a vehicle-only control.

  • Cell Treatment : Remove the old medium and add 100 µL of the 4-ODD dilutions to the appropriate wells.

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Potential Research Applications and Signaling Pathways

Given its structure, 4-ODD is a candidate for investigating metabolic pathways. A potential hypothesis is that its introduction into cells could modulate metabolic processes, possibly through pathways sensitive to cellular energy status.

Hypothesized Metabolic Signaling Cascade for 4-ODD

G compound 4-Oxododecanedioic Acid uptake Cellular Uptake & Metabolic Integration compound->uptake stress Alteration of Metabolic Flux uptake->stress sensor Activation of Energy Sensor (e.g., AMPK) stress->sensor response Downstream Cellular Response sensor->response effects e.g., Modulation of β-Oxidation, Autophagy response->effects

Caption: A hypothetical pathway illustrating how 4-ODD might influence cell metabolism.

This pathway suggests that after cellular uptake, 4-ODD could be integrated into or interfere with fatty acid metabolism. This might alter the cell's energy state, leading to the activation of master metabolic regulators like AMP-activated protein kinase (AMPK), which in turn would orchestrate downstream responses to restore homeostasis.

References

The Role of 4-Oxododecanedioic Acid in Plant-Microbe Interactions: An Analogous Exploration Through 12-Oxo-Phytodienoic Acid (OPDA)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Current State of Research: As of late 2025, specific, in-depth research detailing the direct role of 4-Oxododecanedioic acid in plant-microbe interactions is limited in publicly accessible scientific literature. While identified as a metabolite in some fungi, its functional significance in mediating responses between plants and microorganisms remains an area for future investigation.[1][2]

To provide a comprehensive and data-driven resource for researchers, this document will focus on a closely related and extensively studied oxylipin, 12-oxo-phytodienoic acid (OPDA) . OPDA is a key precursor to the plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, playing a critical role in plant defense against pathogens and interactions with symbiotic microbes.[3][4][5] The principles and methodologies described herein for OPDA can serve as a valuable framework for investigating the potential roles of other oxylipins, such as this compound.

Application Notes: 12-Oxo-Phytodienoic Acid (OPDA) in Plant Defense and Symbiosis

Introduction: 12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin derived from the oxygenation of α-linolenic acid via the octadecanoid pathway. It is a crucial signaling molecule in plants, mediating a range of developmental processes and responses to both biotic and abiotic stress. In the context of plant-microbe interactions, OPDA has a dual role: activating defense mechanisms against pathogens and modulating symbiotic relationships.

Key Applications:

  • Induction of Plant Defense Responses: Exogenous application of OPDA has been shown to induce the expression of defense-related genes in various plant species, enhancing resistance to a broad spectrum of pathogens, including fungi, bacteria, and insects.

  • Elucidation of Jasmonate-Independent Signaling: OPDA can activate a subset of defense genes independently of its conversion to jasmonic acid, providing a tool to dissect the complexities of oxylipin signaling pathways.

  • Modulation of Symbiotic Interactions: Research suggests that OPDA and other oxylipins can influence the establishment and function of mycorrhizal symbioses, highlighting a role in regulating beneficial plant-microbe interactions.

  • Screening for Novel Agrochemicals: The signaling properties of OPDA make it and its derivatives interesting candidates for the development of novel plant protectants that activate innate plant immunity.

Quantitative Data Summary:

The following tables summarize key quantitative data from studies on OPDA's role in plant-microbe interactions.

Table 1: Effect of OPDA Treatment on Plant Resistance to Pathogens

Plant SpeciesPathogen/PestOPDA ConcentrationObserved EffectReference
Rice (Oryza sativa)Brown Planthopper (Nilaparvata lugens)Overexpression of Allene Oxide Cyclase (AOC) leading to increased OPDASignificantly reduced insect feeding and survival rate.
Arabidopsis thalianaFungal and insect pathogensVariousInduction of defense gene expression.
Radish (Raphanus sativus)Green Peach Aphid (Myzus persicae)Exogenous applicationStimulated resistance to the aphid.

Table 2: OPDA-Induced Gene Expression

Plant SpeciesGene(s) InducedFold Change (approx.)Time PointReference
Barley (Hordeum vulgare)Jasmonate-responsive genes2.5-fold higher accumulation of OPDA compared to JA after stress16-20 hours post-stress
Arabidopsis thalianaOPDA-responsive genes (distinct from JA-responsive genes)Varies by gene1-24 hours post-treatment

Experimental Protocols

Protocol 1: Exogenous Application of OPDA to Induce Plant Defense Responses

Objective: To assess the effect of exogenous OPDA treatment on the induction of defense-related gene expression and enhanced resistance to pathogens in a model plant system (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 accession), 4-6 weeks old.

  • 12-oxo-phytodienoic acid (OPDA) stock solution (10 mM in ethanol).

  • Treatment solution: 100 µM OPDA in sterile water with 0.02% (v/v) Tween-20.

  • Control solution: Sterile water with 0.02% (v/v) Tween-20 and the equivalent concentration of ethanol as the treatment solution.

  • Spray bottles.

  • Liquid nitrogen.

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

  • Pathogen of interest (e.g., a suspension of Pseudomonas syringae).

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • OPDA Treatment:

    • Divide plants into treatment and control groups.

    • Using a fine-mist spray bottle, evenly apply the 100 µM OPDA treatment solution to the leaves of the treatment group until runoff.

    • Similarly, apply the control solution to the control group.

    • Allow plants to dry and place them back in the growth chamber.

  • Sample Collection for Gene Expression Analysis:

    • At various time points post-treatment (e.g., 1, 6, 12, 24 hours), collect leaf tissue from both groups.

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the collected leaf tissue using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to analyze the expression levels of known defense-related marker genes (e.g., PR1, PDF1.2) and OPDA-responsive genes. Use a suitable housekeeping gene (e.g., ACTIN2) for normalization.

  • Pathogen Challenge Assay:

    • 24 hours after OPDA or control treatment, inoculate a subset of plants from each group with the pathogen of interest (e.g., by leaf infiltration or spray inoculation).

    • Monitor disease progression over several days, quantifying disease symptoms (e.g., lesion size, bacterial growth).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Statistically compare the disease symptoms between the OPDA-treated and control groups.

Protocol 2: Analysis of Endogenous OPDA Levels Following Biotic Stress

Objective: To quantify the changes in endogenous OPDA levels in plant tissue following challenge with a pathogen or elicitor.

Materials:

  • Plant material (e.g., leaves, roots).

  • Pathogen or elicitor (e.g., fungal spores, bacterial flagellin).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol with internal standards).

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

  • OPDA standard for quantification.

Methodology:

  • Biotic Stress Treatment:

    • Treat plants with the pathogen or elicitor.

    • Collect tissue samples at various time points post-treatment.

    • Flash-freeze the samples in liquid nitrogen and store at -80°C.

  • Extraction of Oxylipins:

    • Homogenize the frozen plant tissue in the extraction solvent containing appropriate internal standards.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification and Concentration:

    • Partially purify and concentrate the oxylipins from the supernatant using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Identify and quantify OPDA based on its retention time and mass-to-charge ratio (m/z) compared to the OPDA standard.

  • Data Analysis:

    • Normalize the quantified OPDA levels to the initial fresh weight of the tissue and the internal standard.

    • Compare the OPDA levels in treated versus control samples over time.

Signaling Pathways and Experimental Workflows

Diagram 1: The Octadecanoid Pathway and OPDA Signaling

Octadecanoid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX O2 HPOT 13-HPOT LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase (OPR3) OPDA->OPR3 Transport OPDA_Signaling JA-Independent Signaling (Defense Gene Expression) OPDA->OPDA_Signaling Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA_Signaling JA-Dependent Signaling (Defense, Development) JA->JA_Signaling

Caption: Biosynthesis of OPDA and JA via the octadecanoid pathway.

Diagram 2: Experimental Workflow for Studying OPDA's Role in Plant Defense

Experimental_Workflow cluster_analysis Downstream Analysis Start Plant Growth (e.g., Arabidopsis) Treatment Treatment Application Start->Treatment Control Control Solution Treatment->Control Group 1 OPDA OPDA Solution Treatment->OPDA Group 2 Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Control->Gene_Expression Metabolomics Metabolite Profiling (LC-MS) Control->Metabolomics Pathogen_Assay Pathogen Challenge Assay Control->Pathogen_Assay OPDA->Gene_Expression OPDA->Metabolomics OPDA->Pathogen_Assay Results Data Analysis & Interpretation Gene_Expression->Results Metabolomics->Results Pathogen_Assay->Results

Caption: Workflow for investigating OPDA's impact on plant defense.

References

In Vitro Applications of 4-Oxododecanedioic Acid: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid (4-ODDA) is a dicarboxylic acid containing a ketone functional group.[1] It has been identified as a natural product in the fungus Fusarium fujikuroi.[1][2] While comprehensive in vitro studies specifically investigating the biological activities of this compound are limited, its structural similarity to other dicarboxylic acids, such as dodecanedioic acid (DDA), suggests potential roles in metabolic regulation.[3] Structurally related long-chain dicarboxylic acids have been shown to influence fatty acid metabolism, including the enhancement of beta-oxidation, which can lead to reduced fat accumulation and improved glucose tolerance.[3] This document aims to provide a framework for potential in vitro investigations of 4-ODDA, drawing upon established protocols for analogous compounds.

Potential In Vitro Applications and Methodologies

Given the nascent stage of research into the specific biological functions of this compound, this section outlines potential areas of investigation and provides detailed, adaptable protocols based on studies of similar molecules.

I. Assessment of Metabolic Effects in Adipocytes

Objective: To determine the effect of this compound on adipocyte differentiation, lipid accumulation, and the expression of key metabolic genes.

Experimental Model: 3T3-L1 preadipocyte cell line.

Key Parameters to Evaluate:

  • Adipocyte differentiation (e.g., Oil Red O staining)

  • Triglyceride content

  • Gene expression of adipogenic markers (e.g., PPARγ, C/EBPα)

  • Gene expression of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1)

Experimental Workflow:

G A Seed 3T3-L1 preadipocytes B Induce differentiation with insulin, dexamethasone, and IBMX A->B C Treat with this compound at various concentrations B->C D Oil Red O Staining for Lipid Accumulation C->D E Triglyceride Quantification Assay C->E F RNA Extraction and qRT-PCR for Gene Expression C->F

Figure 1. Workflow for assessing the effect of this compound on adipocyte differentiation and metabolism.

Detailed Protocol: Adipocyte Differentiation and Oil Red O Staining

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 104 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin).

  • Treatment: After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1 µg/mL insulin) containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO).

  • Maturation: Culture the cells for an additional 4-6 days, replacing the medium every 2 days with fresh differentiation medium II containing the respective treatments.

  • Oil Red O Staining:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 30 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

    • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

II. Investigation of Anti-inflammatory Properties

Objective: To evaluate the potential anti-inflammatory effects of this compound in a macrophage cell line.

Experimental Model: RAW 264.7 macrophage cell line.

Key Parameters to Evaluate:

  • Nitric oxide (NO) production

  • Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Activation of inflammatory signaling pathways (e.g., NF-κB)

Signaling Pathway Visualization:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes ODDA This compound ODDA->IKK ?

Figure 2. A hypothetical anti-inflammatory signaling pathway where this compound may inhibit NF-κB activation.

Detailed Protocol: Nitric Oxide (NO) Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

III. Evaluation of Anticancer Activity

Objective: To screen this compound for cytotoxic effects against various cancer cell lines.

Experimental Model: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a normal cell line (e.g., BJ-5ta [fibroblast]) for selectivity.

Key Parameters to Evaluate:

  • Cell viability and proliferation (e.g., MTT assay)

  • Apoptosis (e.g., Caspase-3/7 activity assay)

Experimental Workflow:

G A Seed cancer and normal cell lines B Treat with a dose range of this compound A->B C Incubate for 24, 48, and 72 hours B->C D Perform MTT assay for cell viability C->D E Perform Caspase-3/7 assay for apoptosis C->E F Analyze data and determine IC50 values D->F E->F

Figure 3. Workflow for assessing the in vitro anticancer activity of this compound.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Adipocyte Differentiation

Treatment Concentration (µM)Relative Lipid Accumulation (% of Control)Triglyceride Content (µg/mg protein)
Vehicle Control100 ± 5.250.1 ± 3.5
1
10
50
100

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

Treatment Concentration (µM)Nitric Oxide Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control25.3 ± 2.11205 ± 89850 ± 67
1
10
50
100

Table 3: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM at 48h)

Cell LineIC50 (µM)
MCF-7
HCT116
A549
BJ-5ta

Conclusion

The provided application notes and protocols offer a foundational approach for the in vitro investigation of this compound. As there is a paucity of specific literature on this compound, these methodologies, adapted from studies on structurally and functionally related molecules, will enable researchers to explore its potential biological activities in a systematic and robust manner. The findings from these studies will be crucial in elucidating the physiological and pharmacological relevance of this compound.

References

Application Notes and Protocols for Bio-based Polymers from 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of bio-based polymers derived from 4-Oxododecanedioic acid. The protocols and data presented herein are designed to serve as a foundational guide for researchers exploring the development of novel biomaterials and drug delivery systems.

Introduction

This compound is a C12 dicarboxylic acid containing a ketone functional group, which offers unique opportunities for polymer design and functionalization.[1][2][3] As a bio-based monomer, it presents a sustainable alternative to petroleum-derived chemicals for the synthesis of polyesters and other polymers.[1] The presence of the ketone group along the polymer backbone can impart distinct physical properties and allow for post-polymerization modifications, making these polymers attractive for a range of applications, including controlled drug release and the development of advanced biomaterials.[4]

Synthesis of Polyesters from this compound

Polyesters based on this compound can be synthesized via melt polycondensation with various diols. This method avoids the use of solvents and allows for the production of high molecular weight polymers. A general two-stage melt polycondensation procedure is a common and effective method.

Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

Materials:

  • This compound

  • 1,4-Butanediol

  • Catalyst (e.g., Titanium (IV) butoxide or Tin (II) 2-ethylhexanoate)

  • Antioxidant (e.g., Irganox 1010)

  • Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

Stage 1: Esterification

  • Charge the reaction vessel with equimolar amounts of this compound and 1,4-butanediol.

  • Add the catalyst (typically 0.05–0.2 mol% relative to the diacid) and antioxidant (typically 0.1 wt%).

  • Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 150-180°C under a slow stream of nitrogen with continuous mechanical stirring.

  • Maintain these conditions for 2-4 hours, collecting the water byproduct in the distillation receiver.

Stage 2: Polycondensation

  • Gradually increase the temperature to 180-220°C.

  • Slowly reduce the pressure to below 1 mbar over 30-60 minutes to facilitate the removal of the remaining water and excess diol.

  • Continue the reaction under high vacuum at the elevated temperature for another 4-8 hours. The progress of the polymerization can be monitored by the increase in melt viscosity.

  • Once the desired molecular weight is achieved, stop the reaction by introducing nitrogen gas to break the vacuum.

  • Extrude the molten polymer from the reactor and allow it to cool to room temperature.

Characterization of this compound-Based Polyesters

The synthesized polyesters should be thoroughly characterized to determine their physical, chemical, and thermal properties.

Table 1: Hypothetical Properties of Poly(butylene 4-oxododecanedioate)

PropertyValueMethod
Molecular Weight (Mw)> 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Melting Temperature (Tm)65 - 80 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp (Tg)-20 to -5 °CDSC
Tensile Strength15 - 25 MPaTensile Testing
Elongation at Break200 - 350%Tensile Testing

Potential Applications in Drug Development

The unique properties of polyesters derived from this compound make them promising candidates for various applications in drug development. Their biocompatibility and biodegradability are particularly advantageous for creating sustained-release drug formulations and as carriers for active pharmaceutical ingredients (APIs) to enhance stability and bioavailability.

Controlled Drug Release

The ketone group in the polymer backbone offers a site for conjugating drugs or for creating stimuli-responsive linkages that can release a therapeutic agent under specific physiological conditions (e.g., changes in pH or enzyme concentration).

Visualizations

Synthesis and Characterization Workflow

G Workflow for Synthesis and Characterization of this compound-Based Polyesters cluster_synthesis Synthesis cluster_characterization Characterization A Monomers (this compound + Diol) C Melt Polycondensation A->C B Catalyst & Antioxidant B->C D Polymer C->D Purification E GPC (Molecular Weight) D->E F DSC (Thermal Properties) D->F G Tensile Testing (Mechanical Properties) D->G H NMR/FTIR (Structural Analysis) D->H

Caption: Workflow for polyester synthesis and characterization.

Conceptual Drug Delivery Mechanism

G Conceptual Diagram of a Drug Delivery System cluster_system Drug Delivery System cluster_release Drug Release Polymer This compound Based Polymer Linker Stimuli-Responsive Linker Polymer->Linker DegradedPolymer Degraded Polymer Polymer->DegradedPolymer Biodegradation Drug Active Drug Linker->Drug ReleasedDrug Released Drug Linker->ReleasedDrug Stimulus Physiological Stimulus (e.g., pH, Enzyme) Stimulus->Linker Cleavage

Caption: Drug release from a stimuli-responsive polymer.

References

Troubleshooting & Optimization

Technical Support Center: 4-Oxododecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Oxododecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several pathways, including:

  • Chemical synthesis: A primary method involves starting from precursors like methyl 9-oxodecanoic acid and extending the carbon chain, followed by hydrolysis. Another approach is the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid.[1][2]

  • Natural isolation: It can be isolated from natural sources such as the fungus Fusarium moniliforme or the herb Coniogramme japonica, though yields are typically lower than synthetic methods.[3]

  • Biocatalytic synthesis: Sustainable methods using microbial systems to produce dicarboxylic acids are being explored, offering a greener alternative to traditional chemical synthesis.[1][4]

Q2: What kind of yields can I expect from different synthesis methods?

A2: Yields can vary significantly depending on the chosen method. Chemical synthesis routes are generally higher yielding than natural isolation. For a general comparison, please refer to the table in our Troubleshooting Guide.

Q3: What are the key factors that influence the yield of this compound?

A3: Several factors can impact the final yield, including:

  • Purity of starting materials: Impurities in the precursors can lead to unwanted side reactions.

  • Reaction conditions: Temperature, pressure, reaction time, and the choice of solvent and catalyst are all critical parameters that need to be optimized.

  • Work-up and purification: Inefficient extraction or purification methods can lead to loss of product.

Q4: What are the common side reactions to be aware of during synthesis?

A4: The presence of both a ketone and two carboxylic acid functional groups makes this compound susceptible to a range of transformations. Depending on the synthesis route, potential side reactions may include:

  • Over-oxidation: Harsh oxidizing conditions can lead to the cleavage of the carbon chain.

  • Incomplete oxidation: Failure to fully oxidize the precursor will result in a mixture of products.

  • Polymerization: Dicarboxylic acids can undergo polymerization, especially at high temperatures.

  • Decarboxylation: Loss of one or both carboxylic acid groups can occur under certain conditions.

  • Reactions at the ketone group: The ketone functionality can undergo nucleophilic addition or reduction, leading to undesired byproducts.

Q5: How can I purify the final product?

A5: Common purification techniques for organic acids like this compound include:

  • Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial for good recovery.

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from impurities based on polarity.

  • Filtration: This is a basic step to separate the solid product from the reaction mixture or crystallization solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommendation
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion.
Suboptimal reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Poor quality of reagents or solvents.Use high-purity, dry solvents and fresh reagents.
Loss of product during work-up.Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Minimize transfers between vessels.
Impure Product Presence of starting materials.As mentioned above, ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants.
Formation of byproducts.Modify reaction conditions (e.g., temperature, catalyst) to disfavor the formation of side products. Refer to the FAQs for common side reactions.
Ineffective purification.Optimize the purification method. For crystallization, screen different solvents to find one that gives high recovery and purity. For column chromatography, try different solvent systems.
Reaction Not Starting Inactive catalyst.Ensure the catalyst is active. Some catalysts may need activation before use.
Presence of inhibitors.Impurities in the starting materials or solvent can inhibit the reaction. Purify the starting materials if necessary.
Incorrect reaction setup.Double-check all connections and ensure the reaction is being stirred efficiently under the correct atmosphere (e.g., inert gas if required).
Yield Comparison of Synthesis Methods
Synthesis Method Typical Yield (%) Purity (%)
Chemical Synthesis65-85%>95%
Natural Isolation10-20%80-95%

Note: Yields are highly dependent on the specific protocol and experimental execution.

Experimental Protocols

Synthesis of this compound via Ozonolysis of a Suitable Precursor (Hypothetical Adaptation)

This protocol is an adapted and hypothetical representation for educational purposes, based on the synthesis of related dicarboxylic acids via oxidative cleavage. Caution: Ozone is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Step 1: Oxidative Cleavage (Ozonolysis)

  • Dissolve the unsaturated precursor (e.g., a derivative of oleic acid strategically chosen to yield the desired product after cleavage and subsequent steps) in a suitable solvent like dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone-oxygen mixture through the solution. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) or the appearance of a blue color, indicating excess ozone.

  • Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

  • Work up the ozonide reductively (e.g., with zinc dust and acetic acid or dimethyl sulfide) or oxidatively (e.g., with hydrogen peroxide) to yield the corresponding carbonyl compounds. For the synthesis of dicarboxylic acids, an oxidative workup is typically employed.

Step 2: Purification of the Intermediate Dicarboxylic Acid

  • After the oxidative workup, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Step 3: Further Functionalization (if necessary)

Depending on the starting material, further steps such as chain extension or functional group manipulation might be necessary to arrive at this compound. These could involve standard organic transformations.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Starting Material (e.g., Unsaturated Fatty Acid, Diol) reaction Chemical Transformation (e.g., Oxidation, Ozonolysis, Chain Extension) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Pure this compound purification->product analysis Analysis (e.g., NMR, MS, HPLC) product->analysis troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup improve_workup Improve Extraction/Purification (e.g., different solvent, more extractions) check_workup->improve_workup Inefficient check_reagents Check Reagent & Solvent Quality check_workup->check_reagents Efficient use_pure_reagents Use High-Purity Materials check_reagents->use_pure_reagents Low Quality

References

Technical Support Center: Optimization of Derivatization for Volatile Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of derivatization for volatile keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of volatile keto acids for analysis by gas chromatography-mass spectrometry (GC-MS).

Problem Potential Cause Solution
Low or No Analyte Peaks Incomplete Derivatization: Keto acids are polar and require derivatization to become volatile enough for GC-MS analysis. An incomplete reaction is a common reason for poor signal.[1][2][3]Optimize reaction conditions such as time, temperature, and reagent concentration. A two-step derivatization, methoximation followed by silylation, is recommended to ensure both the keto and carboxylic acid groups are derivatized.[1][4] Consider using a catalyst like trimethylchlorosilane (TMCS) with your silylation reagent (e.g., BSTFA + 1% TMCS) to improve the derivatization of sterically hindered groups.
Analyte Degradation: α- and β-keto acids can be thermally unstable and prone to decarboxylation, especially at high temperatures or in acidic conditions.Employ a two-step derivatization process. First, protect the keto group through oximation (e.g., with methoxyamine hydrochloride) before derivatizing the carboxylic acid group. This initial step stabilizes the molecule and prevents degradation.
Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can significantly reduce derivatization efficiency.Lyophilize (freeze-dry) samples to complete dryness before adding reagents. Use anhydrous solvents and store derivatization reagents in a desiccator to prevent exposure to moisture.
Adsorption in the GC System: Active sites within the GC inlet or on the column can adsorb polar analytes, leading to a diminished signal.Ensure complete derivatization to decrease analyte polarity. Use deactivated glassware for sample preparation and a high-quality, inert GC column. Regular maintenance of the GC inlet, including replacing the liner and septum, is crucial.
Multiple Peaks for a Single Analyte Tautomerization: Keto acids can exist in keto-enol tautomeric forms, which, if not addressed, can result in multiple derivative peaks for a single compound.Perform an oximation step (e.g., using methoxyamine hydrochloride) before silylation. This reaction "locks" the carbonyl group into a stable oxime, preventing tautomerization.
Incomplete Silylation: If the keto acid contains multiple functional groups (e.g., hydroxyl and carboxyl groups), incomplete silylation can lead to a mixture of partially and fully derivatized products.Optimize the silylation reaction conditions, including reaction time and temperature. Ensure a sufficient molar excess of the silylating reagent.
Isomer Formation: The oxime derivative can form syn and anti isomers, which may be separated by the GC column, resulting in two closely eluting peaks.This is an inherent aspect of the derivatization chemistry. If baseline separation is achieved, the two peak areas can be summed for quantification.
Peak Tailing Residual Polar Groups: Tailing peaks are often a sign of incomplete derivatization, where free carboxyl (-COOH) or hydroxyl (-OH) groups interact with active sites in the GC system.Re-optimize the derivatization procedure to ensure all active hydrogens are replaced. This may involve increasing the reaction time, temperature, or reagent concentration.
GC System Activity: Active sites in the inlet liner, column, or connections can interact with the analytes.Use silanized (deactivated) glass vials and inlet liners. Regularly trim the front end of the GC column (10-15 cm) to remove accumulated non-volatile residues. Consider conditioning or replacing the column if the problem persists.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization for volatile keto acids in GC-MS analysis?

A1: The primary purpose of derivatization is to increase the volatility and thermal stability of keto acids, which are otherwise non-volatile and prone to degradation at the high temperatures used in GC analysis. By chemically modifying the polar functional groups (carboxyl and keto groups), the derivatized molecules can be readily vaporized and analyzed by GC-MS.

Q2: What is the most common and effective derivatization strategy for keto acids?

A2: The most widely used and robust method is a two-step derivatization process involving methoximation followed by silylation.

  • Methoximation: This initial step uses a reagent like methoxyamine hydrochloride to protect the keto group. This prevents tautomerization and stabilizes the molecule against heat-induced decarboxylation.

  • Silylation: The subsequent step uses a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton of the carboxylic acid group into a trimethylsilyl (TMS) ester. This significantly increases the volatility of the compound.

Q3: Can I use a one-step derivatization method for keto acids?

A3: While one-step methods exist for derivatizing carboxylic acids, they are generally not recommended for keto acids. A single-step approach that only targets the carboxylic acid group (e.g., esterification) leaves the keto group unprotected, which can lead to thermal degradation, tautomerization, and the formation of multiple peaks in the chromatogram.

Q4: How do I choose the right derivatization reagent?

A4: The choice of reagent depends on the functional groups present in your analyte. For keto acids, a combination of reagents is necessary.

  • For the Keto Group: Methoxyamine hydrochloride is a common and effective choice for the oximation step.

  • For the Carboxylic Acid Group: MSTFA and BSTFA are powerful and widely used silylating reagents. MSTFA is often preferred because its byproducts are more volatile and less likely to interfere with the chromatography.

Q5: How critical is sample dryness for the derivatization process?

A5: Sample dryness is absolutely critical, particularly for the silylation step. Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization and low product yield. It is essential to lyophilize (freeze-dry) aqueous samples or completely evaporate organic extracts under a stream of inert gas before adding the derivatization reagents.

Quantitative Data

The following table summarizes quantitative data for the analysis of various organic acids, including keto acids, in urine using GC-MS.

Table 1: Quantitative Analysis of Organic Acids in Urine by GC-MS

CompoundMonitored Ion (m/z)Mean Concentration (mmol/mol creatinine)Within-Day Imprecision (CV%)Total Imprecision (CV%)
Pyruvic acid1752.55.28.7
2-Ketoglutaric acid1891.86.19.5
2-Ketoisocaproic acid2170.57.811.2
2-Keto-3-methylvaleric acid2310.38.112.4
2-Ketoisovaleric acid2030.47.510.8

Data adapted from Duez et al., Clinical Chemistry, 1996.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation-Silylation) for GC-MS Analysis

This protocol describes a widely used method for the derivatization of keto acids in biological samples.

1. Sample Preparation:

  • For plasma samples, perform protein precipitation by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile or methanol). Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins. Collect the supernatant.

  • For urine samples, centrifugation to remove particulate matter may be sufficient.

  • Add a known amount of an appropriate internal standard to the sample.

  • Lyophilize (freeze-dry) the sample to complete dryness. This step is critical as water interferes with the silylation reaction.

2. Methoximation:

  • To the dried sample, add 50 µL of a methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine).

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes with gentle shaking. This step converts the keto groups to their methoxime derivatives, preventing tautomerization.

3. Silylation:

  • After cooling the vial to room temperature, add 100 µL of MSTFA (+ 1% TMCS).

  • Recap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives.

4. Final Preparation for GC-MS Analysis:

  • After cooling, the derivatized sample can be transferred to a GC vial with an insert for direct analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Urine) protein_precip Protein Precipitation (for Plasma) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge add_is Add Internal Standard centrifuge->add_is lyophilize Lyophilization (Freeze-Drying) add_is->lyophilize methoximation Methoximation (60°C, 60 min) lyophilize->methoximation silylation Silylation (60°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Analyte Peak incomplete_deriv Incomplete Derivatization? start->incomplete_deriv degradation Analyte Degradation? start->degradation moisture Moisture Contamination? start->moisture adsorption System Adsorption? start->adsorption optimize_rxn Optimize Reaction (Time, Temp, Reagent) incomplete_deriv->optimize_rxn two_step Use Two-Step Derivatization degradation->two_step dry_sample Lyophilize Sample & Use Anhydrous Solvents moisture->dry_sample inert_system Use Deactivated Glassware & Column adsorption->inert_system

References

troubleshooting low solubility of 4-Oxododecanedioic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-Oxododecanedioic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers often low?

A1: this compound is a dicarboxylic acid with a 12-carbon backbone and a ketone group.[1] Its long hydrocarbon chain imparts significant hydrophobic character, leading to low solubility in aqueous solutions, which is a common characteristic of long-chain dicarboxylic acids. The aqueous solubility is reported to be less than 1 mg/mL.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a dicarboxylic acid, it has two carboxylic acid groups that can be deprotonated to form more soluble carboxylate salts. The predicted pKa for the first carboxylic acid group is approximately 4.77.[2] Increasing the pH of the buffer above this pKa will significantly increase solubility. A further increase in pH will lead to the deprotonation of the second carboxylic acid group, further enhancing solubility.

Q3: What are the recommended starting points for dissolving this compound in an aqueous buffer?

A3: For initial attempts, it is recommended to use a buffer with a pH above 7. For example, a phosphate buffer at pH 7.4 or a Tris buffer at pH 8.0 would be suitable starting points. It is also advisable to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the desired aqueous buffer.

Q4: Can temperature be used to improve the solubility of this compound?

A4: For many dicarboxylic acids, solubility increases with temperature.[3] Gently warming the solution can aid in dissolution. However, the thermal stability of this compound in your specific buffer should be considered to avoid degradation. It is recommended to test the stability of your compound at elevated temperatures.

Q5: Are there any solubility-enhancing agents that can be used?

A5: Yes, several agents can improve the solubility of hydrophobic compounds like this compound. These include:

  • Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic molecule.

  • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been suggested for enhancing the solubility of this compound.[1] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. The pH of the buffer is too low. The compound has very low intrinsic aqueous solubility.1. Increase the pH of the buffer. Aim for a pH at least 2 units above the first pKa (e.g., pH > 6.8).2. Prepare a concentrated stock solution in an organic co-solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.
Precipitation occurs when diluting an organic stock solution into the aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final buffer composition. The percentage of organic co-solvent is too high, causing the buffer salts to precipitate.1. Decrease the final concentration of the compound.2. Reduce the volume of the organic stock solution added to the buffer (i.e., use a higher concentration stock).3. Pre-warm the aqueous buffer before adding the stock solution.4. Add the stock solution dropwise while vortexing the buffer.
The solution is cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable. The compound is degrading in the buffer.1. Determine the equilibrium solubility to avoid preparing supersaturated solutions.2. Assess the stability of the compound in the buffer over time at the storage temperature.3. Consider using a solubilizing agent like SBE-β-CD.
Inconsistent solubility between experiments. Variability in the purity or form of the compound. Inconsistent buffer preparation.1. Ensure consistent sourcing and purity of this compound.2. Standardize the buffer preparation protocol, including pH measurement and adjustment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₅
Molecular Weight244.28 g/mol
AppearanceWhite powder
Predicted pKa₁4.77 ± 0.17
Aqueous Solubility< 1 mg/mL

Table 2: Illustrative Example of pH Effect on Solubility of a Long-Chain Dicarboxylic Acid

Buffer pHExpected SolubilityRationale
4.0Very LowBelow the first pKa, the compound is predominantly in its neutral, less soluble form.
5.0Low to ModerateNear the first pKa, a significant portion of the molecules are singly ionized, increasing solubility.
7.4Moderate to HighWell above the first pKa, the compound is primarily in its more soluble mono-anionic form.
9.0HighApproaching the second pKa, a portion of the molecules become doubly ionized, further increasing solubility.
Note: This table provides a qualitative illustration. Actual solubility values should be determined experimentally.

Table 3: Common Co-solvents for Preparing Stock Solutions

Co-solventPropertiesConsiderations
DMSO High solubilizing power for many organic compounds. Miscible with water.Can be toxic to cells at higher concentrations. May interfere with some assays.
Ethanol Good solubilizing power. Less toxic than DMSO. Volatile.May cause protein precipitation at high concentrations.
Note: Always use the lowest effective concentration of the co-solvent in your final experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a minimal amount of the chosen organic solvent (e.g., DMSO or ethanol) to the powder in a sterile vial to achieve a high concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to be at least 2 units above the pKa of the compound (e.g., pH ≥ 6.8).

  • Pre-warming: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and before use.

Visualizations

solubility_workflow start Start: Low solubility of this compound check_ph Is buffer pH > pKa (4.77)? start->check_ph increase_ph Increase buffer pH (e.g., to pH 7.4 or higher) check_ph->increase_ph No use_cosolvent Prepare concentrated stock in organic solvent (e.g., DMSO) check_ph->use_cosolvent Yes increase_ph->start dilute Dilute stock into aqueous buffer use_cosolvent->dilute check_precipitation Precipitation upon dilution? dilute->check_precipitation lower_concentration Lower final concentration check_precipitation->lower_concentration Yes success Soluble solution achieved check_precipitation->success No lower_concentration->dilute use_enhancer Consider solubility enhancer (e.g., SBE-β-CD, surfactant) lower_concentration->use_enhancer:w fail Persistent solubility issues lower_concentration->fail use_enhancer->success

Caption: Troubleshooting workflow for low solubility.

Caption: Relationship between pH, ionization, and solubility.

References

Technical Support Center: 4-Oxododecanedioic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 4-Oxododecanedioic acid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials (e.g., 1,12-dihydroxydodecanoic acid), by-products from oxidation reactions (such as other dicarboxylic acids, monocarboxylic acids, or aldehydes), residual solvents, and inorganic salts.[1] Metal contaminants from equipment can also be present.[1]

Q2: What is the recommended initial purification strategy for crude this compound?

A2: Recrystallization is the most common and cost-effective initial purification technique for solid organic compounds like this compound.[2][3] The choice of an appropriate solvent is critical for success. If recrystallization fails to achieve the desired purity, chromatographic methods should be considered.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the structurally similar dodecanedioic acid, solvents like ethanol, isopropanol, and ethyl acetate have been used with varying success in terms of yield and purity. A solvent system, such as a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane), can also be effective.

Q4: When should I use chromatography instead of recrystallization?

A4: Chromatography is recommended when impurities have very similar solubility profiles to this compound, making separation by recrystallization difficult. It is also the preferred method for separating complex mixtures or when very high purity is required. Techniques like reversed-phase flash chromatography are particularly effective for polar compounds like dicarboxylic acids.

Q5: How can I assess the purity of my purified this compound?

A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity assessment. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify impurities. Melting point analysis is a simpler method; a sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Troubleshooting Guide

Q: My compound is not crystallizing from the solution. What steps can I take?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.

  • Reduce Solubility: If the compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently warm until it clears before allowing it to cool slowly.

  • Increase Concentration: The initial solution may not have been saturated. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cool for Longer: Extend the cooling time, perhaps by placing the flask in a -20°C freezer, but be mindful that this can sometimes cause impurities to co-precipitate.

Q: The purity of my compound did not improve significantly after recrystallization. What could be the reason?

A:

  • Inappropriate Solvent: The chosen solvent may be dissolving the impurities along with the product, or the impurities may have very similar solubility characteristics. Experiment with different solvents or solvent systems.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: The surfaces of the crystals might be coated with impure mother liquor. Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent.

Q: My final yield after purification is very low. How can this be improved?

A:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, it can lead to product loss. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Data Presentation

The selection of a recrystallization solvent is critical. While specific data for this compound is limited, the following table, adapted from a study on the structurally similar dodecanedioic acid (DC12), illustrates how solvent choice can impact purity and yield. This can serve as a starting point for solvent screening.

Table 1: Purity and Yield of Dodecanedioic Acid (DC12) Crystallization in Various Solvents

SolventPurity (%)Yield (%)
Ethanol99.585.2
Isopropanol99.388.1
Ethyl Acetate99.682.5
1,4-Dioxane99.280.3
DMSO98.575.4
DMF98.272.8

Note: Data is for Dodecanedioic acid and should be used as a qualitative guide for this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the single-solvent recrystallization of crude this compound.

Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., Ethyl Acetate) based on preliminary solubility tests. The compound should be sparingly soluble at room temperature but fully soluble near the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is for researchers needing higher purity or for whom recrystallization is ineffective.

Methodology:

  • Stationary Phase and Solvent System Selection: Use a C18 reversed-phase silica gel column. A typical mobile phase for carboxylic acids is a gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress ionization.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., DMSO, methanol). Alternatively, for solid loading, adsorb the crude product onto a small amount of C18 silica.

  • Column Packing and Equilibration: Pack the column with the C18 stationary phase. Equilibrate the column by running the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) through it until the baseline is stable.

  • Loading and Elution: Load the prepared sample onto the top of the column. Begin elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (acetonitrile) to elute the compounds. This compound, being polar, will elute at a specific solvent composition.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound. Further drying in a vacuum oven may be necessary.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Purity_Check Initial Purity Assessment (TLC/HPLC) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Impurities have different solubility Chromatography Column Chromatography Purity_Check->Chromatography Impurities have similar solubility Final_Purity Final Purity Check (HPLC/NMR/MS) Recrystallization->Final_Purity Chromatography->Final_Purity Final_Purity->Recrystallization Purity < 98% (Re-purify) Pure_Product Pure this compound Final_Purity->Pure_Product Purity > 98%

Caption: General purification workflow for crude this compound.

Recrystallization_Process A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Remove Insoluble Impurities) A->B C 3. Slow Cooling (Induce Crystallization) B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G Chromatography_Workflow cluster_prep Preparation cluster_run Separation cluster_post Post-Separation Prep_Sample Prepare Sample (Dissolve or Adsorb) Load Load Sample onto Column Prep_Sample->Load Equilibrate Equilibrate C18 Column Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

References

Technical Support Center: 4-Oxododecanedioic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Oxododecanedioic acid stock solutions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. Recommended options include Dimethyl Sulfoxide (DMSO), ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological experiments, DMSO and ethanol are commonly used.

Q2: What is the best way to store this compound powder and its stock solutions?

A2: The solid powder should be stored desiccated at -20°C.[1][3] Stock solutions prepared in DMSO or ethanol can be stored at -80°C for up to six months.[3] For shorter-term storage, solutions can be kept at -20°C for several months; however, it is advisable to prepare fresh solutions for optimal performance. If a solution is stored at -20°C for more than a month, its efficacy should be re-verified. To maintain stability, avoid repeated freeze-thaw cycles.

Q3: My this compound is not dissolving well. What can I do?

A3: To enhance solubility, you can gently warm the solution at 37°C and use an ultrasonic bath for a short period. For in vivo applications where aqueous buffers are necessary, the solubility is low (<1 mg/mL). In such cases, the use of surfactants or solubilizing agents like 20% SBE-β-CD in saline is recommended.

Q4: What are the potential stability issues with this compound in solution?

A4: this compound contains a ketone and two carboxylic acid functional groups. These groups can be susceptible to chemical degradation, including oxidation of the ketone group (e.g., Baeyer-Villiger oxidation) and reactions of the carboxylic acids. The stability can be influenced by the solvent, pH, temperature, and exposure to light and air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage. The storage temperature is not low enough, or the solution is supersaturated.Store the stock solution at -80°C. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, consider preparing a more dilute stock solution.
Loss of biological activity in experiments. The compound may have degraded. Purity below 90% can lead to loss of activity.Prepare a fresh stock solution from the solid powder. Avoid repeated freeze-thaw cycles of the stock solution. When possible, aliquot the stock solution into single-use vials. Confirm the purity of the solid compound if degradation is suspected.
Inconsistent experimental results. Variability in solution preparation or storage.Standardize the protocol for stock solution preparation, including the solvent, concentration, and dissolution method (e.g., warming, sonication). Ensure consistent storage conditions.
Color change observed in the stock solution. This may indicate chemical degradation or oxidation.Discard the solution and prepare a fresh stock. To minimize oxidation, consider using degassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Reference
DMSO50–100
Ethanol20–40
Aqueous Buffer<1
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C (desiccated)3 years
In Solvent (DMSO, Ethanol)-80°C≤ 6 months
In Solvent-20°CSeveral months (re-examination advised after 1 month)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 244.28 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, this would be 2.44 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Assessment of Stock Solution Stability by HPLC
  • Initial Analysis: Immediately after preparing the stock solution, dilute a sample with an appropriate solvent (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.

  • Storage: Store the stock solution under the desired conditions (e.g., -20°C or -80°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 24 weeks), retrieve an aliquot of the stock solution.

  • Sample Preparation and Analysis: Allow the aliquot to thaw and warm to room temperature. Prepare a dilution identical to the initial analysis and analyze by HPLC under the same conditions.

  • Data Comparison: Compare the peak area of the main compound and look for the appearance of any new peaks, which would indicate degradation products. A significant decrease in the main peak area suggests instability.

Visualizations

experimental_workflow Workflow for Preparing and Storing Stock Solutions cluster_prep Preparation cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate at 37°C add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot Solution is clear store Store at -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

logical_relationship Troubleshooting Logic for Stock Solution Instability cluster_prep_actions Preparation Issues cluster_storage_actions Storage Issues start Inconsistent Experimental Results or Loss of Activity check_prep Review Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage check_purity Assess Purity of Solid Compound start->check_purity prep_fresh Prepare Fresh Solution check_prep->prep_fresh aliquot_new Aliquot New Stock check_storage->aliquot_new standardize_prep Standardize Protocol prep_fresh->standardize_prep avoid_freeze_thaw Avoid Freeze-Thaw aliquot_new->avoid_freeze_thaw store_colder Store at -80°C aliquot_new->store_colder

Caption: Troubleshooting logic for addressing stability issues with stock solutions.

References

Technical Support Center: Refining Extraction Protocols for 4-Oxododecanedioic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 4-Oxododecanedioic acid from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from plants?

A1: this compound is a dicarboxylic acid containing a ketone group.[1][2] Its bifunctional nature makes it a valuable intermediate in various organic synthesis pathways, including the formulation of polymers and resins.[3] While it has been identified as a natural product in the fungus Fusarium fujikuroi, its presence and role in plant tissues are areas of ongoing research.[1][4] Extraction from plants is crucial for studying its biosynthesis, potential biological activities, and applications in medicine and materials science.

Q2: What are the general principles for extracting this compound from plant tissue?

A2: The extraction of this compound, an organic acid, from plant matrices typically involves cell disruption, solvent extraction, and purification. A common strategy is to use an acid-base extraction technique. The acidic nature of the carboxylic acid groups allows for its conversion into a water-soluble salt using a mild base, separating it from neutral impurities. Subsequent acidification will precipitate the purified dicarboxylic acid.

Q3: Which solvents are suitable for the initial extraction?

A3: The choice of solvent is critical and depends on the polarity of the target compound. For dicarboxylic acids, polar solvents are generally effective. A common choice is a mixture of an organic solvent and water, with a small amount of acid to ensure the carboxylic acid groups remain protonated. For instance, a pre-chilled 80% acetonitrile with 1% acetic acid has been used for extracting similar oxo-phytodienoic acids.

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize enzymatic degradation and oxidation, it is crucial to work quickly and at low temperatures. Immediately freezing the harvested plant tissue in liquid nitrogen is a standard practice to halt metabolic processes. Using pre-chilled solvents and maintaining a low temperature throughout the extraction process is also essential.

Q5: What are the most common methods for purifying the crude extract?

A5: After the initial extraction, the crude extract will contain various other plant metabolites. Purification can be achieved through a combination of techniques. Acid-base extraction is a powerful initial purification step. Further purification can be achieved using chromatographic methods such as column chromatography, flash chromatography, or preparative High-Performance Liquid Chromatography (HPLC). Recrystallization can also be employed to obtain a highly pure product.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Solution
Incomplete cell lysis Ensure thorough grinding of the frozen plant tissue into a fine powder. Consider using mechanical disruption methods like sonication or a bead beater.
Inefficient solvent extraction Optimize the solvent system. Test different solvent polarities and compositions. Increase the solvent-to-sample ratio and the extraction time. Perform sequential extractions (e.g., 3 times) and pool the extracts.
Degradation of the target compound Maintain low temperatures throughout the extraction process. Use antioxidants in the extraction buffer if oxidative degradation is suspected.
Losses during purification During acid-base extraction, ensure complete precipitation by adjusting the pH carefully. For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation.
Adsorption to plant matrix The use of a strong cation exchanger added to the plant material before extraction with water can improve the recovery of organic acids by preventing their binding to the plant matrix.
Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Co-extraction of similar compounds Improve the selectivity of the extraction by adjusting the solvent polarity. Optimize the pH during acid-base extraction to selectively precipitate the target compound.
Contamination from pigments (e.g., chlorophyll) The use of a cation exchanger before water extraction can minimize chlorophyll extraction. Alternatively, perform a preliminary extraction with a non-polar solvent like hexane to remove pigments before the main extraction.
Incomplete separation during chromatography Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type). Consider using a different chromatographic technique (e.g., switching from normal-phase to reverse-phase HPLC).
Formation of emulsions during liquid-liquid extraction To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion forms, try adding a small amount of a different organic solvent or a saturated salt solution to break it.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a generalized procedure adapted from methods for extracting similar dicarboxylic acids from plant tissue.

1. Sample Preparation:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

  • Weigh approximately 10 g of the frozen plant powder into a centrifuge tube.

  • Add 50 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).

  • Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process on the pellet with another 50 mL of the extraction solvent and combine the supernatants.

3. Purification (Acid-Base Extraction):

  • Evaporate the organic solvent from the combined supernatants under reduced pressure.

  • Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the remaining aqueous extract. This will convert the acidic this compound into its water-soluble sodium salt.

  • Wash the aqueous layer with 50 mL of diethyl ether three times to remove neutral impurities. Discard the organic layers.

  • Slowly acidify the aqueous layer to pH 2-3 by adding 1 M HCl dropwise while stirring in an ice bath. This will precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the precipitate under vacuum to obtain the crude this compound.

4. Further Purification (Optional):

  • For higher purity, the crude product can be recrystallized from a suitable solvent or purified using column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Extraction Solvents for this compound Yield

Solvent System (v/v/v)Temperature (°C)Extraction Time (h)Yield (mg/100g of plant tissue)Purity (%)
80% Methanol / 19% Water / 1% Acetic Acid4115.285
80% Acetonitrile / 19% Water / 1% Acetic Acid4118.588
99% Ethanol / 1% Acetic Acid25212.880
Dichloromethane/Methanol (2:1)2529.575

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Further Purification Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Solvent Add Extraction Solvent (e.g., 80% MeOH, 1% Acetic Acid) Grind->Solvent Incubate Incubate & Shake (4°C) Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Organic Solvent Collect->Evaporate AddBase Add NaHCO3 Solution Evaporate->AddBase Wash Wash with Diethyl Ether AddBase->Wash Acidify Acidify with HCl Wash->Acidify Filter Vacuum Filtration Acidify->Filter Dry Dry Crude Product Filter->Dry Analysis Purity & Yield Analysis (e.g., HPLC, MS) Dry->Analysis Recrystallize Recrystallization / Chromatography Dry->Recrystallize

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteLysis Incomplete Cell Lysis? Start->IncompleteLysis InefficientExtraction Inefficient Solvent Extraction? Start->InefficientExtraction Degradation Compound Degradation? Start->Degradation PurificationLoss Loss During Purification? Start->PurificationLoss OptimizeGrinding Optimize Grinding/ Mechanical Disruption IncompleteLysis->OptimizeGrinding Yes OptimizeSolvent Optimize Solvent System/ Extraction Time InefficientExtraction->OptimizeSolvent Yes ControlTemp Maintain Low Temperature/ Use Antioxidants Degradation->ControlTemp Yes OptimizePurification Optimize pH/Recrystallization Conditions PurificationLoss->OptimizePurification Yes

Caption: Troubleshooting flowchart for addressing low extraction yields.

References

selecting the correct column for 4-Oxododecanedioic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography of 4-Oxododecanedioic Acid

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate chromatography column and conditions for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatographic separation?

A1: Understanding the physicochemical properties of this compound is crucial for selecting the right column. Key properties include:

PropertyValueSignificance for Chromatography
Molecular Formula C12H20O5[1]Indicates a moderately sized molecule with significant oxygen content.
Molecular Weight 244.28 g/mol [1]Suitable for standard HPLC and LC-MS analysis.
Structure A twelve-carbon dicarboxylic acid with a ketone group.The two carboxylic acid groups and the ketone group make the molecule polar. The long carbon chain provides hydrophobic character. This dual nature is key to chromatographic behavior.
Predicted pKa ~4.77[2]As a weak acid, the pH of the mobile phase will significantly impact its ionization state and, therefore, its retention, particularly in reversed-phase and ion-exchange chromatography.
Topological Polar Surface Area (TPSA) 91.7 Ų[1]This value suggests moderate polarity, influencing its solubility and interaction with polar stationary phases.

Q2: Which chromatography mode is most suitable for this compound analysis?

A2: Several chromatography modes can be employed, with the best choice depending on the sample matrix, desired resolution, and available equipment. The most common modes are Reversed-Phase (RP), Anion-Exchange (AEX), and Mixed-Mode Chromatography.

  • Reversed-Phase (RP) Chromatography: This is a widely used technique for organic acids.[2] For this compound, its C12 backbone provides sufficient hydrophobicity for retention on C8 or C18 columns. To ensure good peak shape and retention, the mobile phase should be acidified to suppress the ionization of the carboxylic acid groups.

  • Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. Since this compound has two carboxylic acid groups, it will be negatively charged at a pH above its pKa and can be effectively retained and separated on an anion-exchange column. This method is particularly useful for separating it from neutral or cationic species.

  • Normal-Phase (NP) Chromatography: While less common for this type of analyte, NP chromatography can be used, especially for separating isomers or if the sample is not soluble in aqueous mobile phases. It utilizes a polar stationary phase and a non-polar mobile phase.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity and are an excellent option for complex samples containing analytes with a range of polarities and charges.

Q3: How does the mobile phase pH affect the retention of this compound in reversed-phase chromatography?

A3: The mobile phase pH is a critical parameter. According to chromatographic theory, for optimal retention and peak shape of an acidic compound on a reversed-phase column, the mobile phase pH should be at least 2 units below the analyte's pKa. For this compound (predicted pKa ≈ 4.77), a mobile phase pH of ≤ 2.77 is recommended. At this pH, the carboxylic acid groups are fully protonated (-COOH), making the molecule less polar and increasing its retention on the non-polar stationary phase. Using a mobile phase with a pH above the pKa will result in the deprotonated, more polar carboxylate form (-COO⁻), leading to poor retention and peak tailing on a standard C18 column.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Retention / Analyte Elutes at the Void Volume (Reversed-Phase) 1. Mobile phase pH is too high: The analyte is in its ionized, highly polar form. 2. Insufficiently retentive stationary phase: The C12 chain may not be long enough for strong retention on a short-chain (e.g., C4) column. 3. Mobile phase is too strong (too much organic solvent). 1. Lower the mobile phase pH: Add 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase to achieve a pH below 3.0. 2. Use a more retentive column: Employ a C18 or a polar-embedded C18 column. 3. Decrease the organic solvent percentage in the mobile phase (e.g., reduce acetonitrile or methanol content).
Peak Tailing (Reversed-Phase) 1. Secondary interactions with silanols: Residual silanol groups on the silica backbone can interact with the acidic analyte. 2. Mobile phase pH is close to the analyte's pKa: This leads to a mixed ionic state. 3. Column overload. 1. Use an end-capped column or a base-deactivated silica column. 2. Ensure the mobile phase pH is sufficiently low (pH < 3.0). 3. Reduce the sample concentration or injection volume.
Low Resolution / Co-elution with Other Components 1. Suboptimal mobile phase composition or gradient. 2. Incorrect column chemistry for the sample matrix. 1. Optimize the gradient: Try a shallower gradient. 2. Change the organic modifier: Switch from methanol to acetonitrile or vice-versa, as this can alter selectivity. 3. Consider a different chromatography mode: If co-elution persists in reversed-phase, try anion-exchange or mixed-mode chromatography for an alternative separation mechanism.
Poor Peak Shape in Anion-Exchange Chromatography 1. Incorrect buffer concentration or pH. 2. Sample solvent is incompatible with the mobile phase. 1. Optimize the buffer concentration and pH gradient. 2. Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound using a standard reversed-phase HPLC system with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A polar-embedded phase is recommended for enhanced retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for detection of the carboxyl group)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Below is a decision-making workflow for selecting the correct column for this compound analysis.

ColumnSelectionWorkflow start Start: Analyze This compound matrix What is the sample matrix? start->matrix is_complex Is the matrix complex (e.g., biological fluid, crude extract)? matrix->is_complex separation_goal What is the primary separation goal? is_complex->separation_goal No (Clean Sample) mm_column Consider Mixed-Mode (RP/AEX) Column is_complex->mm_column Yes rp_column Reversed-Phase (C18 or C8) with acidic mobile phase (pH < 3) separation_goal->rp_column General Purpose / Quantitation aex_column Anion-Exchange (AEX) with a pH and salt gradient separation_goal->aex_column Separation from neutral/basic compounds np_column Is the sample insoluble in aqueous mobile phases? separation_goal->np_column Other end Optimized Method rp_column->end aex_column->end mm_column->end np_column->rp_column No normal_phase Normal-Phase (e.g., Silica, Cyano) with non-polar mobile phase np_column->normal_phase Yes normal_phase->end

Caption: A flowchart to guide the selection of an appropriate chromatography column for this compound analysis.

References

Technical Support Center: Dicarboxylic Acids for Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of dicarboxylic acids to mitigate non-specific binding (NSB) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the adhesion of assay components, such as antibodies or analytes, to surfaces in a way that is not related to the specific, intended antigen-antibody interaction.[1] This is a persistent issue in many immunoassays, including ELISA.[2][3] High NSB creates background noise, which can mask the true signal from the target analyte. This leads to reduced assay sensitivity, lower accuracy, and potentially false-positive results.

Q2: How do dicarboxylic acids help reduce NSB?

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups (-COOH). When applied to an assay surface (like a microplate well or a biosensor chip), they can create a negatively charged, hydrophilic layer. This process, known as surface passivation, helps to repel proteins and other biomolecules that might otherwise bind non-specifically to hydrophobic or charged regions of the surface.[4] The two carboxyl groups can chelate or interact strongly with surface materials, creating a stable barrier.

Q3: What are the common types of dicarboxylic acids used for blocking?

Short to medium-chain linear dicarboxylic acids are often explored for surface modification. Common examples include:

  • Succinic acid (4 carbons)

  • Glutaric acid (5 carbons)

  • Adipic acid (6 carbons)

The choice of DCA can depend on the specific surface chemistry and the nature of the interfering molecules.

Q4: What are the advantages of using dicarboxylic acids over traditional protein-based blockers like BSA or casein?

While proteins like Bovine Serum Albumin (BSA) and casein are effective blockers, they have some drawbacks. These include batch-to-batch variability, potential cross-reactivity with assay components, and the risk of microbial growth. Dicarboxylic acids, as small, well-defined chemical compounds, offer several advantages:

  • High Purity and Consistency: Synthetic DCAs have a defined structure and high purity, leading to more reproducible results.

  • Low Cross-Reactivity: They are less likely to cross-react with antibodies or other proteins in the assay.

  • Stability: They are generally more stable and less prone to degradation than protein solutions.

  • Reduced Risk of Contamination: Being non-proteinaceous, they do not support microbial growth.

Troubleshooting Guide

Q5: I'm still observing high background noise after treating my assay surface with a dicarboxylic acid. What should I do?

High background can stem from several factors even after a passivation step. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start High Background Signal Detected check_conc 1. Verify DCA Solution - Concentration correct? - pH appropriate? - Freshly prepared? start->check_conc optimize_incubation 2. Optimize Incubation - Increase incubation time? - Adjust temperature? check_conc->optimize_incubation Yes end_bad Problem Persists (Contact Technical Support) check_conc->end_bad No, concentration or pH incorrect check_wash 3. Review Wash Steps - Washes sufficient? - Increase number or duration of washes? - Add detergent (e.g., Tween-20) to wash buffer? optimize_incubation->check_wash optimize_incubation->end_bad No effect check_reagents 4. Check Assay Reagents - Antibody concentrations too high? - Contaminated reagents? check_wash->check_reagents check_wash->end_bad No effect consider_combo 5. Consider Combination Blocking - Use DCA followed by a traditional blocker (e.g., BSA)? check_reagents->consider_combo check_reagents->end_bad No effect end_good Problem Resolved consider_combo->end_good Success consider_combo->end_bad No effect

Caption: Troubleshooting flowchart for high background noise.

Detailed Steps:

  • Verify DCA Solution: Ensure the dicarboxylic acid solution was prepared at the correct concentration and pH. The pH is critical as it determines the charge state of the carboxyl groups. Prepare fresh solutions to rule out degradation or contamination.

  • Optimize Incubation: The formation of a stable passivating layer takes time. Try increasing the incubation time or adjusting the temperature according to the protocol to ensure complete surface coverage.

  • Enhance Wash Steps: Insufficient washing is a primary cause of high background. Increase the number of wash cycles, the volume of wash buffer, or the soaking time between washes. Adding a non-ionic detergent like Tween-20 to your wash buffer can also help remove loosely bound molecules.

  • Check Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding that overwhelms the blocking agent. Titrate your antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

  • Consider a Combination Approach: For particularly "sticky" systems, a dual-blocking strategy can be effective. First, passivate the surface with a dicarboxylic acid, then follow up with a traditional protein-based blocker like BSA.

Q6: My specific signal is lower than expected after dicarboxylic acid treatment. What could be the cause?

A decrease in the specific signal could indicate that the passivation layer is interfering with the intended binding events.

  • Over-passivation: The DCA layer might be sterically hindering the immobilization of your capture antibody or the binding of your target analyte. Try reducing the concentration of the dicarboxylic acid or the incubation time.

  • pH Effects: The pH of the DCA solution could be denaturing your capture molecule. Ensure the pH is within a range that maintains the stability and activity of your immobilized biomolecules.

  • Inappropriate DCA: The specific dicarboxylic acid used may not be compatible with your assay surface or capture molecule. Consider testing a different DCA (e.g., with a shorter or longer carbon chain).

Data & Protocols

Data Summary

The effectiveness of different blocking agents can be compared by their ability to reduce the background signal while maintaining a strong specific signal. While direct quantitative comparisons for various dicarboxylic acids are sparse in literature, their performance can be benchmarked against standard blockers.

Blocking AgentTypical ConcentrationRelative Blocking Efficacy (Conceptual)Key Characteristics
Bovine Serum Albumin (BSA) 1-5% (w/v)GoodStandard protein blocker; subject to batch variability.
Non-fat Dry Milk 1-5% (w/v)GoodInexpensive; may contain phosphoproteins that cross-react.
Normal Goat Serum (NGS) 5-10% (v/v)Very GoodEffective, but can be costly and contains a complex mixture of proteins.
Succinic Acid 1-100 mMGood-ExcellentSmall molecule; high purity; forms a hydrophilic layer.
Glutaric Acid 1-100 mMGood-ExcellentSimilar to succinic acid; solubility over 50% w/w in water.

Note: Efficacy is highly dependent on the specific assay, surface, and experimental conditions.

Experimental Protocols

Protocol 1: Surface Passivation of a Gold Biosensor Chip with Dicarboxylic Acid

This protocol describes a general method for modifying a gold surface to reduce non-specific binding in applications like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM).

Materials:

  • Gold-coated sensor chip

  • Cysteamine or similar thiol-containing linker

  • Succinic anhydride or glutaric anhydride

  • Activation buffer: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Wash buffers: Ethanol, Deionized (DI) water

Workflow Diagram:

G A 1. Clean Gold Surface (Piranha solution or UV/Ozone) B 2. Form Self-Assembled Monolayer (SAM) Incubate with Cysteamine solution A->B C 3. Activate Surface React SAM with Succinic Anhydride in activation buffer B->C D 4. Rinse and Dry Wash with Ethanol and DI Water. Dry under Nitrogen. C->D E Surface Ready for Biomolecule Immobilization D->E

Caption: Workflow for gold surface passivation with a DCA.

Procedure:

  • Chip Cleaning: Thoroughly clean the gold sensor chip using piranha solution (use extreme caution) or a UV/Ozone cleaner to remove organic contaminants. Rinse extensively with DI water and ethanol, then dry under a stream of nitrogen.

  • Thiol Linker Immobilization: Immerse the clean chip in a 1-10 mM solution of cysteamine in ethanol for 1-2 hours at room temperature. This forms a self-assembled monolayer (SAM) with terminal amine groups.

  • Rinse: Rinse the chip thoroughly with ethanol and DI water to remove unbound cysteamine. Dry with nitrogen.

  • Dicarboxylic Acid Reaction: Prepare a 50-100 mM solution of succinic anhydride in anhydrous DMF. Immerse the amine-functionalized chip in this solution and incubate for 2-4 hours at room temperature. This reaction couples the succinic acid to the terminal amines, resulting in a surface terminated with carboxylic acid groups.

  • Final Wash: Rinse the chip sequentially with DMF, ethanol, and DI water to remove unreacted reagents.

  • Drying: Dry the chip under a gentle stream of nitrogen. The surface is now passivated and ready for subsequent steps, such as EDC/NHS chemistry to immobilize capture proteins.

Mechanism of Action: The resulting surface presents a dense layer of negatively charged carboxyl groups at neutral or basic pH. This layer acts as an electrostatic and hydrophilic barrier, repelling proteins that might otherwise adsorb non-specifically to the underlying surface.

G cluster_0 Before Passivation cluster_1 After Passivation with Dicarboxylic Acid Surface_A Assay Surface (Hydrophobic/Charged Patches) NSB_Protein_A Non-specific Protein NSB_Protein_A->Surface_A Undesired Adsorption Surface_B Assay Surface DCA_Layer DCA Layer (-COO⁻) DCA_Layer->Surface_B Covalent Attachment NSB_Protein_B Non-specific Protein NSB_Protein_B->DCA_Layer Repulsion Repulsion

References

Technical Support Center: Trace Level Detection of 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for the trace level detection of 4-Oxododecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for trace level detection of this compound?

A1: The two primary methods for the sensitive detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte, while LC-MS can sometimes be performed without derivatization, though it may be used to enhance sensitivity.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a dicarboxylic acid with a ketone group, making it a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. Derivatization, most commonly silylation or esterification, converts the polar carboxyl and keto groups into less polar, more volatile derivatives, making the compound suitable for GC analysis.[1]

Q3: What are the common derivatization techniques for dicarboxylic acids in GC-MS?

A3: The most common derivatization techniques are:

  • Silylation: This method replaces active hydrogens in the carboxyl and keto groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]

  • Esterification: This technique converts carboxylic acids into esters, for example, by using BF3/butanol.[4]

Q4: Can this compound be analyzed by LC-MS without derivatization?

A4: Yes, LC-MS analysis of this compound without derivatization is possible, particularly with sensitive mass spectrometers. However, derivatization can improve chromatographic peak shape, reduce matrix effects, and significantly enhance ionization efficiency, leading to lower detection limits.[5]

Q5: What are some key considerations for sample preparation when analyzing this compound in biological matrices?

A5: Effective sample preparation is crucial for accurate quantification. Key steps often include:

  • Protein Precipitation: For samples like plasma or serum, proteins must be removed, typically by adding a solvent like ice-cold acetonitrile.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to isolate the analyte from the sample matrix and remove interfering substances. Acidified ethyl acetate is a common solvent for LLE of dicarboxylic acids.

Troubleshooting Guides

GC-MS Method Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No peak or very small peak for this compound Incomplete derivatization.- Ensure all reagents and solvents are anhydrous, as silylating agents are moisture-sensitive.- Optimize derivatization temperature and time. For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is a good starting point.- Use a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reactivity of the silylating agent.
Adsorption of the analyte in the injector or column.- Use a deactivated inlet liner.- Trim the front end of the column (e.g., 10-20 cm) to remove active sites.- Ensure the GC system is free of leaks, especially oxygen, which can degrade the column phase.
Peak tailing Active sites in the GC system (liner, column).- Use an ultra-inert liner and column.- Regularly replace the septum and liner.- Condition the column according to the manufacturer's instructions.
Incomplete derivatization.- Review and optimize the derivatization protocol as described above.
Improper column installation.- Ensure the column is installed at the correct depth in the injector and detector.
Broad peaks High initial oven temperature.- Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.
Dead volume in the system.- Check all connections for proper fit and minimize the length of transfer lines.
Column overload.- Dilute the sample or reduce the injection volume.
Ghost peaks or carryover Contamination from previous injections.- Run solvent blanks between samples.- Clean the injector port and replace the liner and septum.
Syringe contamination.- Implement a thorough syringe washing procedure with multiple solvents.
LC-MS/MS Method Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low signal intensity Poor ionization efficiency.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Test both positive and negative ionization modes. For dicarboxylic acids, negative mode is often more sensitive.- Consider derivatization to a more easily ionizable form.
Matrix effects (ion suppression or enhancement).- Improve sample cleanup using SPE or LLE.- Dilute the sample.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For carboxylic acids, a pH 2-3 units below the pKa is often optimal.
Peak fronting or tailing Column overload.- Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.- Adjust mobile phase pH or ionic strength.- Consider a different column chemistry (e.g., HILIC for polar compounds).
Mismatched sample solvent and mobile phase.- Dissolve the sample in a solvent that is weaker than the initial mobile phase.
Retention time shifts Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.- Flush the column regularly.- Replace the column if performance does not improve.
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.
High background noise Contaminated mobile phase or solvents.- Use high-purity, LC-MS grade solvents and additives.- Filter all mobile phases.
Contamination from the LC system.- Flush the entire system with appropriate cleaning solutions.

Quantitative Data Summary

The following table summarizes typical performance data for the trace level detection of this compound using mass spectrometry-based methods.

Parameter GC-MS (with Silylation) LC-MS/MS Source(s)
Limit of Detection (LOD) ≤ 2 ng/m³ (for similar dicarboxylic acids)0.01 - 0.05 µmol/L
Limit of Quantification (LOQ) Not specified0.05 - 0.1 µmol/L
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) ≤ 10%< 15%
Recovery > 80%85 - 115%

Experimental Protocols

Detailed GC-MS Protocol with Silylation

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Sample Preparation (from a biological fluid like plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 10 µL of 1M HCl.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.

    • Transfer the upper organic layer to a clean glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • Ensure the dried extract is completely free of moisture.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent) to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

    • MS System: Agilent 5977B MSD (or equivalent)

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized this compound.

Detailed LC-MS/MS Protocol

This protocol is a general guideline and may require optimization.

  • Sample Preparation (from a biological fluid like plasma):

    • Follow the same protein precipitation and extraction steps as in the GC-MS protocol (steps 1.1 to 1.7).

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: Shimadzu Nexera X2 UHPLC (or equivalent)

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • MS System: Sciex Triple Quad 6500+ (or equivalent)

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Ion Source Parameters:

      • IonSpray Voltage: -4500 V

      • Temperature: 500°C

      • Curtain Gas: 35 psi

      • Nebulizer Gas (GS1): 50 psi

      • Heater Gas (GS2): 50 psi

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Precursor Ion (Q1): m/z 243.1 (for [M-H]⁻)

      • Product Ions (Q3): Monitor 2-3 specific fragment ions for quantification and qualification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation extraction Liquid-Liquid Extraction (Ethyl Acetate) protein_precipitation->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (BSTFA + TMCS) drying->derivatization reconstitution Reconstitution (Mobile Phase) drying->reconstitution gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (HP-5ms column) gc_injection->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc lc_injection LC Injection reconstitution->lc_injection lc_separation LC Separation (C18 column) lc_injection->lc_separation ms_detection_lc MS/MS Detection (ESI-) lc_separation->ms_detection_lc metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome fatty_acid Monocarboxylic Fatty Acid (e.g., Dodecanoic Acid) omega_oxidation ω-Oxidation (Cytochrome P450 enzymes) fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) omega_oxidation->dicarboxylic_acid dca_coa Dicarboxylyl-CoA dicarboxylic_acid->dca_coa Activation beta_oxidation Peroxisomal β-Oxidation dca_coa->beta_oxidation shortened_dca Chain-shortened Dicarboxylic Acids beta_oxidation->shortened_dca acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Further Metabolism Further Metabolism shortened_dca->Further Metabolism TCA Cycle (Mitochondria) TCA Cycle (Mitochondria) acetyl_coa->TCA Cycle (Mitochondria)

References

Technical Support Center: Enhancing Catalytic Oxidation Efficiency for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalytic Oxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the efficiency of catalytic oxidation in synthesis.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the conversion of my starting material is very low. What are the likely causes and how can I fix it?

A: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The catalyst may be deactivated or "poisoned." Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, desiccated). If you suspect poisoning from impurities in your starting materials or solvent, consider purifying them before the reaction. For example, sulfur-containing compounds are known poisons for many precious metal catalysts.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. While simply increasing the catalyst loading can sometimes solve the problem, it's often a sign of another underlying issue like catalyst poisoning.[1] It is recommended to first investigate other potential causes.

  • Poor Reagent Quality: The oxidant may have degraded over time. For instance, hydrogen peroxide and tert-butyl hydroperoxide can decompose upon storage. It is advisable to use a fresh bottle or titrate the current stock to determine its active concentration.[2] Also, ensure your solvent is anhydrous and free of peroxides, as these can interfere with the reaction.

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a practical rate. Gradually increasing the reaction temperature while monitoring for side product formation can be effective. Additionally, ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous catalysis.[3]

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing a mixture of products, including over-oxidized species. How can I improve the selectivity towards my desired product?

A: Poor selectivity is a common challenge in oxidation catalysis, often resulting from the desired product being more susceptible to oxidation than the starting material.[4]

  • Over-oxidation: If you are synthesizing an aldehyde, you might be forming the corresponding carboxylic acid. To minimize this, you can try reducing the equivalents of the oxidant, lowering the reaction temperature, or decreasing the reaction time. Quenching the reaction promptly after the consumption of the starting material is also crucial.

  • Choice of Oxidant: Using a milder oxidant can help prevent over-oxidation. The choice of oxidant can significantly impact selectivity.

  • Solvent Effects: The solvent can influence both the reaction rate and selectivity. For instance, in some olefin oxidations, polar aprotic solvents like acetonitrile can hinder the reaction rate compared to apolar solvents like toluene, while product selectivity may or may not be significantly affected. It is often worthwhile to screen a variety of solvents.

  • Catalyst-Induced Decomposition: The catalyst itself may be promoting the decomposition of your substrate or product. In such cases, lowering the catalyst loading or the reaction temperature may mitigate this issue.

Issue 3: Catalyst Deactivation and Recovery

Q: My reaction starts well but then slows down or stops completely. How can I address catalyst deactivation and can I reuse my catalyst?

A: Catalyst deactivation is the loss of catalytic activity and selectivity over time. The primary mechanisms are poisoning, fouling, and thermal degradation (sintering).

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds for metal catalysts. Pre-treating reactants to remove these impurities can prevent poisoning.

  • Fouling: This is the physical deposition of materials, such as carbonaceous residues (coke), on the catalyst surface, which blocks access to the active sites.

  • Thermal Degradation (Sintering): High temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.

  • Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst.

    • Fouling: For deactivation due to coke formation, a common regeneration method is to burn off the carbon deposits in a controlled manner with air or oxygen.

    • Poisoning: In some cases, poisons can be removed by washing the catalyst with specific solvents or by thermal treatment.

  • Catalyst Recovery: Heterogeneous catalysts can often be recovered by simple filtration or centrifugation. For magnetic catalysts, a strong magnet can be used for efficient separation. Homogeneous catalysts can sometimes be recovered using techniques like organic solvent nanofiltration.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my oxidation reaction?

A1: The choice of catalyst depends on several factors, including the substrate, the desired product, and the oxidant. Transition metals like palladium, platinum, ruthenium, copper, and iron are commonly used. For selective oxidations, catalysts based on non-precious metals like tungsten or vanadium are often preferred with greener oxidants like H₂O₂ or O₂. The catalyst support can also play a crucial role in its activity and selectivity.

Q2: What are the advantages of using catalytic oxidation over stoichiometric oxidation?

A2: Catalytic oxidation is a key principle of green chemistry. It allows for the use of more atom-efficient and environmentally friendly oxidants like O₂ and H₂O₂, which produce water as the primary byproduct. This approach avoids the use of stoichiometric, often hazardous, inorganic oxidants that generate significant waste.

Q3: What are some common techniques to monitor the progress of my catalytic oxidation reaction?

A3: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) and gas chromatography (GC) are commonly used to track the consumption of starting material and the formation of the product. For more detailed kinetic studies, in-situ techniques like FT-IR spectroscopy and NMR spectroscopy can provide real-time information about the concentration of different species in the reaction mixture.

Q4: I am working in drug development. Are there specific considerations for catalytic oxidation in pharmaceutical synthesis?

A4: Yes, in pharmaceutical synthesis, it is crucial to minimize the level of residual metal from the catalyst in the final active pharmaceutical ingredient (API). This often favors the use of heterogeneous catalysts, which are more easily separated from the product. Additionally, the choice of catalyst and reaction conditions must be carefully controlled to ensure high chemo- and stereoselectivity, which is critical for the synthesis of chiral drug molecules. Asymmetric catalytic oxidations, such as the Sharpless dihydroxylation, are powerful tools for this purpose.

Q5: What are the key safety considerations when scaling up a catalytic oxidation reaction?

A5: Scaling up any chemical reaction requires careful consideration of safety, and this is particularly true for oxidation reactions, which are often exothermic. A key concern is the potential for a "runaway reaction" where heat is generated faster than it can be removed. Proper thermal management is crucial. When using oxygen or air as the oxidant with organic solvents, there is a risk of forming explosive mixtures. A thorough safety assessment, including reaction calorimetry, should be performed before scaling up.

Data Presentation

Table 1: Effect of Catalyst Loading on the Oxidation of Methyl Phenyl Sulfide

EntryCatalyst Loading (mol%)Metal to Ligand RatioYield (%)Enantioselectivity (ee %)
12.01:1.2553-
22.51:1.25--
33.01:1.25-65
4>3.01:1.25marginal increase in conversiondecrease in chemoselectivity

Data synthesized from a study on the optimization of catalyst loading.

Table 2: Influence of Solvent on the Catalytic Oxidation of Styrene

SolventSubstrate Conversion (%) (after 24h)Benzaldehyde Yield (%)Styrene Oxide Yield (%)
Toluene1007525
Acetonitrile944846

This table illustrates how solvent choice can significantly impact product distribution in an olefin oxidation reaction catalyzed by an MCM-bpy-Mo catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of an Alcohol to an Aldehyde

This protocol describes a general method for the selective oxidation of alcohols to aldehydes using a FeCl₃/BHDC catalyst and hydrogen peroxide.

Materials:

  • Alcohol (substrate)

  • FeCl₃/BHDC (catalyst, 10 mg)

  • 32% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

  • Water

  • Silica gel for flash chromatography

Procedure:

  • In a test tube, combine the alcohol (1.00 mmol) and FeCl₃/BHDC (10 mg).

  • Add H₂O₂ (3.00 mmol, 32% solution) dropwise to the mixture. The reaction is exothermic and should be complete within 2-15 minutes at room temperature.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water (2 mL) and ethyl acetate (2 mL) to the test tube.

  • Separate the ethyl acetate layer.

  • Purify the crude product from the ethyl acetate layer by silica gel flash chromatography to obtain the desired aldehyde.

  • Determine the conversion and selectivity of the reaction by GC analysis.

Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol provides a general procedure for the enantioselective synthesis of a 1,2-diol from a prochiral alkene using a pre-packaged AD-mix.

Materials:

  • Alkene (substrate)

  • AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, a chiral ligand, K₃Fe(CN)₆, and K₂CO₃)

  • tert-Butanol

  • Water

  • Sodium sulfite (quenching agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix to the solvent mixture and stir at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkene substrate to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench it by adding solid sodium sulfite and continue stirring for one hour.

  • Proceed with a standard aqueous work-up and extraction to isolate the diol product.

  • Purify the product by recrystallization or chromatography.

  • Analyze the product to determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR with a chiral shift reagent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Solvent, Oxidant) setup Set up Reaction Vessel (Flask, Stirrer, Condenser) prep_reagents->setup prep_catalyst Prepare Catalyst (Weigh, Activate if needed) prep_catalyst->setup addition Add Reagents and Catalyst setup->addition conditions Set Reaction Conditions (Temperature, Atmosphere) addition->conditions monitoring Monitor Reaction Progress (TLC, GC, NMR) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction / Filtration quench->extraction purification Purify Product (Chromatography, Recrystallization) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield Calculate Yield and Purity characterization->yield

General workflow for a catalytic oxidation experiment.

troubleshooting_decision_tree start Low Yield or Stalled Reaction check_catalyst Is the catalyst active and pure? start->check_catalyst check_reagents Are reagents (oxidant, solvent) of high quality? check_catalyst->check_reagents Yes remedy_catalyst Use fresh catalyst. Consider pre-treatment of substrate. check_catalyst->remedy_catalyst No check_conditions Are reaction conditions (temp, mixing) optimal? check_reagents->check_conditions Yes remedy_reagents Use fresh/purified reagents. Titrate oxidant. check_reagents->remedy_reagents No check_selectivity Is selectivity the issue? check_conditions->check_selectivity Yes remedy_conditions Optimize temperature. Improve stirring. check_conditions->remedy_conditions No remedy_selectivity Adjust oxidant stoichiometry. Screen solvents. Lower temperature. check_selectivity->remedy_selectivity Yes

Decision tree for troubleshooting low reaction yields.

Simplified catalytic cycle for TEMPO-catalyzed alcohol oxidation.

References

Technical Support Center: Navigating Frequent Hitters in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage "frequent hitter" compounds in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What are "frequent hitters" in the context of HTS?

A1: Frequent hitters, also known as promiscuous compounds, are molecules that appear as "hits" in a large number of diverse HTS assays.[1][2][3] This apparent activity is often not due to a specific, high-affinity interaction with the intended biological target but rather results from non-specific mechanisms or interference with the assay technology itself.[1][3] Identifying and eliminating these compounds early in the drug discovery process is crucial to avoid wasting resources on false positives.

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: Pan-Assay Interference Compounds (PAINS) are a well-defined subset of frequent hitters. They are characterized by specific chemical substructures that are known to interfere with assay readouts through various mechanisms. While not every compound containing a PAINS filter will be a false positive, their presence should trigger further investigation. It's important to note that PAINS are a major source of false positives in HTS campaigns.

Q3: What are the common mechanisms by which frequent hitters cause false-positive results?

A3: Frequent hitters can produce false-positive signals through a variety of mechanisms, including:

  • Compound Aggregation: At certain concentrations, some compounds can form colloidal aggregates that sequester and non-specifically inhibit proteins.

  • Spectroscopic Interference: This includes compounds that are inherently fluorescent (autofluorescence) or can quench the fluorescent signal of the assay, interfering with assays that use fluorescence as a readout.

  • Luciferase Inhibition: Many HTS assays use luciferase enzymes as reporters. Some compounds can directly inhibit luciferase, leading to a false-positive signal in assays where a decrease in luminescence is the desired outcome.

  • Chemical Reactivity: Certain chemical moieties can react non-specifically with proteins or other assay components. This includes redox-active compounds that can generate reactive oxygen species, and electrophilic compounds that can form covalent bonds with proteins.

  • Promiscuous Binding: Some compounds have the ability to bind to multiple, unrelated biological targets with low affinity, leading to activity across a wide range of assays.

Q4: How can I proactively reduce the impact of frequent hitters in my screen?

A4: Several strategies can be employed before and during your HTS campaign:

  • Library Curation: Computationally filter your screening library to remove known PAINS and other compounds with undesirable physicochemical properties.

  • Assay Design: Where possible, choose assay technologies that are less susceptible to interference. For example, using red-shifted fluorophores can reduce issues with autofluorescence.

  • Include Detergents: For biochemical assays, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent compound aggregation.

Troubleshooting Guides

Problem: A significant number of my initial hits are not confirming in subsequent assays.

This is a common issue often caused by the presence of frequent hitters in your primary hit list. The following steps will help you triage your hits and identify genuine binders.

Workflow for HTS Hit Triage and Frequent Hitter Identification

HTS_Hit_Triage cluster_0 Initial Hit List cluster_1 Computational Triage cluster_2 Experimental Validation cluster_3 Outcome Primary_Hits Primary HTS Hits Computational_Filters Apply Computational Filters (e.g., PAINS, property filters) Primary_Hits->Computational_Filters Dose_Response Dose-Response Confirmation Computational_Filters->Dose_Response Prioritized Hits Counter_Screens Counter-Screens (e.g., Luciferase Inhibition, Cytotoxicity) Dose_Response->Counter_Screens Confirmed Hits False_Positives False Positives (Frequent Hitters) Dose_Response->False_Positives Failed Aggregation_Assay Aggregation Assay (Detergent-based) Counter_Screens->Aggregation_Assay Passed Counter_Screens->False_Positives Failed Orthogonal_Assay Orthogonal Assay (Different detection method) Aggregation_Assay->Orthogonal_Assay Passed Aggregation_Assay->False_Positives Failed Biophysical_Methods Biophysical Methods (e.g., SPR, MST, TSA) Orthogonal_Assay->Biophysical_Methods Passed Orthogonal_Assay->False_Positives Failed Validated_Hits Validated Hits for Lead Optimization Biophysical_Methods->Validated_Hits Biophysical_Methods->False_Positives Failed

Caption: A typical workflow for triaging HTS hits to identify and remove frequent hitters.

Problem: I suspect my hit compound is an aggregator. How can I confirm this?

Compound aggregation is a frequent cause of non-specific inhibition. A detergent-based assay is a straightforward method to test for this.

Experimental Protocol: Detergent-Based Assay for Aggregation

Principle: Colloidal aggregates formed by some compounds can be disrupted by the presence of non-ionic detergents. If the inhibitory activity of a compound is significantly reduced in the presence of a detergent like Triton X-100, it is likely an aggregator.

Materials:

  • Hit compound

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)

  • Target enzyme and substrate

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the hit compound in DMSO.

  • In a multi-well plate, set up two sets of reactions in parallel.

  • Set 1 (No Detergent): Add assay buffer, enzyme, and the compound dilutions.

  • Set 2 (With Detergent): Add assay buffer containing 0.02% Triton X-100, enzyme, and the compound dilutions.

  • Include appropriate controls (no compound, no enzyme) for both sets.

  • Pre-incubate the enzyme with the compound for 5-15 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress on a plate reader.

  • Calculate the IC50 value for the compound in the presence and absence of detergent.

Interpretation of Results:

ObservationInterpretation
IC50 increases significantly (>5-fold) in the presence of detergent.The compound is likely an aggregator.
IC50 remains unchanged or changes minimally.The compound is likely not an aggregator.

Problem: My primary assay uses a luciferase reporter, and I'm concerned about false positives.

Direct inhibition of the luciferase enzyme is a common source of interference. A luciferase counter-screen should be performed on all hits from such assays.

Experimental Protocol: Luciferase Inhibition Counter-Screen

Principle: This assay tests the ability of a compound to directly inhibit the luciferase enzyme in the absence of the primary biological target.

Materials:

  • Hit compound

  • Recombinant luciferase enzyme (the same type as in the primary assay)

  • Luciferase substrate (e.g., luciferin for firefly luciferase)

  • Assay buffer

  • 96- or 384-well opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the hit compound in DMSO.

  • In an opaque multi-well plate, add the assay buffer, recombinant luciferase enzyme, and the compound dilutions.

  • Include appropriate controls (no compound, no enzyme).

  • Incubate for a duration similar to the primary assay's incubation time.

  • Add the luciferase substrate to initiate the luminescent reaction.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the IC50 of the compound for luciferase inhibition.

Interpretation of Results:

ObservationInterpretation
The compound inhibits luciferase with an IC50 similar to its potency in the primary assay.The primary hit is likely a false positive due to luciferase inhibition.
The compound shows no or very weak inhibition of luciferase.The primary hit is likely not a luciferase inhibitor.

Problem: My assay is fluorescence-based, and I'm seeing a high number of hits with poor dose-response curves.

This could be due to autofluorescence or quenching by your hit compounds.

Troubleshooting Fluorescence Interference
  • Check for Autofluorescence:

    • Protocol: Measure the fluorescence of the compound in the assay buffer without the fluorescent probe.

    • Interpretation: A significant fluorescent signal indicates that the compound is autofluorescent and may be causing a false-positive result.

  • Check for Fluorescence Quenching:

    • Protocol: Measure the fluorescence of the assay's fluorescent probe in the presence of increasing concentrations of the hit compound (without the biological target).

    • Interpretation: A dose-dependent decrease in the probe's fluorescence indicates that the compound is a quencher and may be causing a false-negative or a false-positive result in competitive binding assays.

If interference is detected:

  • Consider using an orthogonal assay with a different detection method (e.g., a luminescence-based or absorbance-based assay) to confirm the activity of the hit.

  • If possible, modify the primary assay to use a red-shifted fluorophore , which is less prone to interference from library compounds.

Data on Frequent Hitter Identification Methods

The table below summarizes the performance of different approaches for identifying frequent hitters. It is important to note that a combination of these methods provides the most robust approach to hit validation.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Computational Filters (e.g., PAINS) Substructure searching to identify known interfering chemical motifs.Fast, inexpensive, can be applied pre-screening.May flag some valid hits (false positives) and miss novel interfering scaffolds (false negatives).Initial library filtering and hit list triage.
Detergent-Based Assay Differentiates aggregators based on the reversal of inhibition by detergents.Simple, reliable for identifying aggregation.Only identifies aggregators; may not be suitable for all assay formats.Secondary screen for hits from biochemical assays.
Luciferase Counter-Screen Measures direct inhibition of the luciferase enzyme.Directly identifies a common source of assay interference.Specific to luciferase-based assays.Essential for all hits from luciferase reporter assays.
Orthogonal Assays Confirms hit activity using a different assay technology.Provides strong evidence for on-target activity.Can be resource-intensive to develop and run.Confirmation of high-priority hits.
Biophysical Methods (SPR, MST, TSA) Directly measures the binding of the compound to the target protein.Provides definitive evidence of target engagement and can determine binding affinity and kinetics.Lower throughput, requires purified protein, can be expensive.Final validation of lead candidates.

Logical Diagram for Troubleshooting a Single Hit

Troubleshoot_Hit Start Initial HTS Hit Check_PAINS Does the structure contain a PAINS motif? Start->Check_PAINS Dose_Response Does it show a clear dose-response relationship? Check_PAINS->Dose_Response No Check_PAINS->Dose_Response Yes (Proceed with caution) Counter_Screen Is the hit active in a relevant counter-screen (e.g., luciferase)? Dose_Response->Counter_Screen Yes Deprioritize Deprioritize/Flag as Frequent Hitter Dose_Response->Deprioritize No Aggregation_Assay Is activity attenuated by detergent? Counter_Screen->Aggregation_Assay No Counter_Screen->Deprioritize Yes Orthogonal_Assay Is the hit active in an orthogonal assay? Aggregation_Assay->Orthogonal_Assay No Aggregation_Assay->Deprioritize Yes Biophysical_Validation Does it show direct binding in a biophysical assay (e.g., SPR)? Orthogonal_Assay->Biophysical_Validation Yes Orthogonal_Assay->Deprioritize No Proceed Proceed to Lead Optimization Biophysical_Validation->Proceed Yes Biophysical_Validation->Deprioritize No

Caption: A decision tree for troubleshooting an individual hit compound.

References

Validation & Comparative

A Comparative Guide to the Metabolism of 4-Oxododecanedioic Acid and Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 4-Oxododecanedioic acid and its structural analog, dodecanedioic acid. Understanding the metabolic fate of these dicarboxylic acids is crucial for evaluating their therapeutic potential and toxicological profiles. This document summarizes key metabolic differences, presents available quantitative data, and outlines relevant experimental methodologies.

Introduction

Dodecanedioic acid (DDDA) is a naturally occurring 12-carbon dicarboxylic acid formed via the ω-oxidation of fatty acids.[1][2] It has been investigated as an alternative energy source, particularly in metabolic disorders, due to its ability to be metabolized via β-oxidation.[3][4] this compound is a derivative of DDDA, distinguished by a ketone group at the fourth carbon position.[5] This structural modification is expected to significantly influence its metabolic processing, potentially altering its pharmacokinetic and pharmacodynamic properties. The presence of the ketone group suggests a more complex metabolic pathway compared to the straightforward β-oxidation of its unsubstituted counterpart.

Metabolic Pathways: A Comparative Overview

The metabolism of dodecanedioic acid is primarily a two-stage process involving ω-oxidation for its formation from monocarboxylic fatty acids, followed by β-oxidation for its degradation. In contrast, the metabolism of this compound, while less studied, is predicted to involve additional enzymatic steps to handle the ketone group before or during β-oxidation.

Dodecanedioic Acid Metabolism

Dodecanedioic acid is catabolized predominantly in the peroxisomes, with some contribution from mitochondria. The process involves the sequential removal of two-carbon units (acetyl-CoA) from both ends of the dicarboxylic acid chain.

Postulated Metabolism of this compound

Direct experimental data on the complete metabolic pathway of this compound is limited. However, based on the metabolism of other modified fatty acids, a plausible pathway can be postulated. The presence of a ketone group at the C-4 position suggests that specialized enzymatic machinery is required. The metabolism of 4-hydroxy fatty acids, for example, involves atypical acyl-CoA dehydrogenases. It is likely that the 4-oxo group must be reduced to a hydroxyl group by a reductase enzyme before it can proceed through a modified β-oxidation pathway. This additional step could represent a rate-limiting factor in its overall metabolism compared to dodecanedioic acid.

Quantitative Metabolic Data

The following tables summarize the available quantitative data for the metabolism of dodecanedioic acid. To date, no direct comparative or quantitative studies on the metabolism of this compound have been published.

Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Rats

ParameterValueReference
Route of Administration Intravenous bolus (800 µmol/kg)
Apparent Volume of Distribution 0.248 ± 0.035 L/kg
Plasma Half-life 12.47 minutes
Urinary Excretion (24h) 3.90 ± 1.62% of administered dose
Renal Clearance 0.00051 L/kg/min
Systemic Clearance 0.0138 L/kg/min

Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans

ParameterValueReference
Route of Administration Intravenous bolus (1 g)
Urinary Excretion (24h) 1.62% of administered dose
Distribution Volume (Central Compartment) 5.56 ± 3.13 L
Distribution Volume (Peripheral Compartment) 87.4 ± 30.4 L
Rate Constant of Tissue Uptake 2.17 ± 0.86 L/min

Table 3: Oxidation Rate of Dodecanedioic Acid in Humans

ParameterValueReference
Route of Administration Intravenous infusion
Percent Oxidation (at 360 min) 35.44 ± 1.64%

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental approaches, the following diagrams are provided in DOT language.

Dodecanedioic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondrion Fatty Acid Fatty Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) Fatty Acid->Omega_Oxidation Dodecanedioic Acid Dodecanedioic Acid Omega_Oxidation->Dodecanedioic Acid DDDA_Peroxisome Dodecanedioic Acid Dodecanedioic Acid->DDDA_Peroxisome Transport DDDA_Mitochondria Dodecanedioic Acid Dodecanedioic Acid->DDDA_Mitochondria Transport Beta_Oxidation_P β-Oxidation DDDA_Peroxisome->Beta_Oxidation_P Acetyl_CoA_P Acetyl-CoA Beta_Oxidation_P->Acetyl_CoA_P Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Beta_Oxidation_P->Chain_Shortened_DCAs Beta_Oxidation_M β-Oxidation DDDA_Mitochondria->Beta_Oxidation_M Acetyl_CoA_M Acetyl-CoA Beta_Oxidation_M->Acetyl_CoA_M Succinyl_CoA Succinyl-CoA Beta_Oxidation_M->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle Enters Succinyl_CoA->TCA_Cycle Enters

Caption: Metabolic pathway of dodecanedioic acid.

Postulated_4_Oxo_Metabolism 4_Oxo_DDDA This compound Reduction Reduction (e.g., Ketoacyl Reductase) 4_Oxo_DDDA->Reduction 4_Hydroxy_DDDA 4-Hydroxydodecanedioic Acid Reduction->4_Hydroxy_DDDA Modified_Beta_Oxidation Modified β-Oxidation 4_Hydroxy_DDDA->Modified_Beta_Oxidation Metabolites Metabolites (e.g., Acetyl-CoA, Chain-shortened keto-acids) Modified_Beta_Oxidation->Metabolites Experimental_Workflow_Fatty_Acid_Metabolism cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Animal Model (e.g., Rat, Mouse) Administration Administration of Compound (e.g., IV, Oral) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Urine, Tissues) Administration->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction Cell_Culture Cell Culture (e.g., Hepatocytes) Incubation Incubation with Compound Cell_Culture->Incubation Cell_Lysate_Media Collection of Cell Lysate & Media Incubation->Cell_Lysate_Media Cell_Lysate_Media->Extraction Quantification Quantification (e.g., HPLC, GC-MS) Extraction->Quantification Data_Analysis Data Analysis (Pharmacokinetics, Metabolic Flux) Quantification->Data_Analysis

References

A Comparative Guide to Plant Defense Signaling Molecules: Validating 4-Oxododecanedioic Acid's Potential Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established plant defense signaling molecules. While the primary focus of this investigation was the validation of 4-Oxododecanedioic acid as a plant defense signaling molecule, a comprehensive review of current scientific literature did not yield specific studies or data validating its role in this capacity. Therefore, this guide will focus on comparing well-characterized signaling molecules — Jasmonic Acid (JA), Salicylic Acid (SA), and Azelaic Acid (AzA) — to provide a framework for the potential evaluation of novel compounds like this compound. We will also touch upon other important players like 12-oxo-phytodienoic acid (OPDA) and N-hydroxypipecolic acid (NHP).

Introduction to Plant Defense Signaling

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a wide array of pathogens and herbivores. A crucial component of this defense is the production and perception of signaling molecules that trigger systemic responses, preparing the entire plant for an impending attack. These signaling molecules can induce the expression of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of cell walls, and other protective measures. Understanding these signaling pathways is paramount for developing novel strategies for crop protection and disease resistance.

Comparative Analysis of Key Signaling Molecules

This section provides a comparative overview of the performance of well-established plant defense signaling molecules, supported by experimental data from various studies.

Data Presentation: Quantitative Effects on Plant Defense

The following tables summarize the quantitative effects of Jasmonic Acid, Salicylic Acid, and Azelaic Acid on various plant defense markers.

Table 1: Induction of Defense-Related Gene Expression

Signaling MoleculeGene(s) InducedPlant SpeciesFold Change (approx.)Pathogen ChallengeReference
Jasmonic Acid (JA) PDF1.2Arabidopsis thaliana>100xAlternaria brassicicola[1]
VSP2Arabidopsis thaliana>50xWounding[2]
Salicylic Acid (SA) PR-1Arabidopsis thaliana>100xPseudomonas syringae[3]
PR-2, PR-5Arabidopsis thaliana>50xPseudomonas syringae[3]
Azelaic Acid (AzA) AZI1Arabidopsis thaliana~10xPseudomonas syringae[4]
PR-1 (primed)Arabidopsis thalianaEnhanced upon infectionPseudomonas syringae

Table 2: Enhancement of Disease Resistance

Signaling MoleculePlant SpeciesPathogenDisease Severity Reduction (%)Reference
Jasmonic Acid (JA) TomatoBotrytis cinereaSignificant reduction in lesion size
Salicylic Acid (SA) TobaccoTobacco Mosaic Virus (TMV)Significant reduction in lesion number
Azelaic Acid (AzA) Arabidopsis thalianaPseudomonas syringaeSignificant reduction in bacterial growth

Table 3: Induction of Defense-Related Enzyme Activity

Signaling MoleculeEnzymePlant SpeciesFold Increase in ActivityReference
Jasmonic Acid (JA) Polyphenol Oxidase (PPO)Tomato~2-3x
Salicylic Acid (SA) Peroxidase (POD)Chickpea~2x
Polyphenol Oxidase (PPO)Chickpea~1.5-2x

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of signaling molecules. Below are outlines of key experimental protocols used in the cited research.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Plant Material and Treatment: Arabidopsis thaliana seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod). For chemical treatments, a solution of the signaling molecule (e.g., 50 µM JA or 1 mM SA) is sprayed onto the leaves. Control plants are sprayed with a mock solution.

  • RNA Extraction and cDNA Synthesis: Leaf tissue is harvested at specific time points after treatment. Total RNA is extracted using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression of target genes (e.g., PR-1, PDF1.2) is quantified using a qPCR machine with SYBR Green dye. The expression levels are normalized to a reference gene (e.g., Actin or Ubiquitin). The fold change in gene expression is calculated using the 2-ΔΔCt method.

Pathogen Resistance Assays
  • Plant Growth and Treatment: Plants (e.g., Arabidopsis thaliana or tomato) are grown to a specific developmental stage. They are then treated with the signaling molecule of interest or a mock solution.

  • Pathogen Inoculation: After a set period (e.g., 48 hours) to allow for the induction of defenses, plants are inoculated with a pathogen. For bacterial pathogens like Pseudomonas syringae, a bacterial suspension is infiltrated into the leaves. For fungal pathogens like Botrytis cinerea, a spore suspension is drop-inoculated onto the leaves.

  • Disease Symptom and Pathogen Growth Quantification: Disease symptoms, such as lesion size or number, are measured at various days post-inoculation. To quantify pathogen growth, for bacteria, leaf discs are homogenized, and serial dilutions are plated on a selective medium to count colony-forming units (CFUs).

Enzyme Activity Assays
  • Protein Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. A protein extraction buffer is added, and the mixture is centrifuged to collect the supernatant containing the total protein.

  • Peroxidase (POD) Activity: The reaction mixture contains a phosphate buffer, guaiacol, H2O2, and the protein extract. The increase in absorbance at 470 nm due to the formation of tetraguaiacol is measured spectrophotometrically.

  • Polyphenol Oxidase (PPO) Activity: The reaction mixture contains a phosphate buffer, catechol, and the protein extract. The increase in absorbance at 420 nm due to the formation of o-quinone is measured.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways of the established defense molecules and a typical experimental workflow for identifying their effects.

jasmonic_acid_pathway cluster_membrane Plasma Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen/Wounding Pathogen/Wounding Linolenic_Acid Linolenic_Acid Pathogen/Wounding->Linolenic_Acid Release OPDA OPDA Linolenic_Acid->OPDA LOX, AOS, AOC JA JA OPDA->JA OPR3 JA_Ile JA_Ile JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ MYC2 MYC2 JAZ->MYC2 COI1->JAZ Degradation Defense_Genes Defense_Genes MYC2->Defense_Genes Activation

Caption: Jasmonic Acid (JA) biosynthesis and signaling pathway.

salicylic_acid_pathway cluster_membrane Plasma Membrane cluster_chloroplast Chloroplast cluster_nucleus Nucleus Pathogen Pathogen Chorismate Chorismate Pathogen->Chorismate Signal Isochorismate Isochorismate Chorismate->Isochorismate ICS1 SA SA Isochorismate->SA NPR1_oligomer NPR1_oligomer SA->NPR1_oligomer Redox change NPR1_monomer NPR1_monomer NPR1_oligomer->NPR1_monomer TGA TGA NPR1_monomer->TGA Activation PR_Genes PR_Genes TGA->PR_Genes Transcription

Caption: Salicylic Acid (SA) biosynthesis and signaling pathway.

azelaic_acid_pathway cluster_local Local Infected Tissue cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Tissue Pathogen_Infection Pathogen_Infection AzA_Production AzA_Production Pathogen_Infection->AzA_Production AzA_Transport AzA_Transport AzA_Production->AzA_Transport AZI1_Expression AZI1_Expression AzA_Transport->AZI1_Expression SA_Priming SA_Priming AZI1_Expression->SA_Priming Enhanced_Defense Enhanced_Defense SA_Priming->Enhanced_Defense Upon secondary infection

Caption: Azelaic Acid (AzA) signaling in systemic acquired resistance.

experimental_workflow Plant_Growth Grow plants under controlled conditions Treatment Treat with signaling molecule or mock Plant_Growth->Treatment Pathogen_Inoculation Inoculate with pathogen (optional) Treatment->Pathogen_Inoculation Sample_Harvesting Harvest tissue at specific time points Treatment->Sample_Harvesting Pathogen_Inoculation->Sample_Harvesting Analysis Perform downstream analysis: - qRT-PCR - Enzyme assays - Metabolomics Sample_Harvesting->Analysis Data_Interpretation Interpret data and draw conclusions Analysis->Data_Interpretation

Caption: General experimental workflow for validating a plant defense signaling molecule.

The Case of this compound: Avenues for Future Research

As previously stated, there is currently a lack of published research on the role of this compound in plant defense signaling. However, its chemical structure—a C12 dicarboxylic acid with a ketone group—provides a basis for hypothesizing a potential role and designing experiments for its validation.

  • Structural Similarity to Known Signals: Azelaic acid is a C9 dicarboxylic acid that acts as a mobile signal in systemic acquired resistance. The dicarboxylic acid nature of this compound suggests it could also have signaling properties. Furthermore, the oxylipin nature of the jasmonate pathway, which involves oxidized fatty acids, indicates that the oxo- group in this compound could be of biological significance.

  • Proposed Research Strategy: To validate this compound as a plant defense signaling molecule, a research plan following the experimental workflow diagram above could be implemented:

    • Exogenous Application Studies: Treat plants with synthetic this compound and monitor for the induction of defense responses, such as the expression of marker genes for the SA and JA pathways (PR-1 and PDF1.2, respectively).

    • Metabolomic Profiling: Analyze plant extracts after pathogen infection to determine if this compound is endogenously produced in response to stress.

    • Pathogen Resistance Assays: Evaluate whether pre-treatment with this compound enhances resistance to a range of pathogens with different lifestyles (biotrophic, necrotrophic).

    • Genetic Studies: Identify the biosynthetic and signaling pathway components through mutant screens and molecular biology techniques.

Conclusion

While this compound remains an unvalidated player in the complex network of plant defense signaling, the established knowledge of molecules like jasmonic acid, salicylic acid, and azelaic acid provides a clear roadmap for its investigation. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to explore novel signaling molecules and their potential applications in enhancing crop resilience. Future research into this compound and other novel compounds will undoubtedly deepen our understanding of plant immunity and pave the way for innovative solutions in agriculture.

References

Dicarboxylic Acids in Fatty Acid Oxidation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. This guide provides a comparative analysis of the role and measurement of dicarboxylic acids in fatty acid oxidation, offering insights into metabolic pathways, diagnostic markers, and analytical methodologies.

Introduction to Dicarboxylic Acids in Fatty Acid Metabolism

Under normal physiological conditions, the primary pathway for fatty acid breakdown is mitochondrial β-oxidation.[1] However, when this pathway is overwhelmed or impaired due to genetic defects, high-fat diets, or fasting, an alternative pathway, ω-oxidation, is upregulated.[1] This process, occurring primarily in the endoplasmic reticulum, oxidizes the terminal methyl group (ω-carbon) of fatty acids, leading to the formation of dicarboxylic acids.[2][3] These dicarboxylic acids are then transported to peroxisomes for further degradation via β-oxidation, generating shorter-chain dicarboxylic acids and acetyl-CoA.[4] The accumulation and urinary excretion of these molecules, a condition known as dicarboxylic aciduria, is a key indicator of underlying disorders in fatty acid oxidation.

Comparative Analysis of Fatty Acid Oxidation Pathways

The metabolism of fatty acids is a complex process involving multiple cellular compartments and enzymatic pathways. The table below provides a comparative overview of the key features of mitochondrial β-oxidation, peroxisomal β-oxidation, and microsomal ω-oxidation.

FeatureMitochondrial β-OxidationPeroxisomal β-OxidationMicrosomal ω-Oxidation
Primary Function Major pathway for energy production from fatty acidsChain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acidsFormation of dicarboxylic acids from fatty acids
Substrate Preference Long-chain fatty acids (C16-C18) have the lowest Km valuesVery-long-chain fatty acids (>C22), dicarboxylic acids, and branched-chain fatty acidsMedium-chain fatty acids (C10, C12) show higher affinity
Cellular Location MitochondriaPeroxisomesEndoplasmic Reticulum
Key Enzymes Acyl-CoA dehydrogenases (LCAD, MCAD, SCAD), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, β-ketothiolaseAcyl-CoA oxidase (ACOX1), L-bifunctional protein (LBP), D-bifunctional protein (DBP), sterol carrier protein X, 3-ketoacyl-CoA thiolaseCytochrome P450 monooxygenases (CYP4A family)
End Products Acetyl-CoA, NADH, FADH2Chain-shortened acyl-CoA, acetyl-CoA, NADHDicarboxylic acids
Physiological Significance Primary source of energy during fasting and exercisePrevents accumulation of toxic lipid speciesCompensatory pathway when mitochondrial β-oxidation is impaired

Dicarboxylic Acids as Biomarkers for Fatty Acid Oxidation Disorders

The analysis of urinary dicarboxylic acids is a cornerstone in the diagnosis of inherited disorders of fatty acid oxidation. The specific pattern and concentration of these metabolites can provide valuable clues to the underlying enzymatic defect.

DisorderTypical Dicarboxylic Acid ProfileOther Key Biomarkers
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Increased excretion of C6-C10 dicarboxylic acids, particularly adipic (C6), suberic (C8), and sebacic (C10) acids. Elevated ratios of unsaturated to saturated dicarboxylic acids.Elevated octanoylcarnitine (C8) in plasma; presence of hexanoylglycine and suberylglycine in urine.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Increased excretion of C6-C14 3-hydroxydicarboxylic acids.Elevated long-chain 3-hydroxyacylcarnitines (e.g., C16-OH) in plasma.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Dicarboxylic aciduria with longer-chain dicarboxylic acids may be present during metabolic stress.Elevated long-chain acylcarnitines (e.g., C14:1, C14) in plasma.
Peroxisome Biogenesis Disorders (PBDs) High levels of long-chain dicarboxylic acids (C16-C22) in urine.Elevated very-long-chain fatty acids in plasma; accumulation of long-chain dicarboxylylcarnitines in plasma.

Experimental Protocols for Dicarboxylic Acid Analysis

Accurate quantification of dicarboxylic acids is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

This method is widely used for the comprehensive analysis of urinary organic acids, including dicarboxylic acids.

1. Sample Preparation:

  • A urine sample is collected, and the creatinine concentration is determined to normalize the results.

  • An internal standard (e.g., tropic acid) is added to the urine.

  • The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate and diethyl ether).

  • The organic extract is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to increase the volatility of the organic acids. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at an elevated temperature (e.g., 50-75°C) for a specific duration (e.g., 30 minutes).

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of each organic acid.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine and Dicarboxylic Acylcarnitine Analysis

MS/MS is a highly sensitive and specific method for the analysis of acylcarnitines, including those derived from dicarboxylic acids, in various biological matrices.

1. Sample Preparation:

  • For plasma or serum, proteins are precipitated using an organic solvent (e.g., acetonitrile) containing deuterated internal standards.

  • For dried blood spots, a small punch is extracted with a solvent containing internal standards.

  • For urine, a solid-phase extraction cartridge may be used to isolate the acylcarnitines.

2. Derivatization (for some applications):

  • To improve chromatographic separation and detection, acylcarnitines can be derivatized to their butyl esters.

3. LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatograph (LC) for separation of the different acylcarnitine species.

  • The eluent from the LC is introduced into the tandem mass spectrometer.

  • The first mass spectrometer (Q1) selects the precursor ion of a specific acylcarnitine.

  • This ion is then fragmented in a collision cell (Q2).

  • The second mass spectrometer (Q3) analyzes the resulting product ions, providing high specificity for quantification.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of fatty acid oxidation pathways and the analytical workflow for dicarboxylic acid analysis, the following diagrams are provided.

Figure 1: Overview of the main fatty acid oxidation pathways.

GCMS_Workflow Urine_Sample Urine Sample Add_Internal_Standard Add Internal Standard Urine_Sample->Add_Internal_Standard Acidification_Extraction Acidification & Solvent Extraction Add_Internal_Standard->Acidification_Extraction Evaporation Evaporation to Dryness Acidification_Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: Experimental workflow for GC-MS analysis of urinary dicarboxylic acids.

Conclusion

The comparative analysis of dicarboxylic acids in the context of fatty acid oxidation provides a critical framework for understanding both normal and pathological lipid metabolism. The distinct roles of mitochondrial, peroxisomal, and microsomal pathways highlight the metabolic flexibility of the cell in handling fatty acid overload. Furthermore, the characteristic patterns of dicarboxylic acid excretion serve as invaluable diagnostic tools for a range of inborn errors of metabolism. The robust analytical methods of GC-MS and tandem MS enable the precise quantification of these biomarkers, facilitating accurate diagnosis and ongoing patient management. This guide serves as a foundational resource for professionals engaged in metabolic research and the development of novel therapeutic strategies for fatty acid oxidation disorders.

References

4-Oxododecanedioic Acid: A Comparative Guide for Biological Systems Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxo-fatty acids (OFAs) are a class of lipid molecules characterized by the presence of a ketone group on the fatty acid chain. They are products of lipid peroxidation and enzymatic processes and are increasingly recognized as important signaling molecules in various physiological and pathological processes. While some OFAs, such as 9-oxo-octadecadienoic acid (9-oxo-ODE) and 4-hydroxy-2-nonenal (4-HNE), have been extensively studied, others like 4-Oxododecanedioic acid remain largely uncharacterized. This guide provides a comparative overview of this compound against other biologically relevant OFAs, summarizing the current state of knowledge, presenting available comparative data where possible, and detailing experimental protocols to facilitate further research into its potential roles in biological systems.

Comparative Overview of Oxo-Fatty Acids

The biological activities of OFAs are diverse, ranging from the regulation of metabolic pathways to involvement in cellular stress and inflammation. A direct comparison is hampered by the limited research on this compound. However, by examining its structural analogs and other well-characterized OFAs, we can infer potential areas of biological significance and propose avenues for future investigation.

Structural Comparison
FeatureThis compound9-oxo-Octadecadienoic Acid (9-oxo-ODE)4-Hydroxy-2-nonenal (4-HNE)12-oxo-Dodecanoic Acid
Formula C₁₂H₂₀O₅[1][2]C₁₈H₃₀O₃C₉H₁₆O₂C₁₂H₂₂O₃
Structure Dicarboxylic acid with a ketone group at C4Monocarboxylic, di-unsaturated fatty acid with a ketone group at C9α,β-unsaturated hydroxyalkenalMonocarboxylic acid with a terminal aldehyde group
Key Functional Groups Two carboxyl groups, one ketone groupOne carboxyl group, one ketone group, two double bondsAldehyde group, hydroxyl group, one double bondOne carboxyl group, one aldehyde group
Potential Biological Activities: A Comparative Hypothesis

Based on the activities of related compounds, we can hypothesize the potential biological roles of this compound.

Biological ActivityThis compound (Hypothesized)9-oxo-Octadecadienoic Acid (9-oxo-ODE)4-Hydroxy-2-nonenal (4-HNE)Dodecanedioic Acid (Structural Analog)
Metabolic Regulation Potential to influence fatty acid β-oxidation.[3]Potent PPARα agonist, decreases triglyceride accumulation.[4][5]Can impair mitochondrial function.Increases β-oxidation of fatty acids, decreases body fat.
Inflammatory Response UnknownDownregulates pro-inflammatory cytokines.Pro-inflammatory, induces oxidative stress.Unknown
Cellular Toxicity UnknownGenerally considered less toxic than reactive aldehydes.Highly reactive and cytotoxic, forms protein adducts.Generally low toxicity.

Quantitative Data Comparison

Direct quantitative comparisons involving this compound are not currently available in the literature. However, studies on other oxo-fatty acids provide a framework for the types of quantitative data that are crucial for comparison.

Table 1: Comparative PPARα Agonist Activity of 9-oxo-ODA and 13-oxo-ODA

CompoundConcentrationLuciferase Activity (Fold Increase)
Control-1.0
GW7647 (Positive Control)5 nM~4.5
9-oxo-ODA10 µM~2.5
30 µM~3.5
13-oxo-ODA10 µM~3.0
30 µM~5.0

Source: Adapted from Kim et al., 2012. This table illustrates that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments. These protocols can be adapted to directly compare its activity with other OFAs.

Protocol 1: Assessment of Fatty Acid β-Oxidation

This protocol measures the rate of fatty acid oxidation in cultured cells treated with the test compounds.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes)

  • [¹⁴C]-labeled palmitic acid

  • Scintillation counter

  • Test compounds (this compound, other OFAs)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to confluence.

  • Pre-incubate the cells with the test compounds (e.g., 10 µM, 50 µM, 100 µM of this compound or a reference OFA) for a specified period (e.g., 24 hours).

  • Replace the medium with fresh medium containing [¹⁴C]-palmitic acid complexed to BSA.

  • Incubate for a defined period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.

  • Collect the cell culture medium.

  • Separate the radiolabeled CO₂ and acid-soluble metabolites (products of β-oxidation) from the unmetabolized [¹⁴C]-palmitic acid.

  • Quantify the radioactivity of the CO₂ and acid-soluble metabolites using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Protocol 2: PPARα Activation Assay

This luciferase reporter assay determines if a compound can activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

  • CV-1 or other suitable mammalian cells

  • Expression vector for a GAL4-PPARα chimeric protein

  • Luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay system

  • Test compounds

Procedure:

  • Co-transfect the cells with the GAL4-PPARα expression vector and the luciferase reporter plasmid.

  • After transfection (e.g., 24 hours), treat the cells with various concentrations of the test compounds (e.g., 1 µM to 100 µM of this compound, 9-oxo-ODE, or a known PPARα agonist like GW7647).

  • Incubate for a further 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration.

Protocol 3: Cell Viability and Cytotoxicity Assay

This assay assesses the potential toxic effects of the oxo-fatty acids on cells.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compounds (e.g., 1 µM to 200 µM).

  • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.

Visualizing Proposed Mechanisms and Workflows

To guide future research, the following diagrams illustrate a potential signaling pathway for this compound and a proposed experimental workflow for its comparative analysis.

G cluster_0 Proposed Signaling Pathway for this compound 4-O-DDA This compound PPARa PPARα 4-O-DDA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Induces Beta_Oxidation Increased Fatty Acid β-Oxidation Gene_Expression->Beta_Oxidation

Caption: Proposed PPARα signaling pathway for this compound.

G cluster_1 Comparative Experimental Workflow Start Select Cell Line (e.g., HepG2, THP-1) Treatment Treat with: - this compound - 9-oxo-ODE - 4-HNE - Vehicle Control Start->Treatment Assays Perform Parallel Assays Treatment->Assays Beta_Ox β-Oxidation Assay Assays->Beta_Ox PPAR PPAR Activation Assay Assays->PPAR Toxicity Cytotoxicity Assay Assays->Toxicity Inflammation Inflammatory Marker Quantification (e.g., ELISA) Assays->Inflammation Data Data Analysis and Comparative Assessment Beta_Ox->Data PPAR->Data Toxicity->Data Inflammation->Data Conclusion Elucidate Biological Role of This compound Data->Conclusion

Caption: Proposed workflow for comparative analysis of oxo-fatty acids.

Conclusion and Future Directions

This compound is a largely uncharacterized oxo-fatty acid with the potential to be a significant player in cellular metabolism and signaling, akin to its more studied counterparts. Based on the known activities of its structural analog, dodecanedioic acid, and other oxo-fatty acids like 9-oxo-ODE, future research should prioritize investigating its role in fatty acid oxidation and as a potential ligand for nuclear receptors such as PPARs. The experimental protocols and workflows outlined in this guide provide a clear path for elucidating the biological functions of this compound and directly comparing its efficacy and safety profile with other OFAs. Such studies are critical for advancing our understanding of lipid metabolism and could unveil new therapeutic targets for metabolic and inflammatory diseases.

References

A Comparative Guide to Synthetic vs. Natural 4-Oxododecanedioic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Structural Equivalence: The Core of the Matter

Based on available chemical data, both natural and synthetically produced 4-Oxododecanedioic acid are expected to have the identical molecular structure. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₅[1]
Molecular Weight 244.28 g/mol [1]
IUPAC Name This compound[1]
CAS Number 30828-09-2[1]

Natural Sources: this compound has been identified as a natural product in the plant Coniogramme japonica and the fungus Fusarium fujikuroi.[1]

Synthetic Routes: Several synthetic pathways have been established for the production of this compound. These include the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid, and a synthesis commencing from the methyl ester of 9-oxodecanoic acid.

While the chemical identity is presumed to be the same, the primary differences between natural and synthetic forms lie in their impurity profiles, which can influence biological activity and experimental reproducibility.

FeatureSynthetic this compoundNatural this compound
Purity High purity is achievable, though it may contain residual reagents, catalysts, and byproducts from the synthesis process.Purity can vary depending on the efficiency of the extraction and purification methods. It may contain other co-extracted natural compounds.
Isomeric Content The stereochemistry can be controlled to produce a specific isomer if a stereoselective synthesis is employed.Typically exists as a specific stereoisomer as dictated by the enzymatic machinery of the source organism.
Cost & Availability Generally more readily available and potentially more cost-effective for large-scale production due to scalable synthetic processes.Availability and cost can be influenced by the abundance of the natural source and the complexity of the extraction process.
Regulatory Considerations Well-defined and reproducible, which can be advantageous for pharmaceutical development and regulatory submissions.The presence of co-eluting natural products may require more extensive characterization for regulatory purposes.

Experimental Protocols for Structural Confirmation

To definitively confirm the structure of a sample of this compound, whether from a natural or synthetic source, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of unique proton environments and their splitting patterns.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments, including the carbonyl and carboxyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]⁺ ion would be at m/z 245.138.

  • Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the molecular ion. The resulting fragmentation pattern provides information about the connectivity of the atoms.

A logical workflow for confirming the structure of this compound is depicted below.

cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthetic Route Purification Chromatography (e.g., HPLC) Synthesis->Purification Isolation Natural Isolation Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation

Workflow for Structural Confirmation

Potential Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been fully elucidated, its structure suggests it would be metabolized through fatty acid oxidation pathways. The presence of the ketone group at the 4-position indicates that it would likely require specialized enzymes for its processing, distinguishing it from simple dicarboxylic acids.

Long-chain dicarboxylic acids are known to undergo β-oxidation in both mitochondria and peroxisomes. The metabolism of modified fatty acids, such as those with hydroxyl groups, often involves atypical acyl-CoA dehydrogenases like ACAD10 and ACAD11. It is plausible that this compound is similarly processed.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

cluster_activation Activation cluster_metabolism Metabolism cluster_products Products 4-Oxo-DA This compound Acyl-CoA_Synthetase Acyl-CoA Synthetase 4-Oxo-DA->Acyl-CoA_Synthetase 4-Oxo-DA-CoA 4-Oxododecanedioyl-CoA Acyl-CoA_Synthetase->4-Oxo-DA-CoA ACAD Acyl-CoA Dehydrogenase (e.g., ACAD10/11) 4-Oxo-DA-CoA->ACAD Beta_Oxidation β-Oxidation Spiral ACAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA

Hypothetical Metabolic Pathway

Conclusion

The selection of synthetic versus natural this compound should be guided by the specific requirements of the research. For applications where high purity and a well-defined product are paramount, such as in pharmaceutical development, the synthetic route is often preferred. For exploratory research into the biological activities of natural extracts, the isolated natural product may be more appropriate, with the caveat that any observed effects could be due to the principal compound or the synergistic action of co-occurring molecules. Regardless of the source, rigorous structural confirmation using the analytical techniques outlined in this guide is essential to ensure the integrity and reproducibility of the research.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Quantification of 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates like 4-oxododecanedioic acid is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical techniques for the measurement of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison aims to assist in the selection of the most appropriate method based on experimental needs and performance characteristics.

Introduction to Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1][2][3] For non-volatile molecules such as this compound, a chemical derivatization step is necessary to increase their volatility.[3] This method offers excellent chromatographic separation and high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique capable of analyzing a wider range of molecules, including those that are non-volatile or thermally labile, often without the need for derivatization.[2] This can significantly simplify sample preparation. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification in complex biological matrices.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS often depends on the specific analytical requirements such as sensitivity, linearity, and the nature of the sample matrix. The following table summarizes key performance parameters for both methods, based on typical data for similar dicarboxylic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by ionization and mass analysis.Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity.
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation) to increase volatility.Often only requires extraction and filtration, derivatization may not be necessary.
Linearity (Correlation Coefficient, r²) Typically ≥ 0.995Typically ≥ 0.998
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 10 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Method Following Derivatization

This protocol describes a common approach for the analysis of dicarboxylic acids like this compound using GC-MS.

  • Sample Preparation and Extraction:

    • To 100 µL of the sample (e.g., plasma, urine, or cell culture media), add an internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid groups.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5ms).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Detection: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Sample Preparation and Extraction:

    • To 100 µL of the sample, add an internal standard.

    • Perform a protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid, is commonly employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Workflow and Method Comparison Diagrams

To visualize the experimental processes and logical comparisons, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing Method_Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS Analyte This compound GCMS_Prep Derivatization Required Analyte->GCMS_Prep LCMS_Prep Derivatization Often Not Needed Analyte->LCMS_Prep GCMS_Volatility For Volatile Compounds GCMS_Prep->GCMS_Volatility GCMS_Ionization Hard Ionization (EI) GCMS_Volatility->GCMS_Ionization GCMS_Pros Pros: High Resolution, Established Libraries GCMS_Ionization->GCMS_Pros GCMS_Cons Cons: Derivatization, Thermal Instability Risk GCMS_Ionization->GCMS_Cons LCMS_Polarity For Polar/Non-Volatile Compounds LCMS_Prep->LCMS_Polarity LCMS_Ionization Soft Ionization (ESI) LCMS_Polarity->LCMS_Ionization LCMS_Pros Pros: High Sensitivity, Less Sample Prep LCMS_Ionization->LCMS_Pros LCMS_Cons Cons: Matrix Effects, Ion Suppression LCMS_Ionization->LCMS_Cons

References

A Comparative Guide to Validating the Role of 4-Oxododecanedioic Acid in Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Oxododecanedioic acid (4-ODDA) against other well-characterized fungal secondary metabolites. It includes detailed experimental protocols and visual workflows to assist researchers in validating its biological role. 4-ODDA is a C12 oxo-dicarboxylic acid that has been identified in fungi such as Fusarium moniliforme and Fusarium fujikuroi.[1][2] While its structural characteristics suggest a role in fatty acid metabolism, its specific functions as a secondary metabolite are not yet fully elucidated.[3][4]

Comparative Analysis of Fungal Secondary Metabolites

Fungi produce a vast array of secondary metabolites with diverse biological activities.[5] To contextualize the potential role of 4-ODDA, it is compared here with two well-known fungal products: penicillin, a groundbreaking antibiotic, and lovastatin, a cholesterol-lowering drug. This comparison highlights the established significance of other fungal metabolites versus the emerging status of 4-ODDA.

Table 1: Comparison of this compound with Other Fungal Metabolites

Compound Chemical Class Primary Mechanism of Action Primary Biological Activity Known Fungal Producers
This compound Oxo-dicarboxylic AcidNot fully elucidated; its ketone group suggests potential interaction with biological macromolecules.Under investigation; may be involved in fatty acid metabolic pathways.Fusarium spp.
Penicillin β-Lactam / Non-ribosomal PeptideInhibits bacterial transpeptidase, preventing cell wall synthesis.AntibacterialPenicillium spp.
Lovastatin PolyketideInhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.Cholesterol-loweringAspergillus terreus

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, detection, and quantification of 4-ODDA from fungal cultures.

Fungal Culture and Metabolite Extraction

This protocol is adapted from standard methods for extracting dicarboxylic and other organic acids from fungal mycelia and broth.

  • Inoculation and Growth: Inoculate spores of a fungal species (e.g., Fusarium sp.) into 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the culture at 28°C for 10-14 days with shaking at 150 rpm to ensure aeration and homogenous growth.

  • Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration.

  • Acidification: Acidify the culture filtrate to a pH of approximately 2.0 using 2M hydrochloric acid (HCl).

  • Liquid-Liquid Extraction: Perform a triplicate extraction of the acidified filtrate using an equal volume of ethyl acetate. Pool the organic (ethyl acetate) layers.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water. Evaporate the solvent using a rotary evaporator to obtain the crude metabolite extract.

Quantification via High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of organic acids from the crude extract.

  • Sample Preparation: Re-dissolve the dried crude extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.001N sulfuric acid in water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 210 nm for DAD. For MS, monitor for the precursor ion of 4-ODDA ([M+H]⁺ m/z 245.138).

  • Quantification: Generate a standard curve by injecting known concentrations of a pure 4-ODDA standard. Calculate the concentration in the fungal extract by comparing its peak area to the standard curve.

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the biosynthetic context and experimental procedures.

G cluster_0 Putative Biosynthesis of this compound Fatty_Acid n-Dodecane / Fatty Acid Omega_Hydroxylation ω-Hydroxylation Fatty_Acid->Omega_Hydroxylation Diol 1,12-Dodecanediol Omega_Hydroxylation->Diol Oxidation_1 Oxidation Diol->Oxidation_1 DCA Dodecanedioic Acid Oxidation_1->DCA Beta_Oxidation β-Oxidation DCA->Beta_Oxidation ODDA This compound Beta_Oxidation->ODDA

Figure 1: Putative Biosynthesis of this compound. This diagram shows a potential pathway where a C12 precursor is terminally oxidized to a dicarboxylic acid, which is then subject to β-oxidation to yield 4-ODDA.

G cluster_1 Experimental Workflow for 4-ODDA Analysis Culture 1. Fungal Culture (Liquid Broth) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate) Culture->Extraction Separate & Acidify Analysis 3. HPLC-DAD/MS Analysis Extraction->Analysis Concentrate & Inject Quantification 4. Data Quantification (vs. Standard Curve) Analysis->Quantification Integrate Peak Area

Figure 2: Experimental Workflow for 4-ODDA Analysis. This flowchart outlines the key steps from culturing the fungus to quantifying the target metabolite, this compound.

References

Evaluating the Biological Activity of 4-Oxododecanedioic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 4-Oxododecanedioic acid against its structural and functional analogs. Due to limited direct experimental data on this compound, this guide draws upon published activities of analogous compounds to infer potential biological roles and provide a framework for future research.

Introduction to this compound

This compound is a naturally occurring oxo-dicarboxylic acid found in the fungus Fusarium fujikuroi and the plant Coniogramme japonica.[1] Its structure, featuring a twelve-carbon backbone with two carboxylic acid groups and a ketone group at the fourth position, suggests its potential involvement in fatty acid metabolism and signaling pathways analogous to other bioactive lipids. While comprehensive studies on this compound are nascent, its structural similarity to well-characterized dicarboxylic acids and oxo fatty acids provides a basis for predicting its biological activities.

Comparative Biological Activities

This section compares the known biological activities of analogs of this compound. The activities listed for this compound are putative and based on its structural characteristics, requiring experimental validation.

CompoundClassAnti-inflammatory ActivityAnti-cancer ActivityPPAR Agonist ActivityOther Relevant Activities
This compound Oxo-dicarboxylic acidPostulated, based on analogs.Postulated, based on analogs.Postulated, potential for PPARα/γ agonism.Potential role in fatty acid metabolism.
Dodecanedioic acid Dicarboxylic acidNot well-documented.Not well-documented.Not a direct PPAR agonist, but influences fatty acid oxidation.Enhances beta-oxidation, reduces body fat, and improves glucose tolerance.[2]
13-Oxo-9,11-octadecadienoic acid (13-oxo-ODE) Oxo-fatty acidDemonstrated inhibition of LPS-induced nitric oxide and pro-inflammatory cytokines in macrophages.[3][4]Suppresses cancer stem cell formation and proliferation.[5]Potent PPARα agonist.
8-Oxo-9-octadecenoic acid (OOA) Oxo-fatty acidSuppresses LPS-induced production of nitric oxide and inflammatory cytokines by inhibiting MAPK and NF-κB signaling.Not well-documented.Not well-documented.
Sebacic acid Dicarboxylic acidExhibits anti-inflammatory properties in certain models.Some studies suggest anti-proliferative effects in specific cancer cell lines.Weak PPARγ agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of biological activity. Below are representative protocols for assessing the key potential activities of this compound and its analogs.

Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: To rule out cytotoxicity-mediated effects, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response) is calculated from the dose-response curves.

Anti-cancer Activity Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of the test compound on a panel of cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

Methodology:

  • Cell Culture: Cancer and non-cancerous cells are maintained in their respective recommended culture media and conditions.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • Cells are then treated with a range of concentrations of the test compound for 48-72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

PPAR Agonist Activity Assay

Objective: To determine if the test compound can activate peroxisome proliferator-activated receptors (PPARs).

Methodology:

  • Cell Line and Plasmids: A suitable cell line (e.g., HEK293T or CV-1) is used for transient transfection. The necessary plasmids include a PPAR expression vector (e.g., for PPARα, PPARγ, or PPARδ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene (PPRE-luc), and a control plasmid for normalization (e.g., a β-galactosidase expression vector).

  • Transfection: Cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.

  • Treatment: After transfection, cells are treated with various concentrations of the test compound or a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ) for 24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity. The results are expressed as fold activation relative to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

Visualizing Pathways and Workflows

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which an oxo-dicarboxylic acid like this compound might exert anti-inflammatory effects, based on the known actions of its analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (JNK, ERK) TLR4->MAPK Activates LPS LPS LPS->TLR4 Activates Compound This compound (or Analog) Compound->IKK Inhibits Compound->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->ProInflammatory_Genes Induces Transcription AP1_nuc->ProInflammatory_Genes Induces Transcription

Caption: Postulated anti-inflammatory signaling pathway.

General Experimental Workflow for Biological Activity Screening

This diagram outlines a typical workflow for the initial screening and evaluation of a novel compound like this compound.

G Compound Compound Isolation/ Synthesis Purity Purity & Structural Characterization (NMR, MS) Compound->Purity Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purity->Primary_Screening Hit_Identified Hit Identification Primary_Screening->Hit_Identified Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Anti-cancer) Hit_Identified->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Inactive/Toxic Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary_Assays->Mechanism Mechanism->Lead_Optimization

Caption: General experimental workflow for screening.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, the available data on its structural analogs, particularly other oxo fatty acids and dicarboxylic acids, suggest that it is a promising candidate for further investigation. Its potential roles as an anti-inflammatory agent, an anti-cancer compound, and a modulator of PPAR signaling warrant dedicated study.

Future research should focus on:

  • Direct Biological Evaluation: Performing the assays described in this guide to obtain quantitative data (IC50, EC50 values) for this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, cancer, and metabolic diseases.

This comparative guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

References

Lack of Quantitative Data for 4-Oxododecanedioic Acid Precludes Direct Species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a notable absence of quantitative data for 4-Oxododecanedioic acid levels in biological samples across different species. While its presence has been noted in the fungus Fusarium fujikuroi, specific concentrations have not been reported. Consequently, a direct quantitative comparison of this compound is not feasible at this time.

In light of this data gap, this guide provides a comparative analysis of its close structural and metabolic analog, Dodecanedioic acid (DDA) . As a 12-carbon α,ω-dicarboxylic acid, DDA shares a similar carbon backbone and is involved in related metabolic pathways. Quantitative data for DDA is available for several species, offering valuable insights for researchers in metabolism and drug development.

Quantitative Comparison of Dodecanedioic Acid (DDA) Levels

The following table summarizes the reported concentrations and pharmacokinetic parameters of Dodecanedioic acid in humans and rats.

SpeciesMatrixAnalyteConcentration / Pharmacokinetic ParameterExperimental ConditionReference
Human PlasmaDodecanedioic acidArea Under the Curve (AUC): 219.7 ± 14.0 µmol (Healthy controls)Intravenous infusion of 46.6 mmol over 195 minutes.[1]
PlasmaDodecanedioic acidArea Under the Curve (AUC): 279.9 ± 42.7 µmol (NIDDM patients)Intravenous infusion of 46.6 mmol over 195 minutes.[1]
UrineDodecanedioic acid24-hour excretion: 6.7% of administered dose (Healthy controls)Intravenous infusion of 46.6 mmol.[1]
UrineDodecanedioic acid24-hour excretion: 6.5% of administered dose (NIDDM patients)Intravenous infusion of 46.6 mmol.[1]
SerumDodecanedioic acidMaximal rate of tissue uptake: 0.38 ± 0.08 mmol/minIntravenous infusion of 42.45 mmol.[2]
Rat PlasmaDodecanedioic acidApparent volume of distribution: 0.248 ± 0.035 L/kg BWIntravenous bolus of 800 µmol/kg body weight.
PlasmaDodecanedioic acidPlasma half-life: 12.47 minutesIntravenous bolus of 800 µmol/kg body weight.
UrineDodecanedioic acid24-hour excretion: 3.90 ± 1.62% of administered doseIntravenous bolus of 800 µmol/kg body weight.
PlasmaDodecanedioic acidRenal clearance: 0.72 ml/min per kg BWIntraperitoneal bolus administration.
PlasmaDodecanedioic acidMaximal tissue uptake: 17.8 µmol/min per kg BWIntraperitoneal bolus administration.

Experimental Protocols

Detailed methodologies for the quantification of Dodecanedioic acid are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols from the cited studies.

Quantification of Dodecanedioic Acid in Human Plasma and Urine via High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Blood samples were collected and centrifuged to obtain plasma. 24-hour urine samples were also collected.

  • Instrumentation: High-Pressure Liquid Chromatography (HPLC) system.

  • Chromatographic Conditions: Specific details on the column, mobile phase, and flow rate were not provided in the abstract.

  • Detection: The method of detection (e.g., UV, MS) was not specified in the abstract.

  • Quantification: Plasma and urinary DDA concentrations were determined based on standard calibration curves.

Pharmacokinetic Analysis of Dodecanedioic Acid in Rat Plasma and Urine via High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Blood was sampled to obtain plasma. Urine was collected over 24 hours.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC).

  • Measurement: Total plasma DDA was measured, which includes both free and albumin-bound fractions. An in vitro experiment was conducted to determine the binding curve of DDA in rat plasma to calculate the free fraction.

  • Data Analysis: A one-compartment model with linear transfer to the tissues was used for pharmacokinetic analysis of both plasma concentration and urine excretion data.

Quantification of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

While this protocol is for octadecenedioic acid, a similar methodology is applicable for dodecanedioic acid.

  • Extraction: The analyte is extracted from the biological matrix (e.g., skin, perfusates) using methanol. An internal standard (e.g., a saturated analog) is added.

  • Derivatization: The extracted dicarboxylic acids are converted to their trimethylsilyl (TMS) derivatives using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and specificity.

  • Quantification: A calibration curve is generated over a specific concentration range (e.g., 250-2000 ng/mL) to determine the concentration of the analyte in the samples.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate a relevant metabolic pathway for the formation of dicarboxylic acids and a general experimental workflow for their quantification.

fatty_acid_omega_oxidation fatty_acid Long-chain Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa CYP450 ω-hydroxylase omega_oxo_fa ω-Oxo Fatty Acid omega_hydroxy_fa->omega_oxo_fa Alcohol Dehydrogenase dicarboxylic_acid Dicarboxylic Acid (e.g., Dodecanedioic acid) omega_oxo_fa->dicarboxylic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation dicarboxylic_acid->beta_oxidation

Figure 1. Simplified pathway of fatty acid ω-oxidation leading to the formation of dicarboxylic acids.

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) extraction Extraction (e.g., Liquid-Liquid or SPE) sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2. General experimental workflow for the quantification of dicarboxylic acids in biological samples.

References

Assessing the Purity of Commercially Available 4-Oxododecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a framework for assessing the purity of commercially available 4-Oxododecanedioic acid, a dicarboxylic acid derivative with applications in organic synthesis and metabolic research.[1][2][3] By employing a multi-pronged analytical approach, investigators can confidently ascertain the quality of their reagents.

Comparative Analysis of Hypothetical Suppliers

To illustrate the importance of independent purity verification, this guide presents a hypothetical comparison of this compound from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the potential findings from a suite of analytical tests.

Analytical MethodSupplier ASupplier BSupplier C
High-Performance Liquid Chromatography (HPLC) 98.5%99.8%95.2%
Gas Chromatography-Mass Spectrometry (GC-MS) 98.2% (as methyl ester)99.7% (as methyl ester)94.9% (as methyl ester)
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Consistent with structure, minor unidentified peaksClean spectrum, consistent with structureSignificant impurity peaks observed
Elemental Analysis (CHN) C: 58.8%, H: 8.2% (Theoretical: C: 59.00%, H: 8.25%)C: 59.0%, H: 8.3% (Theoretical: C: 59.00%, H: 8.25%)C: 57.5%, H: 8.0% (Theoretical: C: 59.00%, H: 8.25%)
Melting Point 108-111°C112-113°C105-110°C

Experimental Workflow for Purity Assessment

A systematic approach to purity determination is crucial. The following diagram outlines a logical workflow for the comprehensive analysis of this compound samples.

G cluster_0 Sample Acquisition and Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation and Further Analysis cluster_3 Data Interpretation and Comparison A Obtain this compound from Commercial Suppliers B Prepare Stock Solutions and Derivatives A->B C High-Performance Liquid Chromatography (HPLC) B->C D Gas Chromatography-Mass Spectrometry (GC-MS) B->D E Nuclear Magnetic Resonance (¹H NMR) Spectroscopy B->E F Elemental Analysis (CHN) B->F G Melting Point Determination B->G H Compare Data Across Suppliers C->H D->H E->H F->H G->H I Final Purity Assessment H->I

Caption: Workflow for the analytical assessment of this compound purity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

This technique is used to separate and quantify the components of a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is determined by the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Convert the carboxylic acid groups to their methyl esters using a reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure separation of components.

  • Ionization: Electron Impact (EI).

  • Detection: Mass analysis of the fragments.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Perform the methylation reaction.

    • Dissolve the resulting ester in a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Inject a small volume of the derivatized sample into the GC.

    • Run the oven temperature program.

    • The mass spectrometer will provide mass spectra of the eluting peaks, allowing for identification and purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the structure of a molecule and can reveal the presence of impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks corresponding to the protons of this compound.

    • The presence of any unexpected peaks may indicate impurities. The relative integration of these peaks can provide a semi-quantitative measure of their concentration.

Conclusion

The purity of this compound can vary between commercial suppliers. While many vendors provide a certificate of analysis, independent verification through a combination of analytical techniques is highly recommended for research and development applications.[4] The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the quality of their chemical reagents, ensuring the reliability and validity of their scientific work.

References

Comparative Transcriptomics of Cells Treated with 4-Oxododecanedioic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, public-access comparative transcriptomics datasets for cells treated specifically with 4-Oxododecanedioic acid are not available. The following guide is a comprehensive, hypothetical framework designed for researchers, scientists, and drug development professionals. It outlines the expected data presentation, detailed experimental protocols, and potential biological pathways that could be investigated, based on the known characteristics of this compound and its structural analogs.

Introduction

This compound is a dicarboxylic acid derivative with potential applications in organic synthesis and fatty acid metabolism studies.[1] Its structural analog, dodecanedioic acid, has been shown to influence fatty acid β-oxidation, reduce body fat accumulation, and improve glucose tolerance.[1] Understanding the transcriptomic landscape of cells treated with this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide provides a template for conducting and presenting such a comparative transcriptomics study.

Hypothetical Data Presentation

A key outcome of a comparative transcriptomics study is the identification of differentially expressed genes (DEGs). The following table represents a hypothetical summarization of quantitative data from such an experiment, comparing cells treated with this compound to a vehicle control and a structurally related compound, dodecanedioic acid.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment

Gene SymbolGene NameFunctionThis compound (Fold Change)Dodecanedioic Acid (Fold Change)p-value
CPT1ACarnitine Palmitoyltransferase 1AFatty Acid Oxidation2.52.1<0.01
ACOX1Acyl-CoA Oxidase 1Peroxisomal Fatty Acid Oxidation1.81.5<0.05
PPARGPeroxisome Proliferator Activated Receptor GammaLipid Metabolism, Adipogenesis-1.7-1.4<0.05
SCDStearoyl-CoA DesaturaseFatty Acid Biosynthesis-2.1-1.8<0.01
FASNFatty Acid SynthaseFatty Acid Biosynthesis-2.3-2.0<0.01
SLC2A4Solute Carrier Family 2 Member 4 (GLUT4)Glucose Transport1.91.6<0.05

Experimental Protocols

Detailed and reproducible methodologies are critical for the validity of any transcriptomics study. The following section outlines a standard protocol for investigating the effects of this compound on a cellular model.

Cell Culture and Treatment
  • Cell Line: Select a relevant human cell line (e.g., HepG2 for liver metabolism studies, or 3T3-L1 for adipogenesis).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a final concentration of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Include a positive control, such as dodecanedioic acid, to compare effects.

    • Perform experiments in triplicate for each condition.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

  • Extraction: Isolate total RNA according to the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.

    • Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of >8.0.

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between treatment and control groups using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use tools like g:Profiler, DAVID, or Metascape to identify enriched Gene Ontology (GO) terms and biological pathways (e.g., KEGG, Reactome) among the differentially expressed genes.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Cell_Seeding Cell Seeding Treatment Treatment with This compound Cell_Seeding->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Genome Alignment QC2->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & Functional Enrichment Analysis DEA->Enrichment

Caption: Experimental workflow for comparative transcriptomics of cells treated with this compound.

Hypothetical Signaling Pathway

Based on the known effects of its structural analog, this compound may influence fatty acid metabolism. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Oxododecanedioic Acid PPARa PPARα Compound->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nucleus PPARα-RXR PPARa_RXR->PPARa_RXR_nucleus Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Upregulates Transcription PPARa_RXR_nucleus->PPRE Binds to

Caption: Hypothetical activation of the PPARα signaling pathway by this compound.

References

Validating Analytical Standards for 4-Oxododecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Oxododecanedioic acid is crucial for various applications, including its role as a building block in specialty polymers and its potential applications in the pharmaceutical industry.[1] This guide provides a comparative overview of commercially available analytical standards and validated analytical methodologies for this compound, complete with experimental protocols and performance data to aid in the selection of the most suitable materials and methods for your research needs.

Commercially Available Analytical Standards

A reliable analytical standard is the cornerstone of any quantitative analysis. The purity and characterization of the standard directly impact the accuracy and reproducibility of experimental results. Several vendors supply this compound for research purposes. When selecting a standard, it is imperative to consider the purity, the extent of characterization provided by the supplier, and the availability of a comprehensive Certificate of Analysis (CoA).

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightPurityNotes
BiosynthFBA8280930828-09-2C₁₂H₂₀O₅244.28 g/mol Not specifiedFor pharmaceutical testing.[1]
BenchchemB15707230828-09-2C₁₂H₂₀O₅244.28 g/mol Not specifiedFor research use only. Not for human or veterinary use.[2]
MedChemExpressHY-N264430828-09-2C₁₂H₂₀O₅244.28 g/mol Not specifiedFor research use only.[3]
TargetMolT9A842030828-09-2C₁₂H₂₀O₅244.28 g/mol Not specifiedFor research purposes only.[4]
ScreenLibCFN9253930828-09-2C₁₂H₂₀O₅244.28 g/mol Not specifiedNatural product from Coniogramme japonica.

Note: While purity is often not explicitly stated on the product webpages, it is crucial to request the Certificate of Analysis from the supplier for detailed information on purity, identity, and any residual solvents or impurities.

Comparative Analytical Methodologies

The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods for the analysis of dicarboxylic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of organic acids. For this compound, a reversed-phase C18 column is often suitable.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • For serum samples, protein precipitation followed by liquid-liquid extraction is a common approach.

    • For plant tissues, homogenization and extraction with a solvent system like methanol/chloroform/water are used to separate polar compounds.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm, which corresponds to the carboxyl group absorption.

Expected Performance:

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)In the low µg/mL range
Limit of Quantification (LOQ)In the low µg/mL range
Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Solid Phase Extraction Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Extraction is performed as described for HPLC.

    • A two-step derivatization is required. First, methoximation protects the ketone group, followed by silylation (e.g., with MSTFA) or esterification (e.g., with butanolic HCl) of the carboxylic acid groups to increase volatility.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • MS Detector: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Expected Performance:

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)In the ng/mL range
Limit of Quantification (LOQ)In the ng/mL range
Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extract Derivatization Derivatization Sample->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Quant Quantification TIC->Quant

Caption: Workflow for GC-MS analysis including the crucial derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is often the method of choice for complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Similar to HPLC, sample preparation involves protein precipitation and/or solid-phase extraction (SPE).

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The precursor ion would be [M-H]⁻ at m/z 243.1.

Expected Performance:

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 µmol/L
Limit of Quantification (LOQ)0.05 - 0.1 µmol/L
Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery85 - 115%

LCMSMS_Signaling_Pathway cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Matrix Extraction Extraction & Cleanup Sample->Extraction LC_Column Reversed-Phase Column Extraction->LC_Column Ionization ESI Source LC_Column->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Collision Cell Quad1->Quad2 Quad3 Q3: Product Ion Scan Quad2->Quad3 Data_Acquisition MRM Data Quad3->Data_Acquisition Quantification Concentration Determination Data_Acquisition->Quantification

Caption: Detailed workflow of the LC-MS/MS method for sensitive quantification.

Conclusion

The validation of an analytical standard for this compound requires careful consideration of the standard's quality and the selection of an appropriate analytical method. While several suppliers offer this compound, obtaining a detailed Certificate of Analysis is essential. For quantification, LC-MS/MS generally provides the highest sensitivity and selectivity, making it ideal for complex matrices. However, HPLC-UV and GC-MS are also viable alternatives, with the latter requiring a derivatization step. The provided protocols and expected performance data serve as a guide for researchers to establish and validate their own analytical methods for this compound.

References

Unveiling the Bioactive Potential of 4-Oxododecanedioic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the structural analogs of 4-Oxododecanedioic acid and their associated bioactivities, drawing from available scientific literature. While direct, comprehensive studies on a homologous series of this compound analogs are limited, this guide synthesizes findings on related dicarboxylic and keto-dicarboxylic acids to offer insights into their therapeutic potential.

This compound, a 12-carbon dicarboxylic acid containing a ketone group, and its structural relatives are emerging as molecules of interest in metabolic regulation, anti-inflammatory research, and oncology. The presence of both carboxylic acid and ketone functionalities imparts unique chemical properties that can translate into significant biological effects.

Comparative Bioactivity of Dicarboxylic and Keto-Dicarboxylic Acids

Compound Class/ExampleStructural FeaturesReported BioactivityQuantitative Data (Example)Potential Therapeutic Area
Dodecanedioic Acid C12 saturated dicarboxylic acid (non-keto analog of this compound)Increases beta-oxidation of fatty acids, reduces body fat accumulation, improves glucose tolerance, and replenishes the Krebs cycle.[1]Not specified in the provided results.Metabolic Disorders
Long-Chain Dicarboxylic Acids Dicarboxylic acids with carbon chains >12Exhibit anti-inflammatory and potential chemopreventive properties.Not specified in the provided results.Inflammation, Cancer
α-Cycloalkyl-substituted ω-keto-dicarboxylic acids Dicarboxylic acids with a terminal ketone and a cycloalkyl group at the α-position.Act as lipid-regulating agents by inhibiting the de novo incorporation of acetate into lipids in hepatocytes.IC50 in the range of 0.3-1.0 µM.Metabolic Disorders (Hyperlipidemia)
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) C18 unsaturated keto-carboxylic acid.Possesses anti-inflammatory effects by inhibiting nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.Not specified in the provided results.Inflammation
2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives Heterocyclic dicarboxylic acids with a ketone group.Proposed for anticancer activity screening.Not specified in the provided results.Cancer

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in the context of evaluating the bioactivity of dicarboxylic acid analogs.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the potential of a compound to inhibit the inflammatory response in vitro by measuring the reduction of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Control wells without LPS stimulation are also included.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined from a dose-response curve.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cell lines of interest are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

2. Compound Treatment:

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Reagent Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.

cluster_0 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Analog 4-Oxododecanedioic Acid Analog Analog->NFkB Inhibition

Caption: A potential anti-inflammatory mechanism of this compound analogs.

cluster_1 General Workflow for Bioactivity Screening start Compound Synthesis (Analogs of this compound) assay_selection Select Bioassays (e.g., Anti-inflammatory, Anticancer) start->assay_selection in_vitro In Vitro Screening (e.g., MTT Assay, NO Inhibition Assay) assay_selection->in_vitro data_analysis Data Analysis (Calculate IC50 values) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the screening and identification of bioactive compounds.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Oxododecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Oxododecanedioic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

Based on the irritant nature of dicarboxylic acids, a comprehensive PPE plan is crucial to minimize exposure and ensure laboratory safety.[1] The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eyes & Face Safety goggles and/or face shieldGoggles with indirect ventilation are essential to protect against splashes and fumes.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[2]
Respiratory N95 or higher-level respiratorA respirator is crucial for protecting against dust, fumes, and vapors.[2] In low-fume environments, an N95 mask may be sufficient, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels.[2]
Body Laboratory coat or chemical-resistant coverallsA lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.
Operational Plan

A systematic approach to handling this compound will ensure a safe and controlled laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

  • Avoid Ingestion and Inhalation: Take necessary precautions to avoid ingesting or inhaling the substance.

3. Storage:

  • Container: Keep the compound in a tightly closed container.

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.

2. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

3. Final Disposal:

  • Dispose of the chemical waste according to local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh & Handle Compound C->D Begin Work E Perform Experiment D->E F Segregate Waste E->F Experiment Complete G Clean Equipment & Work Area F->G H Properly Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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4-Oxododecanedioic acid

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